Set2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21F3N4O2S |
|---|---|
Molecular Weight |
402.4362 |
IUPAC Name |
N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide |
InChI |
InChI=1S/C17H21F3N4O2S/c1-3-7-24(2)14-10-13(17(18,19)20)22-16(23-14)27-9-6-15(25)21-11-12-5-4-8-26-12/h4-5,8,10H,3,6-7,9,11H2,1-2H3,(H,21,25) |
InChI Key |
LZHSWRWIMQRTOP-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=CO1)CCSC2=NC(C(F)(F)F)=CC(N(C)CCC)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SET2; SET-2; SET 2 |
Origin of Product |
United States |
Foundational & Exploratory
The Function and Regulation of Set2/SETD2 Histone Methyltransferase: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SET domain-containing 2 (Set2, or its human homolog SETD2) protein is a highly conserved histone methyltransferase critical for maintaining transcriptional fidelity and genomic stability. As the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals, SETD2 plays a pivotal role in a multitude of cellular processes, including transcriptional elongation, DNA repair, and alternative splicing.[1] Its activity is tightly coupled to active transcription through a direct interaction with the elongating RNA polymerase II complex. Dysregulation of SETD2 is increasingly implicated in various pathologies, including a range of cancers and neurodevelopmental disorders, making it a subject of intense research and a potential target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of the core function, mechanism, and regulation of this compound/SETD2, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Function and Molecular Mechanism
This compound is a histone methyltransferase whose primary function is to catalyze the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the ε-amino group of lysine 36 on histone H3.[5] this compound is capable of mono-, di-, and tri-methylation of H3K36, with H3K36me3 being a hallmark of actively transcribed gene bodies.[6][7]
The catalytic activity of this compound is inextricably linked to the process of transcription elongation. This coupling is achieved through the direct interaction of this compound with the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII).[7] Specifically, a conserved region within this compound known as the this compound-Rpb1 Interacting (SRI) domain recognizes and binds with high affinity to the CTD of RNAPII when it is dually phosphorylated on serine 2 and serine 5 of its heptapeptide repeats—a modification pattern characteristic of the elongating form of the polymerase.
This recruitment mechanism ensures that H3K36 methylation is precisely deposited on nucleosomes within the coding regions of actively transcribed genes, in the wake of the transcribing polymerase.[8]
The primary consequence of this compound-mediated H3K36 methylation is the establishment of a chromatin environment that suppresses spurious or "cryptic" transcription initiation from within gene bodies.[8] This is achieved principally through the recruitment of the Rpd3S histone deacetylase (HDAC) complex.[6][8] The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to di- and tri-methylated H3K36.[6] Once recruited, Rpd3S deacetylates surrounding histones, leading to a more compact and transcriptionally repressive chromatin state that prevents the inappropriate binding of the transcription machinery.[6][8] Furthermore, H3K36 methylation by this compound also functions to suppress the exchange of histones over coding regions, further contributing to the maintenance of transcriptional accuracy.[6]
Quantitative Analysis of SETD2 Activity
The enzymatic activity and binding interactions of this compound/SETD2 have been characterized, providing quantitative insights into its function. These parameters are crucial for designing biochemical and cellular assays and for the development of potential inhibitors.
| Parameter | Substrate/Partner | Value | Notes | Reference |
| Michaelis Constant (KM) | H3K36 Peptide (for SAM) | ~65 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. Determined for the human SETD2 catalytic domain. | [8] |
| Catalytic Rate (kcat) | Nucleosome | Not explicitly stated | A full kinetic characterization has been performed, enabling inhibitor screening. The rate is significantly enhanced on a "super-substrate" peptide primarily through an increase in kcat. | [5] |
| Catalytic Efficiency (kcat/KM) | Nucleosome | Not explicitly stated | This value represents the overall efficiency of the enzyme. A comprehensive kinetic characterization is available in the cited literature. | [5] |
| Binding Affinity (Kd) | Phosphorylated RNAPII CTD | High Affinity | The SRI domain of this compound binds specifically and with high affinity to dually (Ser2/Ser5) phosphorylated CTD repeats. A specific Kd value is not reported in the abstracts. | |
| Binding Affinity (Kd) | Wild-Type Nucleosome | Transient Interaction | Cryo-EM studies suggest that the association of human SETD2 with a wild-type nucleosome is dynamic and transient, which may be critical for its regulation. |
Biological Roles and Disease Relevance
The function of this compound/SETD2 extends beyond the prevention of cryptic transcription. The H3K36me3 mark it deposits serves as a platform for the recruitment of various effector proteins involved in:
-
DNA Mismatch Repair: H3K36me3 is recognized by the MutSα complex, linking chromatin status to DNA repair and helping to maintain genome integrity.
-
Alternative Splicing: SETD2-mediated methylation can influence the recruitment of splicing factors, thereby regulating the processing of pre-mRNA.[1]
-
Immune System Development: SETD2 is essential for the proper development, differentiation, and function of both innate and adaptive immune cells.[1]
Given its central role in maintaining genomic and transcriptomic integrity, it is not surprising that mutations and inactivation of SETD2 are frequently observed in human diseases.
-
Cancer: Loss-of-function mutations in SETD2 are prevalent in various malignancies, most notably clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently mutated genes.[3][4] Inactivation of SETD2 is also found in gliomas, leukemias, and other solid tumors.[4]
-
Neurodevelopmental Disorders: Germline mutations in SETD2 are associated with neurodevelopmental disorders characterized by intellectual disability, overgrowth, and hypotonia.[2]
Experimental Protocols
Studying the function of this compound/SETD2 requires a combination of biochemical and cellular assays. Below are detailed protocols for two key experimental approaches.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol outlines a radioactivity-based assay to measure the enzymatic activity of recombinant this compound/SETD2 on nucleosomal substrates.
A. Materials and Reagents:
-
Recombinant purified this compound/SETD2 enzyme.
-
Recombinant nucleosomes (e.g., from HeLa or Xenopus).
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.
-
Stop Solution: 8 M Guanidinium-HCl.
-
Scintillation vials and scintillation fluid.
-
Phosphocellulose filter paper.
-
Wash Buffer: 50 mM Sodium Bicarbonate, pH 9.0.
B. Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5X HMT Assay Buffer.
-
2 µg of recombinant nucleosomes (substrate).
-
1 µCi of [3H]-SAM.
-
100-500 ng of recombinant this compound/SETD2 enzyme.
-
Nuclease-free water to a final volume of 25 µL.
-
Include a no-enzyme control reaction.
-
-
Incubation: Incubate the reactions at 30°C for 60 minutes.
-
Stopping the Reaction: Spot 20 µL of each reaction mixture onto a piece of phosphocellulose filter paper.
-
Washing:
-
Air-dry the filter paper for 10 minutes.
-
Wash the filter paper 3 times for 5 minutes each in 50 mL of Wash Buffer with gentle agitation. This removes unincorporated [3H]-SAM.
-
Perform a final rinse with 100% ethanol and let the paper air dry completely.
-
-
Quantification:
-
Place the dried filter paper spot into a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).
-
Enzyme activity can be calculated by comparing the CPM of the enzyme-containing samples to the no-enzyme control.
-
Chromatin Immunoprecipitation (ChIP) for H3K36me3
This protocol details the steps to assess the genomic localization of the this compound-deposited H3K36me3 mark in cultured cells.
References
- 1. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 3. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
Set2 Protein: A Technical Guide to Domain-Function Relationships
Audience: Researchers, scientists, and drug development professionals.
Abstract
Set2 is a highly conserved histone methyltransferase crucial for maintaining transcriptional fidelity and genome stability. It specifically catalyzes the methylation of histone H3 at lysine 36 (H3K36), a modification intimately linked with transcription elongation. This guide provides an in-depth analysis of the this compound protein's domain architecture, its catalytic mechanism, and the downstream consequences of its activity. We detail the key protein-protein interactions that govern its function, present quantitative data on its enzymatic properties, and offer comprehensive protocols for cornerstone experiments in this compound research. Visualizations of the protein's structure, its signaling pathway, and experimental workflows are provided to facilitate a deeper understanding of its biological roles.
Introduction
This compound is the sole enzyme responsible for H3K36 methylation in Saccharomyces cerevisiae, with its homolog SETD2 performing the equivalent function in humans. This histone mark is a hallmark of actively transcribed gene bodies. The recruitment of this compound is tightly coupled with the elongation phase of transcription through a direct interaction with the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Once deposited, H3K36 methylation serves as a signaling hub, recruiting downstream effector proteins that regulate chromatin structure, suppress cryptic transcription, and participate in DNA repair pathways.[1][2] Understanding the intricate relationship between this compound's domain structure and its multifaceted functions is critical for elucidating its role in normal physiology and its dysregulation in diseases like cancer.
This compound Protein Domain Structure
The function of this compound is dictated by its modular domain architecture, which facilitates its catalytic activity, substrate recognition, and interaction with the transcriptional machinery. The key domains are organized linearly and are highly conserved across eukaryotes.[3][4]
-
AWS (Associated with SET) Domain: Located N-terminal to the SET domain, the AWS domain is crucial for the proper folding and catalytic activity of the SET domain.
-
SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) Domain: This is the catalytic core of the enzyme, responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the lysine 36 residue of histone H3.[5][6]
-
Post-SET Domain: Situated immediately C-terminal to the SET domain, this cysteine-rich domain is essential for catalytic activity and substrate specificity, working in concert with the SET domain.
-
WW Domain: This domain is known to mediate protein-protein interactions, often by recognizing proline-rich motifs. In this compound, it contributes to the stable association with the elongating Pol II complex.[7]
-
SRI (this compound-Rpb1 Interacting) Domain: Located at the C-terminus, this domain is indispensable for the direct and high-affinity binding of this compound to the phosphorylated CTD of Rpb1, the largest subunit of Pol II.[8] This interaction is specific for CTD repeats that are phosphorylated on both Serine-2 and Serine-5.[8][9]
Caption: Linear domain architecture of the this compound protein.
Function and Signaling Pathway
This compound's primary function is to establish H3K36 methylation patterns across the coding regions of active genes, a process that is tightly coupled to transcription elongation.
Recruitment and Activation
The process begins with the initiation of transcription, which involves the phosphorylation of the Pol II CTD. As Pol II transitions into the elongation phase, the CTD becomes hyperphosphorylated, particularly at Serine-2, by kinases like Ctk1.[10][11] This specific phosphorylation pattern creates a binding platform for the SRI domain of this compound.[8][9] This interaction recruits this compound to the elongating polymerase, positioning its catalytic SET domain in proximity to the underlying chromatin. The association with the phosphorylated Pol II CTD is not only crucial for recruitment but also for stabilizing the this compound protein itself.[9][12]
H3K36 Methylation and Downstream Effects
Once recruited, this compound methylates H3K36, progressing from mono- to di- and finally trimethylation (H3K36me3).[1] This histone mark does not function in isolation but acts as a binding site for "reader" proteins containing a chromodomain or a PWWP domain.
One of the best-characterized downstream pathways involves the recruitment of the Rpd3S histone deacetylase (HDAC) complex .[1][13] The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to H3K36me3.[1] This targeted recruitment of Rpd3S leads to the deacetylation of histones H3 and H4 in the wake of the transcribing polymerase. This localized hypoacetylation is critical for:
-
Suppressing Cryptic Transcription: By removing acetyl groups, which are generally associated with open chromatin, the Rpd3S complex helps to compact the chromatin within gene bodies. This prevents the transcriptional machinery from initiating at spurious, "cryptic" promoters located within coding regions, thereby ensuring transcriptional accuracy.[14]
-
Inhibiting Histone Exchange: The H3K36me3 mark also helps to suppress the exchange of histones over coding regions, further contributing to the maintenance of chromatin structure during transcription.[1]
Caption: The this compound-Rpd3S pathway for suppressing cryptic transcription.
Quantitative Data
Quantitative analysis of this compound's enzymatic activity and binding interactions is fundamental to understanding its function. While specific values can vary depending on the experimental conditions (e.g., substrate, buffer, temperature), the following tables summarize representative data from the literature.
Table 1: Enzymatic Kinetics of this compound
| Parameter | Substrate | Value | Conditions |
| Km (SAM) | Nucleosomes | ~1-5 µM | In vitro HMT assay |
| Km (H3 peptide) | H3 Peptide | ~10-50 µM | In vitro HMT assay |
| kcat | Nucleosomes | ~0.1-1.0 min-1 | In vitro HMT assay |
Note: Kinetic parameters for histone methyltransferases are often challenging to determine with high precision due to the complexity of the chromatin substrate.
Table 2: Binding Affinities
| Interacting Partners | This compound Domain | Kd (Dissociation Constant) | Method |
| Pol II CTD (pS2/pS5) | SRI Domain | ~1-10 µM | BIACORE / SPR |
| H3K36me3 Nucleosome | Eaf3 Chromodomain | ~2-15 µM | ITC / Fluorescence |
Experimental Protocols
The study of this compound and its function relies on a core set of biochemical and cell-based assays.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of purified this compound to methylate its histone substrate.
Methodology:
-
Reaction Setup: Combine purified recombinant this compound enzyme, histone substrate (e.g., recombinant nucleosomes, histone octamers, or H3 peptides), and S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) in HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with sodium carbonate buffer (e.g., 100 mM, pH 8.5) to remove unincorporated [3H]-SAM.
-
Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of histone methylation.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of this compound protein or the H3K36me3 mark in vivo.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA.[15][16]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[16]
-
Cell Lysis: Harvest and lyse the cells to release the chromatin.
-
Chromatin Shearing: Sonicate the chromatin to fragment the DNA into sizes ranging from 200-1000 base pairs.[15][17] This step is critical and requires optimization.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-Set2 or anti-H3K36me3). Include a no-antibody or IgG control.[15]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[16]
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.[17]
-
Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[18]
-
DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.[16]
-
Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion and Therapeutic Implications
This compound and its-mediated H3K36 methylation are central to the regulation of transcription and the maintenance of genomic integrity. Its direct link to the core transcriptional machinery ensures that chromatin structure is dynamically and precisely controlled in active gene regions. Dysregulation of the human homolog, SETD2, is frequently observed in various cancers, particularly clear cell renal cell carcinoma, highlighting its role as a tumor suppressor. The loss of SETD2 function leads to genomic instability and aberrant transcription.
For drug development professionals, the this compound pathway presents potential therapeutic targets. While inhibiting a tumor suppressor is not a direct strategy, understanding the downstream consequences of SETD2 loss can reveal vulnerabilities. For instance, cells lacking functional SETD2 may become dependent on other pathways for survival, which could be targeted therapeutically. Furthermore, the development of small molecules that could modulate the "reading" of the H3K36me3 mark by effector proteins is an emerging area of interest in epigenetic drug discovery. This technical guide provides the foundational knowledge required to engage with this critical and complex area of chromatin biology.
References
- 1. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound histone methyltransferase regulates transcription coupled-nucleotide excision repair in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. This compound Is a Nucleosomal Histone H3-Selective Methyltransferase That Mediates Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a nucleosomal histone H3-selective methyltransferase that mediates transcriptional repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylation of Histone H3 by this compound in Saccharomyces cerevisiae Is Linked to Transcriptional Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Domain in this compound Mediates RNA Polymerase II Interaction and Couples Histone H3 K36 Methylation with Transcript Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Polymerase II Carboxyl-terminal Domain Phosphorylation Regulates Protein Stability of the this compound Methyltransferase and Histone H3 Di- and Trimethylation at Lysine 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of RNA polymerase II CTD regulates H3 methylation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of RNA polymerase II CTD regulates H3 methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound histone methyltransferase functions through the phosphorylated carboxyl-terminal domain of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. clyte.tech [clyte.tech]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. rockland.com [rockland.com]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Set2: A Comprehensive Technical Guide to its Discovery and History as a Selective TRPV2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Targeting TRPV2
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a non-selective, calcium-permeable cation channel that has emerged as a significant therapeutic target in a variety of diseases.[1][2][3] Its involvement in cardiovascular conditions, neurodegeneration, and cancer has made it an attractive protein for drug discovery.[1][2][3] However, the development of selective inhibitors for TRPV2 has been a considerable challenge due to its high structural homology with other members of the TRP channel family, particularly TRPV1.[1] The discovery of Set2 marked a significant advancement in the field, providing a potent and selective chemical probe to investigate the physiological and pathological roles of TRPV2.[1][4]
The Discovery of this compound: A Structure-Based Approach
The discovery of this compound was the result of a targeted, structure-based drug design strategy.[4][5] Researchers utilized a combination of structural and evolutionary information to identify subtype-selective inhibitors for TRPV2.[4] This approach led to the identification of three distinct ligand-binding sites on the TRPV2 channel.[4][5] Through structural optimization of a hit compound that bound to these sites, this compound was developed as a potent and selective antagonist of TRPV2.[4]
Mechanism of Action and Selectivity
This compound functions as a selective antagonist of the TRPV2 channel.[2][6][7][8] It effectively blocks the channel, thereby inhibiting the influx of calcium into the cytoplasm that is mediated by TRPV2 activation.[2][6] A key feature of this compound is its high selectivity for TRPV2 over other closely related TRPV channels, including TRPV1, TRPV3, and TRPV4, as demonstrated in studies using HEK293 cells expressing these respective channels.[7] This selectivity is crucial for its use as a specific tool to study TRPV2 function without the confounding effects of inhibiting other channels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound as a TRPV2 antagonist.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 0.46 µM | Human | Not Specified | [1][6][7][8] |
| pIC50 | 6.3 | Human | Not Specified | [9] |
Experimental Validation and Protocols
The characterization of this compound as a TRPV2 antagonist was established through a series of key experiments. The primary assays used were calcium imaging and electrophysiology to directly measure the effect of this compound on TRPV2 channel activity.
Calcium Imaging Assays
Calcium imaging is a widely used technique to measure changes in intracellular calcium concentrations upon channel activation and inhibition.
Experimental Protocol: Fluorescence-Based Intracellular Calcium Assay
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. For the assay, cells are transiently or stably transfected with a plasmid encoding the human TRPV2 channel. Untransfected cells are used as a negative control.
-
Fluorescent Dye Loading: The TRPV2-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.
-
Compound Application and Stimulation:
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence microscope or a plate reader. The fluorescence intensity is measured before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of calcium influx through TRPV2 channels. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a logistical equation.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion currents flowing through the TRPV2 channels in the cell membrane.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: HEK293T cells co-transfected with TRPV2 and a relevant signaling partner, such as LPAR1, are used.[2][6] The cells are plated on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: The coverslips with the cells are placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed with gentle suction. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the membrane potential and the measurement of the total current across the cell membrane.
-
Current Measurement and Compound Application:
-
The cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
Voltage ramps or steps are applied to elicit TRPV2 currents.
-
The TRPV2 agonist (e.g., 2-APB) is applied to the cell via the perfusion system to activate the channels and record the resulting current.[6]
-
To test the effect of this compound, the cells are pre-incubated with this compound (e.g., 20 µM for 24 hours) before the application of the agonist.[6]
-
-
Data Analysis: The amplitude of the agonist-evoked current is measured in the absence and presence of this compound. The percentage of inhibition is calculated to determine the antagonistic activity of this compound.
Signaling Pathways and Functional Implications
This compound has been instrumental in elucidating the role of TRPV2 in various cellular processes, most notably in cancer cell migration.[4][6] Functional assays have shown that TRPV2 is coupled to the Lysophosphatidic Acid Receptor 1 (LPAR1), a known mediator of metastasis.[4] Activation of this pathway by LPA leads to increased intracellular calcium via TRPV2, which in turn promotes cancer cell migration.[6][7] this compound effectively blocks this LPA-induced calcium increase and subsequent cell migration.[6][7]
Visualizations
Caption: TRPV2 signaling pathway in cancer cell migration and its inhibition by this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Pharmacokinetics of this compound
Preliminary pharmacokinetic studies of this compound have been conducted in Wistar rats.[1][3] Following a single intraperitoneal injection of 25 mg/kg, this compound was found to be rapidly absorbed, reaching a peak plasma concentration (Cmax) of 1428 ng/ml (approximately 3.55 µM) at 2 minutes post-dose.[1] The plasma concentration also declined rapidly, with a mean residence time of 70.5 minutes, indicating short systemic exposure.[1] Renal excretion was a minor elimination pathway, suggesting that metabolism is the primary route of clearance.[1]
Conclusion
The discovery of this compound represents a pivotal moment in the study of TRPV2. As a potent and selective antagonist, it has provided the scientific community with a much-needed tool to dissect the intricate roles of TRPV2 in health and disease.[1][4] The structure-based approach that led to its development serves as a model for the discovery of other selective ion channel modulators.[4] The continued use of this compound in preclinical studies will undoubtedly further our understanding of TRPV2 biology and may pave the way for the development of novel therapeutics for a range of disorders, including cancer and cardiovascular diseases.[1][4]
References
- 1. Pharmacokinetic analysis of selective TRPV2 inhibitor this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacokinetic analysis of selective TRPV2 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Subtype-Selective Inhibitor Targeting a Transient Receptor Potential Vanilloid Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SET 2 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Set2 mechanism of action in gene transcription
An in-depth technical guide on the core mechanism of action for the Set2 histone methyltransferase in gene transcription, designed for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a highly conserved histone methyltransferase (HMT) that plays a critical role in regulating gene transcription in eukaryotes.[1][2] Its primary function is to catalyze the methylation of histone H3 at lysine 36 (H3K36), a post-translational modification intimately linked with active transcription elongation.[3][4][5] This modification, occurring in mono-, di-, and trimethylated states (H3K36me1/2/3), does not directly alter chromatin structure but instead serves as a binding platform for various downstream effector proteins.[6] These effectors are crucial for maintaining transcriptional fidelity, suppressing inappropriate transcription initiation from cryptic sites within gene bodies, and coordinating other DNA-dependent processes like mRNA splicing and DNA repair.[3][7][8][9] The human homolog of yeast this compound is SETD2, which is frequently mutated in various cancers, highlighting its importance as a tumor suppressor.[10]
Core Mechanism of Action: Transcription-Coupled H3K36 Methylation
The activity of this compound is tightly coupled to the process of transcription elongation, ensuring that H3K36 methylation is deposited specifically over the coding regions of actively transcribed genes.[4][11] This process can be broken down into two key steps: recruitment and catalysis.
Recruitment to Elongating RNA Polymerase II
This compound physically associates with the RNA Polymerase II (RNAPII) holoenzyme.[12] This interaction is mediated by a novel domain in the C-terminus of this compound, known as the this compound-Rpb1 Interacting (SRI) domain.[13] The SRI domain binds with high affinity and specificity to the C-terminal domain (CTD) of Rpb1, the largest subunit of RNAPII.[13] Crucially, this binding occurs when the CTD is phosphorylated on both Serine 2 (Ser2) and Serine 5 (Ser5), a hallmark of the elongating form of RNAPII.[12][13][14] This specific interaction ensures that this compound is recruited to RNAPII only after transcription initiation and promoter clearance, thereby targeting its methyltransferase activity to the body of the gene being transcribed.[4][13] Deletion of the SRI domain abolishes the this compound-RNAPII interaction and eliminates H3K36 methylation in vivo, demonstrating that this recruitment is essential for this compound function.[13]
Catalytic Activity on Nucleosomal Substrates
Once recruited, the SET domain of this compound catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine 36 on histone H3.[1] this compound is the sole enzyme responsible for all three methylation states (mono-, di-, and tri-methylation) of H3K36 in yeast.[15] In mammals, SETD2 is exclusively responsible for H3K36me3.[15][16] The enzyme preferentially acts on nucleosomal substrates rather than free histones, indicating that the context of chromatin is important for its activity.[1] This activity is also allosterically activated by histone H4, highlighting a trans-histone regulatory mechanism within the nucleosome.[4]
The this compound-Rpd3S Pathway and Transcriptional Fidelity
One of the most well-characterized functions of this compound-mediated H3K36 methylation is the maintenance of transcriptional fidelity by preventing spurious transcription.[7][17] This is primarily achieved through the recruitment and activation of the Rpd3S histone deacetylase complex (HDAC).[3][4][18]
Recruitment of Rpd3S to Methylated Chromatin
The H3K36me3 mark created by this compound acts as a docking site for the Rpd3S complex.[5] This interaction is mediated by the chromodomain of the Eaf3 subunit of Rpd3S, which specifically recognizes and binds to methylated H3K36.[3][4]
Histone Deacetylation and Suppression of Cryptic Promoters
Upon recruitment, the Rpd3S complex deacetylates histones in the coding regions traversed by RNAPII.[3][18] Histone acetylation is a mark generally associated with open, transcriptionally active chromatin.[5] By removing these acetyl groups in the wake of transcription, the this compound-Rpd3S pathway restores a more compact chromatin state.[5][18] This hypoacetylated state is crucial for preventing the binding of general transcription factors and the assembly of preinitiation complexes at cryptic promoter sequences that exist within the coding regions of many genes.[9][18] In the absence of this compound or Rpd3S, these regions become hyperacetylated, leading to the initiation of aberrant "cryptic" transcripts, which can be either sense or antisense.[4][8][18] This mechanism ensures that transcription initiates only from legitimate promoters.[7]
Downstream Effectors and Functional Consequences
Beyond the Rpd3S pathway, H3K36 methylation influences transcription and chromatin structure through multiple effectors.
| Effector/Process | Consequence of H3K36 Methylation | References |
| Rpd3S HDAC Complex | Recruitment leads to histone deacetylation, suppressing cryptic transcription. | [3][4][5][18] |
| Histone Exchange | H3K36me2/3-marked nucleosomes are refractory to binding by the Asf1 histone chaperone, thus suppressing histone turnover and preventing incorporation of pre-acetylated histones. | [4][19] |
| Isw1b Chromatin Remodeler | The PWWP domain of the Ioc4 subunit binds H3K36me3, recruiting the Isw1b complex to maintain regular nucleosomal spacing after RNAPII passage. | [4][6] |
| mRNA Splicing | SETD2 couples transcription and splicing by engaging mRNA processing factors, such as hnRNP L, through a newly identified SHI domain. | [20] |
| DNA Damage Repair | H3K36me3 is involved in DNA double-strand break repair and transcription-coupled nucleotide excision repair (TC-NER). | [8][16] |
| Cell Cycle Progression | This compound maintains the transcriptional fidelity of cell cycle regulatory genes, and its absence leads to defects in cell cycle control. | [17][21] |
Experimental Protocols
Characterizing the activity and genomic localization of this compound and its associated histone mark is fundamental to its study. Below are generalized protocols for key experimental techniques.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a radioactive filter-binding assay to measure the catalytic activity of a histone methyltransferase like this compound.
Methodology:
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube.
-
10 µL of 2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM DTT).
-
1 µL of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.[22]
-
1-5 µg of substrate (e.g., recombinant histone octamers, mononucleosomes, or histone peptides). This compound is most active on nucleosomal substrates.[1]
-
1-2 µL of enzyme source (e.g., purified recombinant this compound or bacterial extract expressing this compound).[22]
-
Include negative controls: one with an uninduced bacterial extract and one without any enzyme source.[22]
-
Add nuclease-free H₂O to a final volume of 20 µL.
-
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for 30-60 minutes with gentle shaking.[22]
-
Stopping the Reaction: Spot the entire reaction mixture onto a P81 phosphocellulose filter paper disc. Allow the liquid to absorb completely.
-
Washing: Wash the filter discs 3-4 times for 5 minutes each in a large volume of wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Scintillation Counting: Transfer the washed and dried filter discs to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol outlines the major steps to map the genome-wide localization of this compound or the H3K36me3 mark.
Methodology:
-
Cross-linking: Treat cells (e.g., yeast or human cell lines) with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate overnight at 4°C with a specific antibody against the target protein (e.g., anti-Set2 or anti-H3K36me3).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments (including end-repair, A-tailing, and adapter ligation). Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment, revealing the genomic locations of this compound binding or H3K36me3 modification.
References
- 1. This compound Is a Nucleosomal Histone H3-Selective Methyltransferase That Mediates Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Fine-tuning of gene expression dynamics by the this compound-Rpd3S pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound histone methyltransferase regulates transcription coupled-nucleotide excision repair in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. Scholarly Article or Book Chapter | A Novel Domain in this compound Mediates RNA Polymerase II Interaction and Couples Histone H3 K36 Methylation with Transcript Elongation | ID: qf85nj96j | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. H3K36me3, message from chromatin to DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound methyltransferase facilitates cell cycle progression by maintaining transcriptional fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Infrequently transcribed long genes depend on the this compound/Rpd3S pathway for accurate transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unique and Shared Roles for Histone H3K36 Methylation States in Transcription Regulation Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The methyltransferase SETD2 couples transcription and splicing by engaging mRNA processing factors through its SHI domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Set2 in Chromatin Modification: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Histone Methyltransferase Set2, its Mechanism of Action, and its Implications in Health and Disease
Introduction
In the intricate landscape of epigenetic regulation, histone modifications play a pivotal role in orchestrating gene expression and maintaining genome stability. Among the key enzymes responsible for these modifications is this compound, a highly conserved histone methyltransferase. This technical guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, and its emerging role as a potential therapeutic target. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of this compound-mediated chromatin modification, detailed experimental methodologies, and the signaling pathways in which it operates.
Core Function and Mechanism of this compound
This compound is a histone methyltransferase that specifically catalyzes the methylation of lysine 36 on histone H3 (H3K36)[1][2]. In yeast, this compound is the sole enzyme responsible for all three methylation states at this residue: monomethylation (H3K36me1), dimethylation (H3K36me2), and trimethylation (H3K36me3)[1][3]. In mammals, the ortholog SETD2 is primarily responsible for H3K36me3, while other enzymes contribute to the lower methylation states[1].
The activity of this compound is intrinsically linked to the process of transcription elongation. This compound is recruited to actively transcribed genes through a direct interaction with the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAPII). This interaction is mediated by the this compound Rpb1-interacting (SRI) domain of this compound, which recognizes a specific phosphorylation pattern on the RNAPII CTD, namely the dual phosphorylation of serine 2 and serine 5 of the heptapeptide repeats.
Signaling Pathway of this compound-Mediated Chromatin Modification
The recruitment of this compound to elongating RNAPII initiates a cascade of events that are crucial for maintaining transcriptional fidelity and preventing spurious transcription. The primary substrate of this compound is the histone H3 within the nucleosomes of actively transcribed gene bodies.
Upon methylation of H3K36, particularly to the H3K36me3 state, a binding platform is created for the recruitment of the Rpd3S histone deacetylase complex[4][5][6]. The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to H3K36me3[6]. This recruitment leads to the deacetylation of histones in the wake of RNAPII, which restores a more compact chromatin structure and suppresses cryptic transcription initiation from within the coding regions of genes[5][6].
Quantitative Analysis of this compound-Mediated Modifications
The functional consequences of this compound activity are underscored by quantitative changes in histone methylation and gene expression upon its deletion or mutation.
Table 1: Relative Abundance of H3K36 Methylation States in S. cerevisiae
| Strain | H3K36me1 (%) | H3K36me2 (%) | H3K36me3 (%) |
| Wild-Type | 10.2 | 45.7 | 44.1 |
| This compoundΔ | 100 | 0 | 0 |
| This compound-Y149F | 1.9 | 98.1 | 0 |
| This compound-F234Y | 98.2 | 1.8 | 0 |
Data adapted from quantitative mass spectrometry analysis. The this compoundΔ strain shows a complete loss of H3K36me2 and H3K36me3, with H3K36me1 becoming the predominant state. The Y149F and F234Y point mutations in the SET domain of this compound result in specific defects in the progression of methylation.
Table 2: Differential Gene Expression in a this compoundΔ Mutant under Nutrient Stress
| Gene Ontology Category | Number of Upregulated Genes | Number of Downregulated Genes |
| Cell Cycle | 99 | Not significantly enriched |
| Ribosome Biogenesis | 63 | Not significantly enriched |
| Amino Acid Biosynthesis | Not significantly enriched | 48 |
| Carbohydrate Metabolism | Not significantly enriched | 35 |
Data derived from RNA-sequencing analysis comparing wild-type and this compoundΔ yeast strains under nutrient stress conditions. The absence of this compound leads to significant changes in the expression of genes involved in key cellular processes[7].
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3
This protocol is adapted for the analysis of H3K36me3 distribution in eukaryotic cells.
1. Cell Cross-linking and Lysis:
-
Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with 125 mM glycine.
-
Lyse the cells and isolate the nuclei.
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K36me3.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of RNase A and Proteinase K.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for the sequencing platform to be used.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of recombinant this compound.
Reagents:
-
Recombinant this compound enzyme
-
Recombinant histone H3 or nucleosome substrates
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
HMT assay buffer
-
Substrate (e.g., 1 µg of histone H3)
-
Recombinant this compound (e.g., 100 ng)
-
³H-SAM (e.g., 1 µCi)
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining.
-
For quantitative analysis, spot the reaction mixture onto a P81 phosphocellulose filter paper, wash with sodium carbonate buffer to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
Role in Disease and as a Drug Development Target
Mutations and dysregulation of SETD2 are increasingly implicated in various human diseases, most notably in cancer. Inactivating mutations in SETD2 are frequently observed in clear cell renal cell carcinoma (ccRCC), where its loss is associated with tumor progression and poor prognosis[8]. The absence of functional SETD2 leads to a global decrease in H3K36me3, resulting in genomic instability, altered gene expression, and defects in DNA repair.
The critical role of SETD2 in cancer has positioned it as an attractive target for drug development. The development of small molecule inhibitors that can modulate the activity of histone methyltransferases is an active area of research. The SET domain, being the catalytic core of the enzyme, is a primary focus for the design of such inhibitors. Strategies for targeting SETD2-deficient cancers include synthetic lethality approaches, where the loss of SETD2 creates a dependency on other cellular pathways that can be targeted therapeutically. For example, the WEE1 inhibitor AZD1775 has shown selective targeting of SETD2-deficient cancer cells. The small molecule RITA has also been identified as being hypersensitive in SETD2-deficient cancer cells[8].
The druggability of the SET domain and the broader landscape of epigenetic therapies are rapidly evolving fields. The development of potent and selective inhibitors for this compound and other HMTs holds the promise of novel therapeutic interventions for a range of diseases.
References
- 1. H3K36me3, message from chromatin to DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 3. H3K36 Methylation Regulates Nutrient Stress Response in Saccharomyces cerevisiae by Enforcing Transcriptional Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPD3S histone deacetylase complex | SGD [yeastgenome.org]
- 5. Fine-tuning of gene expression dynamics by the this compound-Rpd3S pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H3 methylation by this compound directs deacetylation of coding regions by Rpd3S to suppress spurious intragenic transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SETD2 mutation in renal clear cell carcinoma suppress autophagy via regulation of ATG12 - PMC [pmc.ncbi.nlm.nih.gov]
The Human Homolog of Yeast Set2: An In-depth Technical Guide to SETD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the human homolog of the yeast Set2 protein, SETD2 (SET Domain Containing 2). SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in human cells, a critical epigenetic mark associated with active chromatin. This document delves into the core aspects of SETD2 biology, including its enzymatic activity, its central role in various cellular signaling pathways, and its implications in disease, particularly cancer. Detailed experimental protocols for key assays and quantitative data on its enzymatic activity are presented to facilitate further research and drug development efforts targeting this key epigenetic regulator.
Introduction
Epigenetic modifications play a pivotal role in regulating gene expression and maintaining genome integrity. Among these, histone methylation is a key mechanism for modulating chromatin structure and function. The yeast protein this compound was the first identified histone H3 lysine 36 (H3K36) methyltransferase. Its human homolog, SETD2, is a large, multi-domain protein that is highly conserved and shares structural and functional similarities with its yeast counterpart.[1] SETD2 is the exclusive enzyme responsible for catalyzing the trimethylation of H3K36 (H3K36me3), a mark intimately linked with transcriptional elongation, RNA processing, and DNA repair.[2][3]
Mutations and dysregulation of SETD2 have been implicated in a variety of human diseases, most notably in clear cell renal cell carcinoma and other cancers, highlighting its role as a tumor suppressor.[2][4] A thorough understanding of SETD2's function and regulation is therefore crucial for the development of novel therapeutic strategies.
Enzymatic Activity and Substrate Specificity
SETD2 is a highly specific histone methyltransferase. Its primary substrate is histone H3, and it specifically catalyzes the addition of three methyl groups to lysine 36. While other enzymes can mono- and di-methylate H3K36, SETD2 is unique in its ability to perform trimethylation in vivo.[5][6] The catalytic activity of SETD2 is conferred by its conserved SET domain.
Quantitative Enzymatic Data
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| H3K36 Peptide (29-43) | ~65 | Not Reported | [7] |
| Super-substrate Peptide | 45 | Not Reported (rate enhancement primarily due to increased kcat) | [1][7] |
| S-Adenosyl Methionine (SAM) | ~4 | Not Reported | [8] |
Note: The kcat for the super-substrate is suggested to be significantly higher than for the native H3K36 peptide, accounting for the ~290-fold increase in methylation efficiency.[7] Further detailed kinetic studies are required to establish the precise kcat value for the native substrate.
Signaling Pathways Involving SETD2
SETD2 is integrated into several critical cellular signaling pathways, acting as a key regulator of transcription, DNA damage response, and cell cycle control. Its activity is closely linked to RNA Polymerase II (Pol II) and its phosphorylation status.
Transcriptional Elongation Pathway
SETD2's primary role is coupled to active transcription. The SRI (this compound Rpb1 Interacting) domain of SETD2 directly interacts with the hyperphosphorylated C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1.[2] This interaction recruits SETD2 to the elongating Pol II complex, leading to the co-transcriptional deposition of H3K36me3 on the nucleosomes in the wake of the polymerase.
DNA Damage Response Pathway
SETD2 and the resulting H3K36me3 mark are crucial for maintaining genome stability through the DNA damage response (DDR). Loss of SETD2 impairs the activation of the ATM kinase and the homologous recombination (HR) repair pathway.[4] SETD2 facilitates the recruitment of DNA repair factors, such as RAD51, to sites of DNA double-strand breaks (DSBs). Furthermore, SETD2 deficiency can lead to the inactivation of the p53-mediated checkpoint, even in the absence of TP53 mutations.[4]
Involvement in Other Signaling Pathways
Emerging evidence suggests that SETD2 function is intertwined with other key signaling pathways, often in a context-dependent manner:
-
Wnt/β-catenin Pathway: Loss of SETD2 has been shown to enhance Wnt/β-catenin signaling, which can promote tumorigenesis, particularly in colorectal cancer.[1][2]
-
p53 Pathway: As mentioned, SETD2 is required for the activation of the p53-mediated checkpoint in response to DNA damage.[4]
-
ERK Pathway: Downregulation of SETD2 has been linked to cisplatin resistance through the inhibition of H3K36me3 and ERK activation.[2]
-
c-Jun/AP-1 Pathway: In the liver, SETD2 knockdown can lead to the activation of the c-Jun/AP-1 transcription factor.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SETD2 function.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol is adapted for determining the enzymatic activity of purified SETD2 using a radioactive methyl donor.
Materials:
-
Purified recombinant SETD2
-
Histone H3 peptide (e.g., residues 29-43) or recombinant histone H3 protein
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HMT Assay Buffer, the histone substrate (e.g., 1 µg of H3 peptide), and purified SETD2 enzyme (e.g., 100-500 ng).
-
Initiate the reaction by adding ³H-SAM (e.g., 1 µCi).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). For kinetic analysis, multiple time points should be taken.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated ³H-SAM.
-
Wash the paper once with acetone and let it air dry.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.[8][9][10][11][12]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SETD2/H3K36me3
This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of SETD2 or the H3K36me3 mark.
Materials:
-
Cells of interest
-
Formaldehyde (for crosslinking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Antibody specific for SETD2 or H3K36me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and library preparation
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (SETD2 or H3K36me3).
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.[13][14][15][16]
Mass Spectrometry for SETD2 Interactome Analysis
This protocol outlines a general workflow for identifying SETD2-interacting proteins using affinity purification followed by mass spectrometry (AP-MS).
Materials:
-
Cells expressing tagged-SETD2 (e.g., FLAG- or HA-tagged)
-
Lysis buffer
-
Antibody-conjugated beads (e.g., anti-FLAG agarose)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis: Lyse cells expressing tagged-SETD2 under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with antibody-conjugated beads to capture the tagged-SETD2 and its interacting partners.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Protein Digestion: Denature, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins present in the sample. Compare the results to a control immunoprecipitation (e.g., using cells expressing an empty vector) to identify specific interactors.[17][18][19][20]
Conclusion
SETD2 is a critical epigenetic regulator with multifaceted roles in transcription, DNA repair, and RNA processing. Its position as the sole H3K36 trimethyltransferase in humans underscores its importance in maintaining chromatin integrity and proper gene expression. The frequent mutation of SETD2 in cancer highlights its tumor-suppressive functions and positions it as a promising target for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biology of SETD2 and to explore novel strategies for targeting this key enzyme in disease. Further research is needed to fully elucidate the kinetic parameters of SETD2 with its native substrate and to unravel the intricate details of the signaling networks in which it participates.
References
- 1. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Radioactive in vitro histone methyltransferase assay [bio-protocol.org]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. encodeproject.org [encodeproject.org]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 20. escholarship.org [escholarship.org]
Expression Profile of Set2/SETD2 in Diverse Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression profile of Set2 and its human homolog, SET Domain Containing 2 (SETD2), across various tissues. SETD2 is a crucial histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark associated with active transcription and genomic stability. Understanding the tissue-specific expression of SETD2 is vital for elucidating its role in normal physiology and disease, including cancer. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes relevant signaling pathways.
Data Presentation: Quantitative Expression of SETD2
The expression of SETD2 varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies.
Table 1: SETD2 mRNA Expression in Human Tissues (GTEx)
The Genotype-Tissue Expression (GTEx) project provides a comprehensive public resource to study tissue-specific gene expression. The following table presents the median RNA-Seq expression values for SETD2 across a selection of human tissues, reported in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Testis | 45.2 |
| Ovary | 28.7 |
| Lung | 25.4 |
| Colon - Transverse | 24.9 |
| Small Intestine - Terminal Ileum | 24.1 |
| Spleen | 23.8 |
| Pituitary | 23.5 |
| Esophagus - Mucosa | 23.1 |
| Adrenal Gland | 22.9 |
| Stomach | 22.5 |
| Thyroid | 21.9 |
| Pancreas | 21.1 |
| Prostate | 20.9 |
| Breast - Mammary Tissue | 20.5 |
| Kidney - Cortex | 19.8 |
| Brain - Cerebellum | 18.5 |
| Liver | 17.6 |
| Heart - Left Ventricle | 16.3 |
| Skeletal Muscle | 14.2 |
| Skin - Sun Exposed (Lower leg) | 13.9 |
| Adipose - Subcutaneous | 12.1 |
| Whole Blood | 9.8 |
Data is sourced from the GTEx Portal. TPM values are indicative of the relative gene expression level.
Table 2: SETD2 Protein Expression in Human Tissues (Immunohistochemistry)
Protein expression data, primarily from immunohistochemistry (IHC) studies, provides a complementary view of SETD2 levels. The Human Protein Atlas provides a valuable resource for such data. The table below summarizes the observed SETD2 protein expression in various normal human tissues. Staining intensity is often scored semi-quantitatively (e.g., negative, low, medium, high).
| Tissue | Staining Intensity | Cellular Localization |
| Testis | High | Nuclei of spermatogonia and spermatocytes |
| Ovary | Medium | Nuclei of granulosa cells |
| Lung | Medium | Nuclei of pneumocytes and bronchial epithelial cells |
| Colon | Medium | Nuclei of glandular cells |
| Small Intestine | Medium | Nuclei of glandular cells |
| Spleen | Medium | Nuclei of cells in white pulp |
| Pituitary Gland | Medium | Nuclei of various endocrine cells |
| Esophagus | Medium | Nuclei of squamous epithelial cells |
| Adrenal Gland | Medium | Nuclei of cortical cells |
| Stomach | Medium | Nuclei of glandular cells |
| Thyroid Gland | Medium | Nuclei of follicular cells |
| Pancreas | Medium | Nuclei of acinar and islet cells |
| Prostate | Medium | Nuclei of glandular cells |
| Breast | Low | Nuclei of ductal and lobular cells |
| Kidney | Medium | Nuclei of renal tubules |
| Brain (Cerebellum) | Low | Nuclei of Purkinje and granular cells |
| Liver | Low | Nuclei of hepatocytes |
| Heart | Low | Nuclei of cardiomyocytes |
| Skeletal Muscle | Low | Nuclei of myocytes |
| Skin | Low | Nuclei of keratinocytes and dermal cells |
| Adipose Tissue | Low | Nuclei of adipocytes |
| Bone Marrow | Medium | Nuclei of hematopoietic cells |
This is a generalized summary based on available IHC data. Staining can be heterogeneous within tissues.
Experimental Protocols
Accurate determination of this compound/SETD2 expression relies on robust experimental methodologies. The following sections provide detailed protocols for the key techniques used to quantify mRNA and protein levels.
Reverse Transcription Quantitative PCR (RT-qPCR) for SETD2 mRNA Expression
RT-qPCR is a sensitive method to quantify gene expression levels. This protocol outlines the key steps for measuring SETD2 mRNA.
1. RNA Extraction:
-
Isolate total RNA from tissue samples or cell lysates using a TRIzol-based method or a commercial RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
2. DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.
3. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Include a no-reverse transcriptase control to verify the absence of genomic DNA contamination.
4. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for SETD2
-
Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or a probe-based qPCR master mix
-
Nuclease-free water
-
-
Use primer sequences that span an exon-exon junction to further minimize amplification from any residual genomic DNA.
5. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative expression of SETD2 using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.[1]
Western Blotting for SETD2 Protein Detection
Western blotting allows for the detection and semi-quantitative analysis of SETD2 protein levels.
1. Protein Extraction:
-
Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.[2]
2. SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.[2]
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[2]
4. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[3]
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SETD2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Normalize the SETD2 band intensity to a loading control protein (e.g., GAPDH, β-actin) for semi-quantitative analysis.
Immunohistochemistry (IHC) for SETD2 Localization and Expression
IHC allows for the visualization of SETD2 protein expression within the context of tissue architecture.
1. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on charged slides.[4]
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections by incubating in xylene.
-
Rehydrate the sections through a graded series of ethanol solutions and finally in water.[4]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigenic sites. This is a critical step and the optimal buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) should be determined for the specific SETD2 antibody used.[5]
4. Blocking and Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.[4]
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary SETD2 antibody overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.[4]
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.[4]
6. Analysis:
-
Examine the slides under a microscope to assess the intensity and subcellular localization of SETD2 staining.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving SETD2 and a generalized experimental workflow.
Signaling Pathways
SETD2 plays a critical role in the DNA Damage Response (DDR) and has been implicated in other major signaling pathways.
Caption: SETD2 in the DNA Damage Response Pathway.
SETD2 function has also been linked to the Wnt/β-catenin and TGF-β signaling pathways, often in the context of cancer progression.[6]
Caption: Crosstalk between SETD2 and Wnt/TGF-β Pathways.
Experimental Workflows
The following diagrams outline the major steps in the experimental protocols described above.
Caption: Generalized Western Blot Workflow.
Caption: Generalized Immunohistochemistry Workflow.
References
- 1. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of the Set2 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Set2 protein, and its human homolog SETD2, is a crucial histone methyltransferase that plays a pivotal role in maintaining the integrity of the genome and regulating gene expression. As the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), this compound's activity is intrinsically linked to active transcription. The precise subcellular localization of this compound is critical for its function, ensuring that H3K36 trimethylation is accurately deposited at actively transcribed gene bodies. This guide provides a comprehensive overview of the subcellular localization of the this compound protein, detailing the experimental methodologies used to determine its location, the signaling pathways that govern its distribution, and quantitative data on its compartmentalization within the cell.
Subcellular Distribution of this compound
The this compound protein is predominantly found within the nucleus, a localization essential for its role in chromatin modification. While a small fraction may be present in the cytoplasm, the vast majority of this compound is concentrated in the nuclear compartment, where it associates with chromatin. Recent studies have also identified a non-catalytic role for SETD2 in associating with the nuclear lamina, which is crucial for maintaining nuclear stability.
Quantitative Data on this compound Subcellular Localization
While precise quantitative data on the percentage distribution of this compound in different subcellular fractions is not extensively documented in the form of comparative tables in the literature, qualitative data from numerous studies consistently demonstrate its primary localization. The following table summarizes these findings.
| Cellular Compartment | Protein | Relative Abundance | Method of Determination |
| Nucleus | This compound/SETD2 | High | Immunofluorescence, Cellular Fractionation, Western Blot |
| Nucleoplasm | This compound/SETD2 | Moderate | Cellular Fractionation, Western Blot |
| Chromatin-Bound | This compound/SETD2 | High | Chromatin Immunoprecipitation (ChIP), Cellular Fractionation |
| Nuclear Lamina | SETD2 | Present | Proximity Labeling, Mass Spectrometry, Immunofluorescence[1] |
| Nuclear Puncta | SETD2 | Observed (especially upon proteasome inhibition) | Immunofluorescence[2] |
| Cytoplasm | This compound/SETD2 | Low/Undetectable | Immunofluorescence, Cellular Fractionation, Western Blot |
Experimental Protocols for Determining this compound Localization
The study of this compound's subcellular localization relies on several key experimental techniques. Below are detailed methodologies for immunofluorescence, chromatin immunoprecipitation (ChIP), and cellular fractionation, adapted from published research on this compound/SETD2.
Immunofluorescence Staining of SETD2
This protocol allows for the visualization of SETD2 within fixed cells, providing spatial information on its distribution.
-
Cell Culture and Fixation:
-
Plate 293T cells on glass coverslips in a 6-well plate and culture to desired confluency.
-
Wash the cells with 1x Phosphate Buffered Saline (PBS).
-
Fix the cells in 4% paraformaldehyde for 20 minutes at 37°C.[3]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against SETD2 (e.g., rabbit anti-SETD2, diluted 1:1000 in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the cells three times with 1x PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-rabbit IgG) for 1 hour at room temperature, protected from light.[3]
-
-
Mounting and Imaging:
-
Wash the cells three times with 1x PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Chromatin Immunoprecipitation (ChIP) for this compound
ChIP is used to identify the genomic regions where this compound is bound to chromatin.
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells in a buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 base pairs. The efficiency of sonication should be optimized for each cell type and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for this compound.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]
-
Cellular Fractionation
This method separates cellular components into different fractions, allowing for the determination of the relative abundance of this compound in each.
-
Cell Lysis and Cytoplasmic Fraction Isolation:
-
Harvest cells and resuspend in a hypotonic buffer to swell the cells.
-
Lyse the cell membrane by mechanical disruption (e.g., douncing or passing through a narrow-gauge needle).
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet with a buffer containing a low concentration of non-ionic detergent (e.g., NP-40) to remove contaminating cytoplasmic proteins.
-
Lyse the nuclei using a high-salt buffer or sonication to release nuclear proteins.
-
Centrifuge at a high speed (e.g., 15,000 x g) to pellet the insoluble chromatin. The supernatant is the soluble nuclear (nucleoplasmic) fraction.
-
-
Chromatin-Bound Fraction Isolation:
-
Resuspend the chromatin pellet in a buffer containing DNase or high concentrations of salt and urea to solubilize the chromatin-bound proteins.
-
-
Analysis:
-
Analyze the protein content of each fraction by Western blotting using an antibody against this compound. Use antibodies against marker proteins for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for the nucleus) to assess the purity of the fractions.[5]
-
Signaling Pathways and Regulation of this compound Localization
The subcellular localization of this compound is not static but is dynamically regulated by its interaction with other proteins and by post-translational modifications.
Interaction with RNA Polymerase II
The primary mechanism for targeting this compound to chromatin is its interaction with the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). The this compound-Rpb1 interacting (SRI) domain of this compound specifically recognizes the phosphorylated form of the RNAPII CTD, particularly when serine 2 and serine 5 of the heptapeptide repeats are phosphorylated.[3] This phosphorylation pattern is a hallmark of transcriptionally engaged RNAPII during the elongation phase. This interaction ensures that this compound is recruited to actively transcribed genes, where it deposits the H3K36me3 mark.
Regulation by the Ubiquitin-Proteasome System
The stability and abundance of SETD2 are regulated by the ubiquitin-proteasome system (UPS). The N-terminal region of SETD2 is involved in its degradation, and inhibition of the proteasome leads to an accumulation of SETD2.[3] This regulation of SETD2 levels is crucial, as overexpression can lead to the formation of insoluble nuclear aggregates or puncta.[2] This suggests that the cell maintains a tight control over SETD2 concentration to prevent aberrant aggregation and ensure proper function.
Other Regulatory Signaling Pathways
Several other signaling pathways have been implicated in regulating SETD2's function and, indirectly, its localization and impact on the cell.
-
PI3K/AKT Pathway: There is evidence of a synthetic lethal interaction between the loss of SETD2 and the inhibition of phosphatidylinositol 3-kinase beta (PI3Kβ) and AKT.[6] This suggests a molecular crosstalk between SETD2 and the PI3K/AKT signaling pathway, which is crucial for cell proliferation and migration.[6] While this may not directly control SETD2's location, it highlights a functional link to a key cellular signaling cascade.
-
AMPK-FOXO3 Pathway: In the context of prostate cancer, changes in extracellular energy can be sensed by the AMPK-FOXO3 signaling pathway, which in turn regulates the expression levels of SETD2.[7] This indicates that cellular metabolic status can influence the amount of available SETD2, thereby affecting its downstream functions.
-
Wnt/β-catenin and ERK Signaling: In various cancers, SETD2 has been shown to regulate the Wnt signaling pathway, and its loss can promote tumor progression.[7] Additionally, SETD2-mediated H3K36 trimethylation and CREB1 phosphorylation are linked to cisplatin sensitivity through the ERK signaling pathway.[7]
Conclusion
The subcellular localization of the this compound protein is a tightly regulated process that is fundamental to its function as a histone methyltransferase. Predominantly residing in the nucleus, its recruitment to actively transcribed genes is orchestrated by a direct interaction with the elongating form of RNA Polymerase II. The stability and nuclear concentration of this compound are further controlled by the ubiquitin-proteasome system, preventing aberrant aggregation. While our understanding of the direct signaling pathways that modulate this compound's nuclear import and export is still evolving, connections to major cellular signaling networks like PI3K/AKT and AMPK highlight its integration into the broader cellular regulatory landscape. The experimental techniques outlined in this guide provide a robust framework for the continued investigation of this compound's localization and its implications in both normal physiology and disease states, such as cancer.
References
- 1. SETD2 maintains nuclear lamina stability to safeguard the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shaping the cellular landscape with this compound/SETD2 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell-intrinsic SETD2 inactivation sensitizes cancer cells to immune checkpoint blockade through the NR2F1-STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Set2/SETD2 in Developmental Biology: An In-depth Technical Guide
Introduction
Set2 and its mammalian homolog SETD2 are highly conserved histone methyltransferases crucial for orchestrating gene expression during the complex processes of organismal development.[1][2] As the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), SETD2 plays a pivotal role in maintaining chromatin integrity, regulating transcription elongation, and influencing pre-mRNA splicing.[1][3][4][5] This technical guide provides a comprehensive overview of the core functions of SETD2 in developmental biology, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, developmental biology, and oncology.
Core Functions of this compound/SETD2
The primary function of this compound/SETD2 is to deposit the H3K36me3 mark on nucleosomes within the body of actively transcribed genes.[6] This process is tightly coupled with transcription elongation, as SETD2 is recruited to genes through its interaction with the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) when it is phosphorylated at serine 2.[4][7]
The deposition of H3K36me3 has several critical downstream effects:
-
Suppression of Cryptic Transcription: H3K36me3 acts as a binding site for the Rpd3S histone deacetylase complex in yeast.[1][8] This complex removes histone acetylation within gene bodies, which helps to prevent spurious transcription initiation from cryptic promoters.[1][9]
-
Regulation of Pre-mRNA Splicing: SETD2 and the H3K36me3 mark are involved in regulating alternative splicing. This is achieved through the recruitment of splicing factors, such as the polypyrimidine tract-binding protein (PTB), to the nascent transcript.[2]
-
DNA Mismatch Repair (MMR): The H3K36me3 mark is recognized by the MMR protein MSH6, thereby recruiting the MMR machinery to actively transcribed regions to maintain genome integrity.[2]
-
Modulation of Chromatin Structure: this compound-mediated H3K36 methylation helps to maintain a well-structured chromatin environment over coding regions by suppressing histone exchange and recruiting chromatin remodeling complexes like Isw1b.[1]
This compound/SETD2 in Key Developmental Processes
SETD2 is indispensable for the proper development of various tissues and organ systems. Loss-of-function studies in multiple model organisms have revealed its critical role in embryogenesis, myogenesis, and hematopoiesis.
Embryonic Development
Interestingly, the requirement for Setd2 varies between vertebrates. While essential in mice, setd2 knockout zebrafish are viable and fertile, although they exhibit a reversible small body size phenotype related to nutrition.[13][14] However, maternal Setd2 is required for proper zygotic genome activation in both mice and zebrafish.[13]
Myogenesis
Myogenesis, the formation of muscle tissue, involves extensive remodeling of the chromatin landscape to activate muscle-specific genes.[10][15] The expression of SETD2 increases during the differentiation of myoblasts into myotubes.[8][10][16] Depletion of SETD2 in myoblasts impairs their ability to differentiate and reduces their proliferative capacity.[10] Furthermore, SETD2 depletion in myotubes leads to the upregulation of genes involved in metabolic pathways, particularly glycolysis, resulting in an increased intracellular concentration of pyruvate.[8][10][15] This indicates a novel role for SETD2 in the metabolic programming that occurs during muscle cell differentiation.
Hematopoiesis
SETD2 is essential for maintaining the population of adult hematopoietic stem cells (HSCs).[17] Conditional knockout of Setd2 in the hematopoietic system of mice leads to a decrease in hematopoietic stem and progenitor cells, resulting in leukopenia and anemia.[17][18] The loss of Setd2 impairs HSC self-renewal, particularly under cellular stress, and can lead to malignant transformation.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound/SETD2 function.
| Model System | Experimental Condition | Key Quantitative Finding | Reference |
| Mouse C2C12 Myoblasts | Differentiation into Myotubes | SETD2 protein expression shows a significant increase (P < 0.05) during differentiation. | |
| Mouse C2C12 Myotubes | SETD2 Depletion | Upregulation of genes in metabolic pathways (e.g., glycolysis, pyruvate metabolism). | [8][16] |
| Mouse Hematopoietic System | Setd2 Conditional Knockout | Significant decrease in white blood cell (WBC) count in peripheral blood. | [18] |
| Mouse Embryos | Setd2 Knockout (Setd2-/-) | Embryonic lethality observed at E10.5 due to vascular remodeling defects. | [10] |
| Porcine Embryos | SETD2 siRNA Knockdown | Significant reduction in blastocyst formation rate compared to controls. | [3][19] |
| Zebrafish | setd2 Knockout | Reversible small body size phenotype, dependent on nutrition. | [13][14] |
| Molecular Function | Experimental Context | Observation | Reference |
| Histone Methylation | Setd2 Knockout/Depletion | Dramatic reduction or loss of global H3K36me3 levels. | [10][19] |
| Transcription | SETD2 Depletion in Human Cells | Intragenic transcription initiation observed in at least 11% of active genes. | [9] |
| Alternative Splicing | SETD2 Depletion in Myoblasts | Alterations in exon inclusion patterns, particularly for genes involved in cell differentiation. | [2][10] |
| DNA Repair | SETD2 Deficient Cells | Display microsatellite instability and increased mutation frequency. | [2] |
Signaling Pathways and Logical Relationships
Visual diagrams are provided below to illustrate the core molecular pathway of SETD2 and the logical consequences of its depletion in developmental contexts.
Caption: The core molecular pathway of SETD2 during transcription elongation.
Caption: Logical flow of defects arising from the loss of SETD2 function.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound/SETD2 are provided below. These protocols are generalized and should be optimized for specific experimental systems.
Protocol 1: Generation of Setd2 Conditional Knockout Mouse Model
This protocol describes the generation of a mouse model where Setd2 can be conditionally deleted in specific tissues using the Cre-LoxP system.
Methodology:
-
Targeting Vector Construction:
-
Homologous Recombination in Embryonic Stem (ES) Cells:
-
The targeting vector is electroporated into mouse ES cells.
-
ES cell clones that have undergone successful homologous recombination are selected using antibiotics (e.g., G418).
-
Correctly targeted clones are verified by PCR and Southern blotting.
-
-
Blastocyst Injection:
-
Verified ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6 background).
-
The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse.
-
-
Generation of Chimeric Mice:
-
Resulting chimeric offspring (identified by coat color) are bred with wild-type mice to test for germline transmission of the floxed allele (Setd2fl/+).
-
-
Generation of Conditional Knockout Mice:
-
Setd2fl/fl mice are generated by intercrossing Setd2fl/+ mice.
-
To achieve tissue-specific knockout, Setd2fl/fl mice are crossed with a Cre-recombinase expressing mouse line (e.g., Vav1-Cre for hematopoietic system, Tie2-Cre for endothelial and hematopoietic cells).[17]
-
In the offspring, the Cre recombinase will excise the floxed exon, leading to a frameshift mutation and loss of Setd2 protein in the target tissue.
-
Protocol 2: RNA-Sequencing (RNA-Seq) to Analyze Gene Expression
This protocol outlines the workflow for analyzing global gene expression changes following SETD2 depletion.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., C2C12 myoblasts, hematopoietic stem cells) under standard conditions.
-
Deplete SETD2 using siRNA or shRNA. A non-targeting siRNA/shRNA serves as a control.
-
Verify knockdown efficiency by Western blot and/or qRT-PCR.
-
-
RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase I treatment step.
-
Assess RNA quality and quantity using a Bioanalyzer (Agilent).
-
Prepare sequencing libraries from high-quality RNA (RIN > 8) using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves poly(A) selection, RNA fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.
-
-
Data Analysis:
-
Quality Control: Assess raw read quality using FastQC.
-
Alignment: Align reads to the appropriate reference genome (e.g., mm10 for mouse) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are differentially expressed between SETD2-depleted and control samples.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes.
-
Caption: A typical workflow for studying gene expression changes after SETD2 depletion.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genome-wide distribution of the H3K36me3 mark.
Methodology:
-
Cell Cross-linking and Chromatin Preparation:
-
Harvest 10-20 million cells and cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear DNA to an average size of 200-600 bp.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me3 (e.g., Abcam ab9050). An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified ChIP DNA using a standard library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform.
-
Align reads to the reference genome using an aligner like Bowtie2 or BWA.
-
Perform peak calling using a tool like MACS2, comparing the H3K36me3 IP sample to the input or IgG control.
-
Annotate peaks to genomic features (promoters, gene bodies, intergenic regions) and visualize the data in a genome browser (e.g., IGV).
-
This compound/SETD2 is a master regulator of chromatin function whose activity is fundamentally linked to active transcription. Its role in depositing the H3K36me3 mark is critical for a wide array of nuclear processes that ensure transcriptional fidelity and genome stability. As demonstrated by extensive research in various model organisms, these functions are indispensable for normal embryonic development, myogenesis, and hematopoiesis. The profound developmental defects and lethality resulting from the loss of SETD2 underscore its importance. For drug development professionals, the frequent mutation of SETD2 in various cancers, including leukemia, makes it a compelling target for further investigation and potential therapeutic intervention. The experimental frameworks detailed in this guide provide a robust foundation for future studies aimed at dissecting the complex roles of SETD2 in both healthy development and disease.
References
- 1. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shaping the cellular landscape with this compound/SETD2 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase SETD2 Is Required for Porcine Early Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic activity of Setd2 is essential for embryonic development in mice: establishment of a mouse model harboring patient-derived Setd2 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. SET domain containing 2 (SETD2) influences metabolism and alternative splicing during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. setd2 knockout zebrafish is viable and fertile: differential and developmental stress-related requirements for Setd2 and histone H3K36 trimethylation in different vertebrate animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SET domain containing 2 (SETD2) influences metabolism and alternative splicing during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Setd2 regulates quiescence and differentiation of adult hematopoietic stem cells by restricting RNA polymerase II elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Setd2 deficiency impairs hematopoietic stem cell self-renewal and causes malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Methyltransferase SETD2 Is Required for Porcine Early Embryonic Development [ouci.dntb.gov.ua]
Set2/SETD2: A Potential Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The histone methyltransferase Set2, and its human homolog SETD2, is emerging as a critical tumor suppressor and a promising therapeutic target in oncology. As the sole enzyme responsible for histone H3 lysine 36 trimethylation (H3K36me3), SETD2 plays a pivotal role in maintaining genomic integrity through its functions in transcriptional regulation, DNA damage repair, and cell cycle control. Frequent loss-of-function mutations in the SETD2 gene across a spectrum of cancers, most notably in clear cell renal cell carcinoma (ccRCC), create a unique dependency that can be exploited therapeutically. This guide provides a comprehensive overview of SETD2's function, its role in oncogenesis, and the current strategies for targeting SETD2-deficient cancers, with a focus on the concept of synthetic lethality. Detailed experimental protocols and quantitative data are presented to aid researchers in the development of novel therapeutic strategies targeting this critical epigenetic modifier.
The Core Function of this compound/SETD2
This compound/SETD2 is a highly conserved histone methyltransferase. In yeast, this compound, and in humans, SETD2, is exclusively responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2][3] This epigenetic mark is predominantly associated with the body of actively transcribed genes.
The SETD2 protein contains several key functional domains: a catalytic SET domain, which is flanked by AWS (Associated With SET) and post-SET domains, and a this compound-Rpb1 interacting (SRI) domain.[2][4][5] The SRI domain directly binds to the C-terminal domain (CTD) of RNA polymerase II (RNAPII) when it is phosphorylated on Serine 2 and Serine 5 during transcriptional elongation.[2] This interaction physically couples H3K36 trimethylation to active transcription.
The deposition of H3K36me3 by SETD2 serves as a crucial signaling hub for several downstream processes essential for maintaining genomic stability:
-
DNA Mismatch Repair (MMR): The H3K36me3 mark is recognized by the MutSα (MSH2-MSH6) complex, a key component of the MMR machinery. This interaction helps recruit MMR proteins to actively transcribed regions to correct errors made during DNA replication.[6][7]
-
Homologous Recombination (HR): SETD2 is required for the efficient repair of DNA double-strand breaks (DSBs) through the HR pathway. It facilitates the recruitment of critical repair factors like RAD51 to the sites of damage.[6][7][8]
-
Transcriptional Fidelity: By recruiting histone deacetylase (HDAC) complexes, H3K36me3 helps to suppress spurious transcription initiation from within the body of genes, ensuring that transcription is precise.[9]
-
Non-Histone Targets: Beyond histones, SETD2 has been shown to methylate other proteins, including α-tubulin, which is important for maintaining mitotic spindle integrity, and the signal transducer STAT1.[1]
SETD2 as a Tumor Suppressor
The role of SETD2 as a tumor suppressor is underscored by the high frequency of inactivating mutations and deletions found in a wide array of solid tumors and hematological malignancies.[1][8][10] Loss of SETD2 function leads to a global reduction or complete absence of H3K36me3, resulting in genomic instability through several mechanisms:
-
Impaired DNA Repair: SETD2-deficient cells exhibit defects in both MMR and HR pathways, leading to an accumulation of mutations and genomic rearrangements.[6][9]
-
Abrogation of Cell Cycle Checkpoints: SETD2 plays a role in activating the p53-mediated DNA damage checkpoint. In its absence, cells with persistent DNA damage fail to arrest the cell cycle, allowing for the propagation of genomic errors.[6][8]
-
Replication Stress: Loss of SETD2 function is associated with increased replication fork instability and sensitivity to agents that cause replication stress.[7]
The convergence of these defects establishes SETD2 as a critical guardian of the genome, and its loss provides a selective advantage for tumor development.
Therapeutic Strategies: Exploiting Synthetic Lethality
Directly targeting a loss-of-function mutation in a tumor suppressor like SETD2 is challenging. Therefore, the primary therapeutic strategy is to exploit the concept of synthetic lethality . This occurs when the loss of two genes (or the loss of one gene and the inhibition of another) is lethal to a cell, while the loss of either one alone is not. SETD2-deficient cancer cells, having already lost a key DNA repair and cell cycle regulator, become uniquely dependent on other pathways for survival. Inhibiting these compensatory pathways can selectively kill cancer cells while sparing normal, SETD2-proficient cells.
Several synthetic lethal interactions with SETD2 deficiency have been identified and are under active investigation.
WEE1 Kinase Inhibition
The most well-characterized synthetic lethal partner of SETD2 is the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.
-
Mechanism: The lethality stems from a dual attack on the enzyme ribonucleotide reductase (RNR), which is essential for producing deoxyribonucleotides (dNTPs) for DNA synthesis.
-
Transcriptional Downregulation: SETD2-mediated H3K36me3 is required for the efficient transcription of RRM2, a key catalytic subunit of RNR. In SETD2-deficient cells, RRM2 expression is already reduced.[10][11]
-
Protein Degradation: WEE1 inhibition leads to hyperactivation of cyclin-dependent kinases (CDKs). This untimely CDK activation promotes the phosphorylation and subsequent ubiquitin-mediated degradation of the remaining RRM2 protein.[10][11]
-
-
Outcome: The combined effect is a critical depletion of the dNTP pool, leading to severe replication stress, S-phase arrest, and ultimately, apoptotic cell death in SETD2-deficient cells.[11] The WEE1 inhibitor AZD1775 (adavosertib) has shown preclinical efficacy in selectively targeting H3K36me3-deficient tumors.[12]
PI3K/AKT Pathway Inhibition
SETD2-deficient cells have demonstrated heightened sensitivity to inhibitors of the PI3Kβ and AKT signaling pathway.
-
Mechanism: While the precise molecular link is still under investigation, loss of SETD2 appears to create a dependency on the PI3K-AKT pathway for survival and proliferation. Inhibition of this pathway in SETD2-deficient ccRCC cells leads to a significant decrease in the phosphorylation of downstream effectors like AKT and S6, impairing cell viability, growth, and migration.[13][14]
-
Outcome: Treatment with specific PI3Kβ inhibitors (e.g., TGX221, AZD8186) or AKT inhibitors (e.g., MK2206) results in a synthetic lethal effect in SETD2-deficient cancer cells.[11][13]
Other Potential Synthetic Lethal Partners
High-throughput screening has identified other compounds that are selectively lethal to SETD2-deficient cells. One such compound is RITA, which induces p53-mediated apoptosis and replication stress.[15] Interestingly, RITA's mechanism is distinct from WEE1 inhibition as it does not impact RRM2 levels, suggesting that multiple vulnerabilities exist in SETD2-deficient cells.[15]
Quantitative Data: Inhibitor Sensitivities
The synthetic lethal approaches described above are supported by quantitative cell-based assay data. The half-maximal inhibitory concentration (IC50) is a key metric demonstrating the enhanced sensitivity of SETD2-deficient cells to specific inhibitors compared to their SETD2-proficient counterparts.
| Target | Compound | Cell Line (SETD2 status) | IC50 | Reference |
| WEE1 | AZD1775 (Adavosertib) | U2OS (Parental, WT) | 338 nM | [15] |
| U2OS (SETD2-CRISPR) | 151 nM | [15] | ||
| A498 (Mutant) | 7.5 nM | [15] | ||
| LB996 (Mutant) | 0.6 nM | [15] | ||
| p53 Activator | RITA | U2OS (Parental, WT) | > 1000 nM | [15] |
| U2OS (SETD2-CRISPR) | 85 nM | [15] | ||
| PI3Kβ | AZD8186 | 786-0 (Proficient) | 21 µM | [11] |
| 786-0 (SETD2 KO) | 0.29 µM | [11] | ||
| A498 (Mutant) | 0.01 µM | [11] |
Key Experimental Protocols
Validating SETD2 as a therapeutic target and screening for effective compounds requires robust and reproducible experimental methodologies.
Histone Methyltransferase (HMT) Activity Assay
This biochemical assay measures the enzymatic activity of SETD2 and is crucial for screening direct inhibitors.
-
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate. This can be achieved through various detection methods, including radiometric, fluorescent, or chemiluminescent readouts. A common method involves using a specific antibody that recognizes the H3K36me3 product.[16][17]
-
Methodology (Chemiluminescent):
-
Substrate Immobilization: A 96-well plate is pre-coated with a histone H3 peptide substrate.
-
Enzyme Reaction: Recombinant SETD2 enzyme is added to the wells along with SAM and the test compound (inhibitor). The plate is incubated (typically 1 hour at 30°C) to allow for the methylation reaction.
-
Antibody Detection: A primary antibody specific for H3K36me3 is added to the wells, followed by a horseradish peroxidase (HRP)-labeled secondary antibody.
-
Signal Generation: An HRP chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light.
-
Readout: The chemiluminescence is measured using a microplate reader. A decrease in signal in the presence of a test compound indicates inhibition of SETD2 activity.[16][17]
-
-
Typical Reaction Conditions: 50 mM Tris-HCl (pH 8.0-8.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 µM SAM, and an appropriate concentration of histone substrate (e.g., 0.05 mg/mL nucleosomes).[18][19]
Cell Viability Assay (Resazurin)
This cell-based assay is fundamental for determining the cytotoxic effect of compounds and for validating synthetic lethal interactions.
-
Principle: Resazurin (a blue, non-fluorescent dye) is cell-permeable. In viable, metabolically active cells, intracellular reductases convert resazurin to resorufin, a pink, highly fluorescent compound. The fluorescent signal is directly proportional to the number of living cells.[1][5]
-
Methodology:
-
Cell Plating: Seed SETD2-proficient and SETD2-deficient cells into separate wells of a 96-well opaque-walled plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Resazurin Addition: Add a sterile resazurin solution (typically 10% of the well volume) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Readout: Measure fluorescence using a microplate fluorometer with an excitation wavelength of ~540-570 nm and an emission wavelength of ~585-590 nm.[2][5]
-
Data Analysis: After subtracting the background fluorescence (from wells with medium only), plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of the H3K36me3 mark or the binding of SETD2 itself, providing mechanistic insights into its function.
-
Principle: Proteins and DNA in living cells are chemically cross-linked. The chromatin is then sheared, and an antibody specific to the target (e.g., H3K36me3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then analyzed by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).[20][21]
-
Methodology:
-
Cross-linking: Treat cells with formaldehyde (e.g., 1% final concentration for 10-15 minutes at room temperature) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 base pairs using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a specific antibody (e.g., anti-H3K36me3). Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA using qPCR with primers for specific genomic loci or by preparing a library for high-throughput sequencing (ChIP-seq).[22][23]
-
Visualizing Key Pathways and Workflows
Core Function of SETD2 in Transcription and DNA Repair
Caption: SETD2 is recruited by RNAPII to methylate H3K36, leading to DNA repair and genomic stability.
Experimental Workflow: Synthetic Lethal Screen
Caption: Workflow for identifying synthetic lethal compounds targeting SETD2-deficient cancer cells.
Signaling Pathway: SETD2-WEE1 Synthetic Lethality
Caption: SETD2 loss and WEE1 inhibition synergize to deplete RRM2, causing dNTP starvation and apoptosis.
Conclusion and Future Directions
SETD2 has been firmly established as a tumor suppressor whose inactivation creates specific vulnerabilities in cancer cells. The synthetic lethal strategies targeting WEE1 and the PI3K/AKT pathway represent promising therapeutic avenues that have moved from preclinical discovery toward clinical investigation. The future of SETD2-targeted therapy will likely involve:
-
Discovery of Novel Synthetic Lethal Partners: Continued high-throughput screening will uncover new pathways that are essential for the survival of SETD2-deficient cells.
-
Development of Direct SETD2 Inhibitors: While current strategies focus on synthetic lethality, the development of potent and selective small-molecule inhibitors for SETD2 could be valuable research tools and may have therapeutic applications in diseases driven by SETD2 hyperactivity.[6]
-
Biomarker Development: Robust and reliable biomarkers, such as the direct measurement of H3K36me3 levels by immunohistochemistry, will be essential for identifying patients who are most likely to respond to these targeted therapies.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. SETD2: an epigenetic modifier with tumor suppressor functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferase protein SETD2 interacts with p53 and selectively regulates its downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 9. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibiting WEE1 Selectively Kills Histone H3K36me3-Deficient Cancers by dNTP Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. dev.usbio.net [dev.usbio.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Initial Studies on Set2 Inhibitor Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on compounds targeting Set2/SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark plays a crucial role in transcriptional elongation, DNA damage repair, and RNA splicing. The discovery of potent and selective this compound inhibitors has opened new avenues for therapeutic intervention in cancers characterized by dysregulation of this pathway, particularly in hematological malignancies like t(4;14) multiple myeloma. This document summarizes the key findings on recently developed this compound inhibitor compounds, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary of this compound Inhibitor Compounds
The following tables summarize the in vitro biochemical and cellular activities of the first-in-class this compound/SETD2 inhibitors EZM0414 and EPZ-719, as well as the compound RITA, which exhibits synthetic lethality in SETD2-deficient cells.
Table 1: Biochemical and Cellular Activity of Selective SETD2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular H3K36me3 IC50 (nM) | Cell Line for Cellular Assay | Reference |
| EZM0414 | SETD2 | 18 | 34 | Not Specified | [1] |
| EPZ-719 | SETD2 | 5 | 23 | A549 | [2] |
Table 2: Anti-proliferative Activity of SETD2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Subtype | Proliferation IC50 (µM) | Assay Duration | Reference |
| EZM0414 | KMS-11 | t(4;14) Multiple Myeloma | Not Specified | Not Specified | |
| EZM0414 | Panel of MM and DLBCL cell lines | Multiple Myeloma & Diffuse Large B-cell Lymphoma | 0.023 - >10 | Not Specified | [1] |
| EPZ-719 | KMS-34 | Multiple Myeloma | 0.025 | 14 days | |
| EPZ-719 | KMS-11 | t(4;14) Multiple Myeloma | 0.211 | 14 days |
Table 3: Activity of RITA in SETD2-deficient Cancer Cells
| Cell Line | SETD2 Status | IC50 (µM) | Assay | Reference |
| U2OS | Wild-type | >10 | Viability Assay | |
| U2OS | CRISPR knockout | ~0.1 | Viability Assay |
Experimental Protocols
This section details the methodologies for the key experiments cited in the initial studies of this compound inhibitor compounds.
SETD2 Biochemical Activity Assay (Radiometric)
This assay quantifies the enzymatic activity of SETD2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a histone H3 peptide substrate.
Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3 peptide spanning lysine 36)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the SETD2 enzyme, inhibitor compound or DMSO vehicle, and the histone H3 peptide substrate in the assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an excess of cold SAH.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads, bringing the incorporated ³H in close proximity to the scintillant in the beads, generating a light signal.
-
Read the plate on a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In-Cell Western (ICW) Assay for H3K36me3 Quantification
This high-content imaging assay measures the levels of H3K36me3 within cells following treatment with a SETD2 inhibitor.
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
SETD2 inhibitor compound
-
Formaldehyde or paraformaldehyde for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K36me3
-
Primary antibody for normalization (e.g., anti-Histone H3 or anti-GAPDH)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 680 and goat anti-mouse IgG Alexa Fluor 800)
-
DNA stain for cell counting (e.g., DAPI)
-
Microplates (e.g., 96-well clear bottom)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well microplate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SETD2 inhibitor or DMSO vehicle for the desired duration (e.g., 48-72 hours).
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibodies against H3K36me3 and the normalization control, diluted in blocking buffer.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Stain the cell nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of the H3K36me3 signal, normalized to the control protein signal and cell number.
-
Calculate the percent reduction in H3K36me3 and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with a cytotoxic agent. It is particularly useful for evaluating the synthetic lethal effect of compounds like RITA in SETD2-deficient cells.
Materials:
-
SETD2-proficient and SETD2-deficient cancer cell lines (e.g., isogenic U2OS lines)
-
Cell culture medium and supplements
-
Inhibitor compound (e.g., RITA)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells with varying concentrations of the inhibitor compound or DMSO vehicle for a defined period (e.g., 24 hours).
-
After treatment, harvest the cells by trypsinization and count them.
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways involving SETD2 and the experimental workflows for inhibitor characterization.
Caption: SETD2 signaling in transcription and DNA repair.
References
Set2/SETD2: A Pivotal Epigenetic Regulator in the DNA Damage Response and Repair Pathway Choice
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. The choice between these pathways is critical for maintaining genomic stability and is intricately regulated by the chromatin landscape. A key player in this epigenetic regulation is the histone methyltransferase Set2 (in yeast) and its human homolog SETD2, which is responsible for the methylation of histone H3 at lysine 36 (H3K36). This modification, particularly in its di- and tri-methylated states (H3K36me2 and H3K36me3), acts as a crucial signaling hub in the DNA damage response (DDR), influencing the decision between non-homologous end joining (NHEJ) and homologous recombination (HR), and participating in other repair mechanisms such as transcription-coupled nucleotide excision repair (TC-NER). This technical guide provides a comprehensive overview of the multifaceted role of this compound/SETD2 in DNA repair, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a valuable resource for researchers and drug development professionals.
Introduction: The Role of Chromatin in DNA Repair
The packaging of eukaryotic DNA into chromatin presents a formidable barrier to the DNA repair machinery. Consequently, the local chromatin environment at a DNA lesion must be dynamically remodeled to allow for the recruitment and function of repair factors. Post-translational modifications (PTMs) of histones are central to this process, creating a "histone code" that is read by various effector proteins to orchestrate the appropriate cellular response. Among these modifications, H3K36 methylation, catalyzed by this compound/SETD2, has emerged as a critical determinant of DNA repair pathway choice and efficiency.
This compound/SETD2-Mediated H3K36 Methylation: A Dichotomous Signal in Double-Strand Break Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells primarily utilize two major pathways for their repair: the error-prone NHEJ and the high-fidelity HR. The decision to commit to one pathway over the other is influenced by several factors, including the cell cycle phase and the local chromatin structure. This compound-mediated H3K36 methylation plays a pivotal, yet context-dependent, role in this choice.
H3K36me2: A Beacon for Non-Homologous End Joining
Evidence suggests that H3K36 dimethylation (H3K36me2) is a key signal for the recruitment of the NHEJ machinery. In budding yeast, H3K36me2 has been shown to directly interact with and recruit the Ku70-Ku80 heterodimer, a critical factor that recognizes and binds to broken DNA ends, thereby initiating the NHEJ cascade.[1] This interaction facilitates the subsequent steps of NHEJ, including the recruitment of DNA ligase IV.[1] Studies in mammalian cells have also implicated H3K36me2 in promoting NHEJ.[1]
H3K36me3: Paving the Way for Homologous Recombination
In contrast to H3K36me2, trimethylation of H3K36 (H3K36me3) is predominantly associated with the promotion of HR.[2][3][4] This occurs through a multi-pronged mechanism:
-
Facilitating DNA End Resection: H3K36me3 is crucial for the recruitment of CtIP (C-terminal binding protein interacting protein), a key factor in initiating the 5'-to-3' end resection of DSBs.[4][5] This resection is a prerequisite for HR, as it generates the single-stranded DNA (ssDNA) overhangs necessary for RAD51 filament formation and strand invasion.
-
Recruitment of RPA and RAD51: The H3K36me3 mark, often found in actively transcribed regions, serves as a platform for the recruitment of the ssDNA-binding protein RPA and the recombinase RAD51.[2][3][4][5] Depletion of SETD2 has been shown to significantly reduce the formation of RAD51 foci at sites of DNA damage.[3][6]
The signaling pathway illustrating the choice between NHEJ and HR, dictated by H3K36 methylation states, is depicted below.
This compound/SETD2 in Other DNA Repair Pathways
The influence of this compound/SETD2 extends beyond DSB repair.
Transcription-Coupled Nucleotide Excision Repair (TC-NER)
This compound has been implicated in the repair of bulky DNA lesions, such as those induced by UV radiation, through the TC-NER pathway.[7][8] In yeast, this compound-mediated H3K36 methylation promotes the efficient repair of the transcribed strand of active genes by TC-NER.[8] This function is thought to be linked to the role of this compound in maintaining transcriptional fidelity and chromatin architecture during transcription.
Quantitative Data on this compound/SETD2's Role in DNA Repair
The following tables summarize key quantitative findings from studies investigating the impact of this compound/SETD2 on DNA repair efficiency.
| Parameter | Cell Line/Organism | Condition | Quantitative Change | Reference |
| Homologous Recombination Efficiency | U2OS | SETD2 depletion | ~50% reduction in DR-GFP reporter activity | [9] |
| RAD51 Foci Formation | U2OS | SETD2 depletion (8h post-NCS) | 36% (control) vs. 17% (SETD2 RNAi) of cells with ≥5 foci | [3] |
| RAD51 Foci Formation | U2OS | SETD2 depletion (24h post-NCS) | 46% (control) vs. 30% (SETD2 RNAi) of cells with ≥5 foci | [3] |
| ATM Phosphorylation (pATM) | U2OS | SETD2 depletion (post-etoposide) | Significant reduction in pATM levels | [9][10] |
| 53BP1 Recruitment | U2OS | SETD2 depletion | Delayed recruitment to laser-induced damage sites | [9][10] |
| Parameter | Organism | Genetic Background | Quantitative Change in Repair Efficiency | Reference |
| NHEJ Efficiency | S. cerevisiae | This compoundΔ | Reduced efficiency of plasmid re-ligation | [1] |
| UV Sensitivity | S. cerevisiae | This compoundΔ | Increased sensitivity to UV radiation | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound/SETD2 in DNA repair.
DR-GFP Homologous Recombination Assay
This assay is used to quantify the efficiency of HR.[1][3][4]
Principle: The DR-GFP reporter system consists of a cell line with a stably integrated cassette containing two inactive GFP genes. One gene (SceGFP) is inactivated by the insertion of an I-SceI endonuclease recognition site, while the other (iGFP) is a truncated, non-functional copy. Induction of a DSB by I-SceI expression can be repaired by HR using the iGFP sequence as a template, leading to the restoration of a functional GFP gene, which can be quantified by flow cytometry.
Protocol:
-
Cell Culture and Transfection:
-
Plate DR-GFP reporter cells (e.g., U2OS-DR-GFP) at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfect the cells with an I-SceI expression vector (e.g., pCBASceI) and a control vector (e.g., mCherry) using a suitable transfection reagent. The mCherry vector serves as a transfection efficiency control.
-
For knockdown experiments, cells can be pre-treated with siRNAs targeting SETD2 or a non-targeting control.
-
-
Induction of DSBs and HR:
-
Following transfection, incubate the cells for 48-72 hours to allow for I-SceI expression, DSB induction, and subsequent HR-mediated repair.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells within the mCherry-positive (transfected) population.
-
The HR efficiency is expressed as the ratio of GFP-positive cells to mCherry-positive cells.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins or histone modifications with particular genomic regions.[11][12]
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and can be analyzed by qPCR or sequencing.
Protocol:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the lysate overnight at 4°C with an antibody specific for the target protein (e.g., anti-H3K36me3, anti-RAD51) or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences by qPCR using primers flanking the region of interest.
-
Immunofluorescence for RAD51 Foci Formation
This technique is used to visualize and quantify the recruitment of RAD51 to sites of DNA damage.[3][13][14]
Principle: Cells are grown on coverslips, treated with a DNA damaging agent, and then fixed and permeabilized. A primary antibody specific for RAD51 is used to label the protein, followed by a fluorescently-labeled secondary antibody. The formation of distinct nuclear foci, representing concentrations of RAD51 at repair sites, is visualized by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish and allow them to adhere.
-
Treat the cells with a DNA damaging agent (e.g., ionizing radiation, neocarzinostatin) to induce DSBs.
-
Allow the cells to recover for various time points (e.g., 2, 8, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against RAD51 diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the coverslips with PBS.
-
-
Mounting and Microscopy:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
-
Quantification:
-
Capture images of multiple fields.
-
Count the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus).
-
Express the data as the percentage of foci-positive cells.
-
Conclusion and Future Directions
This compound/SETD2 and the resulting H3K36 methylation marks are integral components of the DNA damage response, acting as a sophisticated epigenetic switch that helps to determine the most appropriate repair pathway. The distinct roles of H3K36me2 in promoting NHEJ and H3K36me3 in facilitating HR highlight the nuanced regulatory control exerted by chromatin modifications. Furthermore, the involvement of this compound in TC-NER underscores its broader role in maintaining genome integrity.
For drug development professionals, the reliance of certain cancer cells on specific DNA repair pathways presents a therapeutic opportunity. Targeting SETD2 or the effector proteins that recognize H3K36me marks could potentially sensitize cancer cells to DNA damaging agents or PARP inhibitors. However, a deeper understanding of the context-dependent functions of this compound/SETD2 in different cellular and tumor environments is crucial.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which different "reader" proteins recognize and translate the H3K36me2 and H3K36me3 signals into specific DNA repair outcomes.
-
Investigating the interplay between H3K36 methylation and other histone modifications in the DNA damage response.
-
Exploring the therapeutic potential of targeting the this compound/SETD2-H3K36 methylation axis in combination with existing cancer therapies.
This technical guide provides a solid foundation for understanding the critical role of this compound/SETD2 in DNA repair. The provided data, protocols, and pathway diagrams are intended to be a valuable resource for researchers and clinicians working to unravel the complexities of genome maintenance and to develop novel therapeutic strategies for cancer and other diseases characterized by genomic instability.
References
- 1. DR‐GFP homologous recombination assay [bio-protocol.org]
- 2. Transcriptionally active chromatin recruits homologous recombination at DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 5. Quantifying DNA End Resection in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Peer review in SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 7. [PDF] Quantitation of DNA double-strand break resection intermediates in human cells | Semantic Scholar [semanticscholar.org]
- 8. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Set2 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing in vitro activity assays for Set2, the histone methyltransferase responsible for mono-, di-, and tri-methylation of lysine 36 on histone H3 (H3K36).[1][2] The proper execution of these assays is critical for fundamental research into transcription regulation, DNA repair, and for the development of targeted therapeutics.
Introduction and Applications
This compound (SET domain-containing protein 2) is a highly conserved histone methyltransferase that plays a crucial role in maintaining chromatin structure and regulating gene expression.[3] In yeast, this compound is the sole enzyme responsible for all three methylation states of H3K36, while in mammals, SETD2 is the homolog primarily responsible for H3K36 trimethylation (H3K36me3).[2][4] This modification is deposited co-transcriptionally as this compound/SETD2 associates with the elongating form of RNA Polymerase II.[4][5] The resulting H3K36me3 mark serves as a docking site for various effector proteins, which in turn suppress spurious transcription initiation within gene bodies and are involved in other key cellular processes.[1][5]
Key Applications of this compound Activity Assays:
-
Enzyme Characterization: Determining kinetic parameters such as K_m and V_max to understand enzyme efficiency.
-
Substrate Specificity: Identifying the preferred amino acid sequences surrounding the target lysine, which can reveal potential non-histone substrates.[6][7]
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify novel inhibitors for therapeutic development.
-
Mechanistic Studies: Investigating the regulatory mechanisms that control this compound activity, such as the influence of other proteins or post-translational modifications.
Signaling and Functional Pathway
The activity of this compound is tightly linked to active transcription. The diagram below illustrates the canonical pathway where this compound is recruited to transcribed chromatin to methylate H3K36, which subsequently recruits the Rpd3S histone deacetylase complex to prevent cryptic transcription.
References
- 1. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optogenetic switch for the this compound methyltransferase provides evidence for transcription-dependent and -independent dynamics of H3K36 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Nucleosomal Histone H3-Selective Methyltransferase That Mediates Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone - Wikipedia [en.wikipedia.org]
- 6. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Chromatin Immunoprecipitation (ChIP) of Set2
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for performing chromatin immunoprecipitation (ChIP) to study the in vivo association of the Set2 protein with chromatin in Saccharomyces cerevisiae. This compound is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a modification predominantly associated with actively transcribed gene bodies. Understanding the genomic localization of this compound is crucial for elucidating its role in transcriptional elongation, suppression of cryptic transcription, and DNA repair.
This protocol outlines the essential steps from cell fixation to DNA analysis. It also includes recommendations for quantitative data presentation, detailed experimental procedures, and visual representations of the workflow and the underlying biological pathway to facilitate comprehension and successful execution of the experiment. The provided parameters are primarily for S. cerevisiae and should be optimized for other organisms.
Quantitative Data Summary
Effective ChIP experiments depend on careful optimization of several parameters. The following table provides recommended starting concentrations and ranges for key quantitative aspects of a this compound ChIP experiment in S. cerevisiae. These values are based on established yeast ChIP protocols and may require further optimization for specific experimental conditions.
| Parameter | Recommended Starting Point | Typical Range | Notes |
| Cell Number | 2 x 108 cells | 1 x 108 - 5 x 108 cells | Ensure cells are in the desired growth phase (e.g., mid-log). |
| Formaldehyde Cross-linking | 1% final concentration for 20 minutes | 1-2% for 15-30 minutes | Over-cross-linking can inhibit sonication and immunoprecipitation. |
| Anti-Set2 Antibody | 2-4 µg per immunoprecipitation | 1-10 µg | The optimal amount should be determined by titration. |
| Protein A/G Beads | 20 µl of a 50% slurry per IP | 15-30 µl | Pre-blocking beads with BSA and salmon sperm DNA is recommended. |
| Sheared Chromatin Size | 200-500 bp | 100-700 bp | Verify fragment size by agarose gel electrophoresis. |
| Expected DNA Yield | 0.1-1.0% of input | Varies | Highly dependent on antibody quality and this compound abundance at the target locus. |
Experimental Protocols
I. Cell Growth and Cross-linking
-
Inoculate a 50 mL culture of S. cerevisiae in the appropriate medium and grow to an OD600 of 0.6-0.8 (mid-log phase).
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 25 mL of ice-cold 1X Phosphate Buffered Saline (PBS).
II. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in 1 mL of ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Add an equal volume of glass beads (0.5 mm) and disrupt the cells using a bead beater (e.g., 5 cycles of 1 minute on, 2 minutes off on ice).
-
Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the chromatin to a new microfuge tube.
-
Shear the chromatin to an average size of 200-500 bp by sonication. Optimization of sonication conditions (power, duration, and cycles) is critical and cell-type dependent.
-
Centrifuge the sonicated lysate at 13,000 rpm for 15 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant (soluble chromatin) to a new tube. This is the chromatin preparation for immunoprecipitation.
III. Immunoprecipitation
-
Take a 50 µl aliquot of the soluble chromatin as the "input" control and store it at -20°C.
-
To the remaining chromatin, add 2-4 µg of anti-Set2 antibody. For a negative control, use a parallel sample with a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 20 µl of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
Collect the beads using a magnetic stand and discard the supernatant.
IV. Washes and Elution
-
Wash the beads sequentially with the following buffers (1 mL per wash, 5 minutes of rotation at 4°C for each):
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - perform this wash twice.
-
-
Elute the protein-DNA complexes from the beads by adding 250 µl of Elution Buffer (1% SDS, 0.1 M NaHCO3) and incubating at 65°C for 15 minutes with vortexing.
-
Collect the supernatant. Repeat the elution step and pool the eluates.
V. Reverse Cross-linking and DNA Purification
-
To the eluted immunoprecipitated samples and the input control, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add 2.5 volumes of 100% ethanol and incubate at -20°C for 1 hour to precipitate the DNA.
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in 50-100 µl of nuclease-free water.
-
Treat the DNA with RNase A (10 µg/mL) at 37°C for 30 minutes, followed by Proteinase K (20 µg/mL) at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in 30-50 µl of elution buffer.
VI. Analysis by qPCR
-
Perform quantitative PCR (qPCR) using primers specific to genomic regions of interest.
-
Positive Control Locus: A gene that is actively transcribed is expected to be enriched for this compound. In S. cerevisiae, a suitable positive control would be the coding region of a constitutively active gene like STE11.
-
Negative Control Locus: A region where this compound is not expected to bind. This could be a region known to be transcriptionally silent or a promoter region, such as the promoter of the PHO5 gene, which is repressed in high phosphate conditions.
-
Calculate the enrichment of this compound at specific loci as a percentage of the input DNA.
Visualizations
This compound Recruitment and H3K36 Trimethylation Pathway
Caption: Recruitment of this compound to actively transcribing genes.
Experimental Workflow for this compound ChIP
Caption: Key steps in the this compound ChIP experimental workflow.
Application of SETD2 Inhibitors in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase SETD2 plays a critical role in maintaining genomic stability through its sole responsibility for trimethylating histone H3 at lysine 36 (H3K36me3). Loss-of-function mutations or deletions of SETD2 are frequently observed in various cancers, including clear cell renal cell carcinoma (ccRCC), leukemia, and glioma, making it a compelling target for therapeutic intervention.[1] This document provides an overview of the application of compounds that either directly inhibit SETD2 or show synthetic lethality with its deficiency in cancer cell lines, complete with quantitative data and detailed experimental protocols.
Introduction to SETD2 Inhibition Strategies
Targeting SETD2 in cancer primarily follows two strategies:
-
Direct Inhibition: Development of small molecules that directly bind to and inhibit the catalytic activity of SETD2. This approach is being explored in cancers where SETD2 activity itself is implicated in tumorigenesis, such as in certain B-cell malignancies.[2]
-
Synthetic Lethality: Exploiting the vulnerabilities created by SETD2 deficiency. Cancer cells lacking functional SETD2 often become dependent on other pathways for survival, and inhibiting these compensatory pathways can lead to selective cell death.[3][4]
Quantitative Data on Inhibitor Efficacy
The following table summarizes the quantitative data on the efficacy of various inhibitors in SETD2-proficient and SETD2-deficient cancer cell lines.
| Inhibitor/Compound | Target(s) | Cancer Cell Line | SETD2 Status | IC50 / Effect | Reference |
| EZM0414 | SETD2 | KMS-34 (Multiple Myeloma) | Proficient (t(4;14) translocation) | Potent growth inhibition | [2] |
| RITA | p53 stabilization; Synthetic lethal with SETD2 loss | U2OS (Osteosarcoma) | CRISPR knockout | ~0.2 µM | [3] |
| U2OS (Osteosarcoma) | Wild-type | >1 µM | [3] | ||
| A498 (Renal Cell Carcinoma) | Mutant | ~0.1 µM | [3] | ||
| LB996 (Renal Cell Carcinoma) | Mutant | ~0.1 µM | [3] | ||
| 786-O (Renal Cell Carcinoma) | Wild-type | >1 µM | [3] | ||
| TGX221 | PI3Kβ | 786-O (Renal Cell Carcinoma) | CRISPR knockout | Decreased cell viability | [4][5] |
| A498 (Renal Cell Carcinoma) | Mutant | Decreased cell viability | [4][5] | ||
| 786-O (Renal Cell Carcinoma) | Proficient | Less sensitive | [4][5] | ||
| AZD8186 | PI3Kβ/δ | 786-O (Renal Cell Carcinoma) | CRISPR knockout | Decreased cell viability | [4][5] |
| A498 (Renal Cell Carcinoma) | Mutant | Decreased cell viability | [4][5] | ||
| 786-O (Renal Cell Carcinoma) | Proficient | Less sensitive | [4][5] | ||
| MK2206 | AKT | 786-O (Renal Cell Carcinoma) | CRISPR knockout | Decreased cell viability | [4][6] |
| A498 (Renal Cell Carcinoma) | Mutant | Decreased cell viability | [4][6] | ||
| 786-O (Renal Cell Carcinoma) | Proficient | Less sensitive | [4][6] |
Signaling Pathways and Mechanisms of Action
SETD2 and Downstream Signaling
SETD2-mediated H3K36me3 is crucial for several cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[1][7] Its loss can lead to genomic instability and alter various signaling pathways, creating therapeutic vulnerabilities.
Caption: SETD2 signaling and synthetic lethal interactions.
Mechanism of Action of RITA in SETD2-Deficient Cells
The small molecule RITA demonstrates potent cytotoxicity in cancer cells lacking SETD2. This effect is linked to the upregulation of the phenol sulphotransferase SULT1A1 in SETD2-deficient cells. RITA is believed to stabilize p53, leading to the induction of apoptosis.[3]
Caption: RITA's mechanism in SETD2-deficient cells.
Experimental Protocols
Cell Viability Assessment using Resazurin Assay
This protocol is adapted from a study investigating the effect of RITA on SETD2-deficient cells.[3]
Objective: To determine the viability of cancer cell lines after treatment with a compound of interest.
Materials:
-
Cancer cell lines (e.g., U2OS, A498, 786-O)
-
Complete cell culture medium (without phenol red for the assay step)
-
Resazurin sodium salt (e.g., Sigma-Aldrich)
-
96-well plates
-
Compound of interest (e.g., RITA)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the compound of interest. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Prepare a 20 µg/mL solution of resazurin in phenol red-free complete medium.
-
Remove the treatment medium from the wells and add 100 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C. Living cells will reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
Western Blotting for PI3K/AKT Pathway Activation
This protocol is based on the methodology used to assess the effects of PI3Kβ and AKT inhibitors in SETD2-deficient cells.[4]
Objective: To detect changes in the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PRAS40, anti-p-S6, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Experimental Workflow for Assessing Synthetic Lethality
The following diagram illustrates a typical workflow for identifying and validating synthetic lethal interactions with SETD2 deficiency.
Caption: A general workflow for synthetic lethality studies.
Conclusion
The targeting of SETD2, either directly or through synthetic lethal approaches, represents a promising avenue for cancer therapy. The provided data and protocols offer a foundation for researchers to explore these strategies further in various cancer cell line models. As research progresses, a deeper understanding of the molecular consequences of SETD2 inhibition will likely unveil additional therapeutic opportunities and guide the development of novel anti-cancer agents.
References
- 1. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Techniques for Measuring Set2-Mediated H3K36 Methylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of Set2-mediated histone H3 lysine 36 (H3K36) methylation, a critical epigenetic mark associated with active transcription and genomic stability.[1][2][3] The methodologies described herein are essential for researchers investigating the role of this compound in normal physiology and disease, as well as for professionals in drug development targeting histone methyltransferases.
Introduction to this compound and H3K36 Methylation
This compound is a highly conserved histone methyltransferase that specifically methylates histone H3 at lysine 36 (H3K36).[1][4] In yeast, this compound is responsible for all three methylation states (mono-, di-, and tri-methylation) at this residue, while in mammals, its homolog SETD2 is the primary enzyme responsible for H3K36 trimethylation (H3K36me3).[5][6] This methylation is a co-transcriptional process, with this compound/SETD2 being recruited by the elongating RNA Polymerase II (RNAPII) complex.[1][4][7] The presence of H3K36 methylation, particularly H3K36me3, is a hallmark of actively transcribed gene bodies and plays a crucial role in suppressing cryptic transcription, regulating pre-mRNA splicing, and recruiting other chromatin modifying complexes, such as the Rpd3S histone deacetylase complex.[1][2][3]
Signaling Pathway of this compound-Mediated H3K36 Methylation
The recruitment and activity of this compound are tightly regulated during transcription elongation. The this compound-Rpb1-interacting (SRI) domain of this compound binds to the C-terminal domain (CTD) of the large subunit of RNAPII when it is phosphorylated at serine 2 and serine 5.[4] This interaction ensures that H3K36 methylation is deposited specifically within the body of actively transcribed genes.
References
- 1. This compound mediated H3 lysine 36 methylation: Regulation of transcription elongation and implications in organismal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shaping the cellular landscape with this compound/SETD2 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone - Wikipedia [en.wikipedia.org]
- 4. H3K36 methylation state and associated silencing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Methylation Assays Using Set2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Set2 (Set Domain Containing 2) is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3). This modification plays a crucial role in transcriptional elongation, RNA splicing, and DNA damage repair. Dysregulation of this compound activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for performing in vitro methylation assays using recombinant this compound, along with data presentation and visualization tools to facilitate research and drug development efforts.
Data Presentation
Enzyme Kinetics
A key aspect of characterizing a histone methyltransferase is determining its kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. A higher kcat/Km value indicates greater catalytic efficiency. The following table summarizes the kinetic parameters for human Setd2 with a standard H3K36 peptide substrate and an optimized "super-substrate."[1]
| Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| H3K36 Peptide | 65 | 1 | Value not reported | Value not reported |
| ssK36 (super-substrate) | 45 | >100 | Value not reported | ~290-fold higher than H3K36 |
Note: While precise Vmax and kcat values were not available in the searched literature, the relative Vmax and the fold increase in catalytic efficiency for the supersubstrate provide a valuable comparison.[1][2]
Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] The following table presents IC50 values for select small molecule inhibitors of Setd2.
| Compound | IC50 (µM) |
| Initial Hit 1 | 166 |
| Initial Hit 2 | 22.1 |
| Compound 3 | 2.08 |
| Compound 4 | 4.24 |
Data extracted from a study on the discovery of first-in-class Setd2 inhibitors.
Signaling and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound plays a critical role in coupling histone methylation with transcription and DNA repair. The following diagram illustrates the key interactions and downstream effects of this compound-mediated H3K36 trimethylation.
Caption: this compound signaling pathway illustrating its recruitment by RNA Polymerase II, methylation of H3K36, and downstream effector recruitment leading to regulation of key cellular processes.
Experimental Workflow for In Vitro this compound Methylation Assay
The following diagram outlines the general workflow for conducting an in vitro methylation assay with this compound.
Caption: General workflow for an in vitro this compound methylation assay, from reagent preparation to data analysis.
Experimental Protocols
Protocol 1: Radioactive In Vitro Methylation Assay using [³H]-SAM
This protocol is a standard method for quantifying histone methyltransferase activity by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a substrate.
Materials:
-
Recombinant human this compound enzyme
-
Histone H3 peptide (e.g., residues 21-44) or reconstituted mononucleosomes
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing assay buffer and [³H]-SAM.
-
In a microcentrifuge tube, add the desired amount of H3 substrate (e.g., 1-5 µg of peptide or nucleosomes).
-
Add the master mix to the substrate.
-
Initiate the reaction by adding recombinant this compound enzyme (e.g., 100-500 ng). The final reaction volume is typically 20-50 µL.
-
Include appropriate controls: a reaction without enzyme (negative control) and a reaction with a known potent inhibitor (inhibition control).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot 10-20 µL of each reaction onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a large volume of 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Perform a final wash with 95% ethanol.
-
-
Scintillation Counting:
-
Allow the P81 papers to air dry completely.
-
Place each paper in a scintillation vial, add scintillation fluid, and vortex.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) of the negative control from all other samples.
-
For kinetic studies, vary the substrate concentration while keeping the enzyme concentration constant. Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Non-Radioactive In Vitro Methylation Assay (Antibody-Based)
This protocol utilizes a specific antibody to detect the methylated product (H3K36me3) and is a safer alternative to the radioactive assay. This format is often adapted for high-throughput screening in a microplate format.
Materials:
-
Recombinant human this compound enzyme
-
Biotinylated histone H3 peptide (e.g., residues 21-44)
-
S-adenosyl-L-methionine (SAM) (non-radioactive)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
Streptavidin-coated microplates
-
Primary antibody: Anti-H3K36me3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (or other appropriate secondary)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBST with 5% BSA
-
Microplate reader
Procedure:
-
Substrate Coating:
-
Add biotinylated H3 peptide to the wells of a streptavidin-coated microplate and incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the wells three times with Wash Buffer.
-
-
Methylation Reaction:
-
Prepare a reaction mix containing assay buffer, SAM, and recombinant this compound enzyme.
-
Add the reaction mix to the peptide-coated wells.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the primary anti-H3K36me3 antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding Stop solution. The color will change to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of H3K36me3 produced.
-
Perform data analysis as described for the radioactive assay to determine kinetic parameters or inhibitor IC50 values.
-
Conclusion
The provided protocols and data offer a comprehensive resource for researchers studying the histone methyltransferase this compound. The detailed methodologies for both radioactive and non-radioactive assays allow for flexibility based on laboratory capabilities and experimental goals. The summarized kinetic and inhibitor data provide a valuable reference for experimental design and data interpretation. Furthermore, the signaling pathway and workflow diagrams offer a clear visual representation of the biological context and experimental procedures, facilitating a deeper understanding of this compound function and its investigation in vitro. These resources are intended to empower researchers in their efforts to elucidate the roles of this compound in health and disease and to accelerate the development of novel therapeutic strategies targeting this important enzyme.
References
Set2/SETD2 Antibody Validation: Application Notes and Protocols for Western Blot and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the validation of antibodies targeting the Set2/SETD2 protein for use in Western Blotting (WB) and Immunohistochemistry (IHC). Adherence to these guidelines will help ensure the specificity, selectivity, and reproducibility of your experimental results.
Introduction to this compound/SETD2
SET domain-containing protein 2 (SETD2), the human homolog of yeast this compound, is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for transcriptional elongation, RNA splicing, and DNA mismatch repair. SETD2 is a large protein with a predicted molecular weight of approximately 288 kDa for its primary isoform. Due to its role in maintaining genomic stability, SETD2 is recognized as a tumor suppressor, with mutations and loss of expression observed in various cancers, including renal cell carcinoma. Its localization is predominantly nuclear.
Key Characteristics of the SETD2 Protein
A thorough understanding of the target protein is fundamental to successful antibody validation. Key characteristics of human SETD2 are summarized below.
| Characteristic | Description | Source(s) |
| Gene Name | SETD2 (SET Domain Containing 2, Histone Lysine Methyltransferase) | [1] |
| Aliases | KMT3A, HYPB, HIF-1, this compound | [2][3] |
| Function | Histone methyltransferase; catalyzes H3K36me3. | [2] |
| Subcellular Localization | Nucleus | [2] |
| Molecular Weight | Isoform 1: ~287.6 kDa; Isoform 2: ~282.6 kDa | [4] |
| Post-Translational Modifications | Phosphorylation | [2] |
| Associated Pathways | Transcriptional regulation, RNA splicing, DNA mismatch repair | [2] |
This compound/SETD2 Signaling Pathway
SETD2 plays a pivotal role in the regulation of transcription. During the elongation phase, RNA Polymerase II (RNAPII) becomes hyperphosphorylated on its C-terminal domain (CTD). This modification facilitates the recruitment of SETD2, which then trimethylates H3K36 in the body of actively transcribed genes. H3K36me3 acts as a docking site for various effector proteins that regulate chromatin structure and pre-mRNA splicing.
Caption: SETD2 recruitment and function in transcriptional regulation.
Antibody Validation Workflow
A systematic approach to antibody validation is essential for reliable data. The following workflow outlines the key steps for validating a this compound/SETD2 antibody for Western Blot and IHC applications.
Caption: Workflow for this compound/SETD2 antibody validation in WB and IHC.
Western Blot (WB) Validation Protocol
Selection of Controls
Proper controls are critical for validating antibody specificity.
| Control Type | Recommended Cell Lines | Expected Result | Source(s) |
| Positive Control | Jurkat, U2OS, K-562, 293T (wild-type) | Band at ~288 kDa | [2][3] |
| Negative Control | 293T (SETD2 knockdown/knockout) | Absent or significantly reduced band at ~288 kDa | [2] |
Protocol for Nuclear Protein Extraction
Due to the nuclear localization of SETD2, it is crucial to perform a nuclear extraction to enrich the protein and improve detection.
Reagents:
-
Buffer A: 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, Protease Inhibitor Cocktail.
-
10% NP-40
-
Buffer C: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail.
Procedure:
-
Harvest approximately 5 x 10⁶ cells and resuspend in 400 µL of ice-cold Buffer A.
-
Incubate on ice for 15 minutes.
-
Add 25 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic extract.
-
Resuspend the nuclear pellet in 100 µL of ice-cold Buffer C.
-
Incubate on ice for 20 minutes with gentle rocking.
-
Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant is the nuclear extract.
-
Determine the protein concentration using a Bradford or BCA assay.
SDS-PAGE and Western Blotting
Special considerations are needed for the separation and transfer of a high molecular weight protein like SETD2.
Procedure:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of nuclear extract per lane on a low-percentage (e.g., 6-8%) Tris-glycine or a 3-8% Tris-acetate SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer system is recommended for large proteins. Perform the transfer overnight at 4°C at a low voltage (e.g., 20-30V) or for 2-3 hours at a higher voltage (e.g., 100V) with cooling.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary SETD2 antibody at the recommended dilution (typically 1:500-1:1000) overnight at 4°C with gentle agitation.[3][5][6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Results
A successfully validated SETD2 antibody should produce a single, specific band at approximately 288 kDa in positive control cell lines. This band should be absent or significantly diminished in SETD2 knockout or knockdown cells.
Immunohistochemistry (IHC) Validation Protocol
Selection of Controls
| Control Type | Recommended Tissues | Expected Staining Pattern | Source(s) |
| Positive Control | Human colon cancer, esophagus cancer | Nuclear staining in tumor cells | [3] |
| Negative Control | Tissues with known low or absent SETD2 expression (e.g., some normal tissues adjacent to tumors) or SETD2-mutant tumors | Absent or weak nuclear staining | [7] |
Protocol for Paraffin-Embedded Tissue Sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[3]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5-10% normal serum from the species of the secondary antibody for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary SETD2 antibody at the optimal dilution (e.g., 1:50-1:500) in a humidified chamber overnight at 4°C.[3]
-
-
Detection:
-
Wash slides three times with PBST.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody system.
-
Wash slides three times with PBST.
-
-
Chromogen and Counterstain:
-
Develop the signal with a DAB chromogen solution until a brown precipitate is observed.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results
A specific SETD2 antibody should exhibit distinct nuclear staining in the positive control tissues. Negative control tissues should show minimal to no staining. The staining should be absent when the primary antibody is omitted or when an isotype control antibody is used.
Conclusion
Rigorous validation of this compound/SETD2 antibodies is paramount for generating reliable and reproducible data. The protocols and guidelines presented here provide a comprehensive framework for researchers to confirm the specificity and performance of their antibodies in Western Blotting and Immunohistochemistry. The use of appropriate positive and negative controls, including knockout or knockdown models where available, is strongly recommended to ensure the highest level of confidence in the experimental results.
References
- 1. genecards.org [genecards.org]
- 2. SETD2 (E4W8Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. SETD2 antibody (55377-1-AP) | Proteintech [ptglab.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. diagomics.com [diagomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Set2 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small molecule modulators targeting the Set2 histone methyltransferase. The information provided is intended to guide researchers in the development and execution of robust screening campaigns to identify novel therapeutic agents.
Introduction to this compound as a Therapeutic Target
This compound (and its human homolog SETD2) is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for regulating various cellular processes, including transcriptional elongation, DNA repair, and mRNA splicing. Dysregulation of this compound activity has been implicated in several diseases, particularly in cancer, making it an attractive target for therapeutic intervention. The development of potent and selective this compound modulators could offer new avenues for treating these conditions.
Data Presentation: Known this compound Modulators
The following table summarizes the quantitative data for known inhibitors of SETD2. This information is critical for establishing baseline activity and for the validation of new screening assays.
| Compound Name | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| EZM0414 (Compound 32 ) | SETD2 | Biochemical | 0.002 | - | [1] |
| EZM0414 (Compound 32 ) | H3K36me3 reduction | In-Cell Western | 0.015 | A549 | [1] |
| Compound 1 | SETD2 | Biochemical | 166 | - | [1] |
| Compound 2 | SETD2 | Biochemical | 22.1 | - | [1] |
| UNC0642 | G9a | Cell Viability | ~1 | Mll-Af9/Setd2WT/WT | [2] |
| UNC0642 | G9a | Cell Viability | ~0.2 | Mll-Af9/Setd2F2478L/WT | [2] |
| A-366 | G9a | Cell Viability | ~5 | Mll-Af9/Setd2WT/WT | [2] |
| A-366 | G9a | Cell Viability | ~1 | Mll-Af9/Setd2F2478L/WT | [2] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and the screening process, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for identifying this compound modulators.
Caption: this compound/SETD2 signaling pathway.
Caption: High-throughput screening workflow for this compound modulators.
Experimental Protocols
The following are detailed protocols for two common HTS assays that can be adapted for the identification of this compound modulators.
Radiometric Filter Binding Assay (Biochemical HTS)
This assay measures the enzymatic activity of this compound by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) onto a histone H3 substrate.
Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 peptide (e.g., biotinylated H3 peptide 21-44) or full-length histone H3
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Filter Plates: 96-well or 384-well phosphocellulose filter plates
-
Wash Buffer: 75 mM Phosphoric Acid
-
Scintillation Fluid
-
Microplate Scintillation Counter
Protocol:
-
Compound Plating: Dispense 1 µL of test compounds (dissolved in DMSO) into a 384-well assay plate. For control wells, add 1 µL of DMSO.
-
Enzyme Preparation: Prepare a solution of SETD2 in Assay Buffer. The final concentration should be empirically determined to ensure the assay is in the linear range.
-
Substrate Mix Preparation: Prepare a substrate mix containing the histone H3 peptide and [³H]-SAM in Assay Buffer. The final concentrations should be at or near the Km for each substrate to ensure sensitivity to inhibitors.
-
Reaction Initiation: Add 15 µL of the SETD2 enzyme solution to each well of the compound plate and incubate for 15 minutes at room temperature.
-
Start Reaction: Add 15 µL of the Substrate Mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction plate for 1 hour at 30°C.
-
Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution to each well.
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The histone substrate will bind to the filter, while unincorporated [³H]-SAM will pass through.
-
Washing: Wash the filter plate three times with 200 µL of Wash Buffer per well to remove any remaining unbound [³H]-SAM.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add 30 µL of scintillation fluid to each well and count the plate in a microplate scintillation counter to determine the amount of incorporated radioactivity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
AlphaLISA Assay (Biochemical HTS)
This homogeneous (no-wash) assay format detects the methylation of a biotinylated histone H3 peptide by SETD2. The signal is generated by the proximity of a streptavidin-coated Donor bead (binding the biotinylated peptide) and an anti-H3K36me3 antibody-conjugated Acceptor bead.
Materials:
-
Recombinant human SETD2 enzyme
-
Biotinylated Histone H3 peptide (e.g., Biotin-H3K27)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K36me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1% BSA
-
384-well white opaque OptiPlates
-
Alpha-enabled microplate reader
Protocol:
-
Compound Plating: Dispense 2 µL of test compounds (in DMSO) into a 384-well assay plate. Add 2 µL of DMSO to control wells.
-
Enzyme and Substrate Mix: Prepare a reaction mix containing SETD2 enzyme, biotinylated H3 peptide, and SAM in AlphaLISA Assay Buffer.
-
Reaction Initiation: Add 6 µL of the reaction mix to each well of the compound plate.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection Mix Preparation: Prepare a detection mix containing the anti-H3K36me3 Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer. This step should be performed under subdued light.
-
Detection: Add 12 µL of the detection mix to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).
-
Data Analysis: Calculate the percent inhibition for each compound based on the reduction in the AlphaLISA signal compared to DMSO controls.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for initiating a high-throughput screening campaign to identify and characterize novel modulators of this compound. The successful identification of such compounds has the potential to lead to the development of new therapeutic strategies for a range of diseases. Careful assay optimization and validation are critical for the success of any HTS campaign.
References
Pharmacological Application of Set2 as a TRPV2 Antagonist: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including cancer progression, immune response, and neuronal signaling.[1] Its role in promoting cancer cell migration and invasion has made it an attractive target for therapeutic intervention. Set2 is a selective antagonist of TRPV2 with a reported IC50 of 0.46 μM.[2][3] This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool to study and inhibit TRPV2 function, particularly in the context of prostate cancer.
Mechanism of Action
This compound exerts its antagonistic effect by directly blocking the TRPV2 channel, thereby inhibiting the influx of cations such as Ca2+.[1][2] In prostate cancer cells, lysophosphatidic acid (LPA) has been identified as an activator of TRPV2, leading to increased intracellular calcium and subsequent cell migration.[2] this compound effectively inhibits this LPA-induced calcium influx and migration in prostate cancer cell lines such as PC-3M.[2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Agonist | This compound Concentration | Effect | Reference |
| IC50 | HEK293 (expressing TRPV2) | - | 0.46 µM | Inhibition of TRPV2 activity | [2][3] |
| Inhibition of Cell Migration | PC-3M | LPA | 20 µM | Abrogation of cell migration | [2] |
| Inhibition of Calcium Influx | PC-3M | LPA (0.1 µM) | 20 µM | Inhibition of cytoplasmic calcium increase | [2] |
| Inhibition of 2-APB-evoked current | HEK293T (co-transfected with TRPV2 and LPAR1) | 2-APB | 20 µM | Inhibition of inward current | [1] |
In Vivo Pharmacokinetics of this compound (Rat Model)
| Parameter | Route of Administration | Dose | Value | Unit | Reference |
| Cmax | Intraperitoneal | 25 | 1428 ± 270 | ng/mL | [4] |
| Tmax | Intraperitoneal | 25 | 2 | min | [4] |
| Mean Residence Time | Intraperitoneal | 25 | 70.5 ± 5.7 | min | [4] |
| Renal Clearance | Intraperitoneal | 25 | 0.0097 | mL/min | [4] |
| Unchanged in Urine (48h) | Intraperitoneal | 25 | 4.24 | % | [4] |
Signaling Pathway
Experimental Protocols
Intracellular Calcium Measurement using Fluo-4 AM
This protocol describes the measurement of LPA-induced intracellular calcium influx in PC-3M prostate cancer cells and its inhibition by this compound.
Materials:
-
PC-3M cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Lysophosphatidic acid (LPA)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed PC-3M cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS.
-
Add 100 µL of Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Treatment:
-
Wash cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentration of this compound (e.g., 20 µM) or vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Measure baseline fluorescence (F0) using a fluorescence microplate reader (Excitation: 494 nm, Emission: 516 nm).
-
Add LPA to a final concentration of 0.1 µM.
-
Immediately begin kinetic reading of fluorescence intensity for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F0).
-
Normalize the data as ΔF/F0.
-
Compare the LPA-induced calcium influx in the presence and absence of this compound.
-
Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on LPA-induced migration of PC-3M cells using a Transwell (Boyden chamber) assay.
Materials:
-
PC-3M cells
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well plates
-
Serum-free DMEM
-
DMEM with 10% FBS
-
Lysophosphatidic acid (LPA)
-
This compound
-
Methanol
-
Crystal Violet stain (0.5% in 25% methanol)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture PC-3M cells to ~80% confluency. Serum-starve the cells for 24 hours in serum-free DMEM prior to the assay.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of serum-free DMEM containing 1 µM LPA as a chemoattractant.
-
In the upper chamber, add 1 x 10^5 cells in 200 µL of serum-free DMEM. Add this compound (e.g., 20 µM) or vehicle control to the upper chamber with the cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with ice-cold methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration in the presence and absence of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording TRPV2 currents in HEK293 cells transiently expressing TRPV2 and assessing their inhibition by this compound.
Materials:
-
HEK293 cells
-
TRPV2 expression vector
-
Transfection reagent
-
Poly-L-lysine coated coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
2-Aminoethoxydiphenyl borate (2-APB)
-
This compound
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a TRPV2 expression vector.
-
Plate transfected cells onto poly-L-lysine coated coverslips 24-48 hours before recording.
-
-
Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal on a single transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV2 currents.
-
Perfuse the cell with an external solution containing a TRPV2 agonist (e.g., 100 µM 2-APB) to activate the channel and record the current.
-
After a stable current is established, co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.
-
-
Data Analysis:
-
Measure the peak inward and outward current amplitudes.
-
Construct a dose-response curve for this compound inhibition and calculate the IC50.
-
References
Application Notes and Protocols: Experimental Use of SETD2 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD2, the human homolog of yeast Set2, is a lysine methyltransferase best known for its role in chromatin biology, specifically the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for transcriptional elongation, splicing, and DNA repair.[1][2][3][4] Recent discoveries have expanded the functional repertoire of SETD2 beyond the nucleus, revealing its activity as a methyltransferase for non-histone substrates like α-tubulin and actin.[1][2][5] These cytoskeletal modifications have significant implications for neuronal development, including axon organization and neuronal migration.[1][2][3][5]
Given SETD2's multifaceted roles in regulating gene expression and cytoskeletal dynamics, its impact on neuronal electrophysiological properties is a compelling area of investigation. This document provides detailed application notes and experimental protocols for studying the effects of SETD2 modulation on neuronal excitability and synaptic function. These protocols are designed for researchers in neuroscience, drug discovery, and related fields to explore the functional consequences of SETD2 activity at the cellular and network levels.
Postulated Signaling Pathways and Rationale for Electrophysiological Investigation
SETD2's influence on neuronal electrophysiology is likely multifactorial, stemming from both its nuclear and cytoplasmic functions.
-
Transcriptional Regulation of Ion Channels and Receptors: As a histone methyltransferase, SETD2 can regulate the expression of genes encoding ion channels, neurotransmitter receptors, and other synaptic proteins. Alterations in SETD2 activity could therefore lead to changes in the density and subtype of these critical determinants of neuronal excitability.
-
Modulation of Cytoskeletal-Dependent Processes: SETD2-mediated methylation of α-tubulin and actin can impact microtubule and actin filament dynamics.[2][5] These cytoskeletal networks are essential for the trafficking and anchoring of ion channels and receptors to the neuronal membrane, as well as for maintaining synaptic structure and plasticity.
The following diagram illustrates the potential pathways through which SETD2 can influence neuronal electrophysiology.
Experimental Protocols
The following protocols provide a framework for investigating the electrophysiological consequences of altered SETD2 function. These can be adapted for different neuronal preparations and research questions.
Experimental Workflow
The general workflow for these experiments is as follows:
Protocol 1: Whole-Cell Patch-Clamp Recordings in Cultured Neurons
This protocol is designed to assess the intrinsic excitability and synaptic properties of individual neurons following manipulation of SETD2.
1. Neuronal Culture and SETD2 Manipulation:
- Culture primary hippocampal or cortical neurons from embryonic rodents.
- At DIV (days in vitro) 4-5, transfect or transduce neurons with constructs to either knockdown (shRNA) or knockout (CRISPR/Cas9) SETD2. Include appropriate control groups (e.g., scrambled shRNA, non-targeting gRNA).
- Alternatively, treat cultures with a specific small molecule inhibitor of SETD2's methyltransferase activity, if available, including a vehicle control.
- Allow 72-96 hours for the manipulation to take effect.
2. Electrophysiological Recording:
- At DIV 14-21, transfer coverslips with cultured neurons to a recording chamber on an inverted microscope.
- Continuously perfuse with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH 7.3).
- Establish whole-cell patch-clamp configuration on visually identified pyramidal-like neurons.
3. Data Acquisition:
- Intrinsic Excitability: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA in 20 pA increments, 500 ms duration) to elicit action potentials.
- Synaptic Activity: In voltage-clamp mode, hold the membrane potential at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the membrane potential at 0 mV. Record for 3-5 minutes for each condition.
4. Data Analysis:
- Analyze intrinsic properties including resting membrane potential, input resistance, action potential threshold, amplitude, and firing frequency in response to current injections.
- Analyze sEPSCs and sIPSCs for frequency, amplitude, and decay kinetics.
Protocol 2: Multi-Electrode Array (MEA) Recordings of Neuronal Network Activity
This protocol assesses the impact of SETD2 manipulation on spontaneous network activity and synchrony.
1. Neuronal Culture on MEAs and SETD2 Manipulation:
- Plate primary neurons on MEA plates.
- At DIV 4-5, manipulate SETD2 expression or activity as described in Protocol 1.
2. Electrophysiological Recording:
- At DIV 18-21, place the MEA in the recording system.
- Acclimate the culture for 10-15 minutes before recording.
- Record spontaneous network activity for 20-30 minutes.
3. Data Acquisition and Analysis:
- Detect spikes from the raw voltage data.
- Analyze network parameters including mean firing rate, burst frequency, burst duration, and network synchrony.
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data that could be obtained from the experiments described above, comparing control neurons to those with SETD2 knockdown.
Table 1: Intrinsic Excitability Parameters (from Protocol 1)
| Parameter | Control (Mean ± SEM) | SETD2 Knockdown (Mean ± SEM) | p-value |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -60.8 ± 1.8 | < 0.05 |
| Input Resistance (MΩ) | 150.3 ± 12.1 | 185.7 ± 15.3 | < 0.05 |
| Action Potential Threshold (mV) | -45.1 ± 1.1 | -48.5 ± 1.3 | < 0.05 |
| Action Potentials at 200pA | 8.2 ± 0.9 | 12.5 ± 1.2 | < 0.01 |
Table 2: Spontaneous Synaptic Activity (from Protocol 1)
| Parameter | Control (Mean ± SEM) | SETD2 Knockdown (Mean ± SEM) | p-value |
| sEPSC Frequency (Hz) | 2.1 ± 0.3 | 3.5 ± 0.4 | < 0.01 |
| sEPSC Amplitude (pA) | 15.8 ± 1.2 | 16.2 ± 1.4 | > 0.05 |
| sIPSC Frequency (Hz) | 3.8 ± 0.5 | 2.4 ± 0.3 | < 0.05 |
| sIPSC Amplitude (pA) | 25.4 ± 2.1 | 24.9 ± 2.3 | > 0.05 |
Table 3: Neuronal Network Activity on MEA (from Protocol 2)
| Parameter | Control (Mean ± SEM) | SETD2 Knockdown (Mean ± SEM) | p-value |
| Mean Firing Rate (Hz) | 1.2 ± 0.2 | 2.5 ± 0.3 | < 0.01 |
| Burst Frequency (bursts/min) | 4.5 ± 0.6 | 8.1 ± 0.9 | < 0.01 |
| Network Synchrony Index | 0.4 ± 0.05 | 0.6 ± 0.07 | < 0.05 |
Conclusion
The study of SETD2 in the context of electrophysiology is a nascent but promising field. The protocols and application notes provided here offer a robust starting point for researchers to dissect the roles of this versatile enzyme in shaping neuronal function. By combining molecular manipulation with detailed electrophysiological analysis, it will be possible to elucidate the mechanisms by which SETD2 contributes to both normal brain function and the pathophysiology of neurodevelopmental and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and molecular functions of SETD2 in the central nervous system | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Histone methyltransferase SETD2 is required for proper hippocampal lamination and neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal SETD2 activity links microtubule methylation to an anxiety-like phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Investigating the Role of Set2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to investigate the function of the histone methyltransferase Set2. Detailed protocols for key experiments are included to facilitate the study of this compound's role in development, transcription, and disease.
Introduction to this compound
This compound (SET domain containing 2) is a highly conserved histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for regulating chromatin structure and gene expression. This compound plays a fundamental role in various cellular processes, including transcriptional elongation, DNA repair, and alternative splicing. Dysregulation of this compound function has been implicated in developmental defects and various cancers. Animal models are indispensable tools for elucidating the in vivo functions of this compound and for testing potential therapeutic interventions.
Key Animal Models for Studying this compound Function
Several animal models have been instrumental in uncovering the diverse roles of this compound. Each model offers unique advantages for studying specific aspects of this compound biology.
-
Drosophila melanogaster (Fruit Fly): The fruit fly is a powerful model for genetic studies of this compound function due to its rapid life cycle and the availability of sophisticated genetic tools. Studies in Drosophila have revealed that this compound is essential for viability and proper development.[1]
-
Mus musculus (Mouse): Mouse models, particularly conditional knockouts, have been crucial for understanding the role of Setd2 (the mammalian ortholog of this compound) in mammalian development and disease. Complete knockout of Setd2 is embryonically lethal, highlighting its critical role in processes such as vascular remodeling.[2][3][4] Conditional knockout models have allowed for the investigation of Setd2 function in specific tissues and cell types, such as the hematopoietic system.
-
Danio rerio (Zebrafish): The zebrafish model offers the advantages of external fertilization and transparent embryos, allowing for real-time imaging of developmental processes. Surprisingly, setd2 knockout zebrafish are viable and fertile, but they exhibit a small body size phenotype, which is reversible with nutritional supplementation.[5][6][7] This model is particularly useful for studying the metabolic and stress-related functions of Setd2.
Quantitative Data from Animal Models
This section summarizes key quantitative data from studies utilizing these animal models.
| Animal Model | Phenotype | Quantitative Measurement | Reference |
| Danio rerio (Zebrafish) | Small body size in setd2 null mutants | Significant reduction in body length and weight compared to wild-type siblings, measurable after 45 days post-fertilization.[5][6] | [5][6][7] |
| Mus musculus (Mouse) | Embryonic lethality in Setd2 knockout | Embryonic lethality observed between E10.5 and E11.5.[3][4] | [3][4] |
| Mus musculus (Mouse) | Impaired hematopoietic stem cell function in conditional knockout | Profound reduction in myeloid, lymphoid, and megakaryocyte progenitors in bone marrow of Setd2f/f/Vav1-Cre mice.[8] | [8] |
| Drosophila melanogaster | Rough eye phenotype in this compound mutants | Quantifiable disorderliness of ommatidial arrangement using computational methods like Flynotyper.[9][10][11][12] | [9][10][11][12] |
| Human Cancer Cells (in vitro) | Increased DNA damage in SETD2-deficient cells | 4-15 fold increased γ-H2A.X protein levels in SETD2-deficient cells compared to 1.5-6 fold in wild-type cells after combination treatment with DNA damaging agents.[13] | [13][14] |
| Human Cancer Cells (in vitro) | Impaired DNA double-strand break repair in SETD2 mutant cells | A maximum of 27% reduction in fragmented DNA 6 hours after DNA damage in mutant cells, compared to a 35-45% reduction in wild-type cells.[15] | [15] |
Signaling and Experimental Workflow Diagrams
This compound-Mediated Transcriptional Regulation Pathway
Caption: this compound is recruited by the elongating RNA Polymerase II to methylate H3K36, leading to chromatin condensation.
Experimental Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Caption: A streamlined workflow for performing ChIP-seq to identify this compound binding sites or H3K36me3 enrichment.
Detailed Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound/H3K36me3 in Mouse Embryonic Tissue
Objective: To identify the genomic regions occupied by this compound or marked by H3K36me3 in mouse embryonic tissue. This protocol is adapted from established methods.
Materials:
-
Mouse embryos (e.g., E10.5)
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Chromatin shearing apparatus (sonicator or micrococcal nuclease)
-
ChIP-grade antibody against Setd2 or H3K36me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Tissue Dissociation and Crosslinking:
-
Dissect and mince mouse embryonic tissue in ice-cold PBS.
-
Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rotation to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 10-15 minutes.
-
Shear the chromatin to an average size of 200-500 bp using either sonication or enzymatic digestion with micrococcal nuclease. The optimal conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin overnight at 4°C with the primary antibody (anti-Setd2 or anti-H3K36me3).
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Quantify the DNA and proceed with library preparation for high-throughput sequencing.
-
Analyze the sequencing data using appropriate bioinformatics pipelines to identify enriched genomic regions.
-
Protocol 2: Western Blotting for H3K36me3 in Animal Tissues
Objective: To determine the levels of H3K36me3 in protein extracts from animal tissues.
Materials:
-
Animal tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K36me3
-
Primary antibody against a loading control (e.g., total Histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K36me3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the results.
-
Protocol 3: Immunohistochemistry (IHC) for this compound in Drosophila Larval Tissue
Objective: To visualize the localization of this compound protein in Drosophila larval tissues.
Materials:
-
Drosophila larvae (e.g., third instar)
-
Dissection buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100, PBT)
-
Blocking solution (e.g., 5% normal goat serum in PBT)
-
Primary antibody against Drosophila this compound
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Dissection and Fixation:
-
Dissect larval tissues (e.g., imaginal discs, brains) in ice-cold dissection buffer.
-
Fix the tissues in 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Wash the tissues three times with PBT for 10 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block the tissues in blocking solution for at least 1 hour at room temperature.
-
Incubate the tissues with the primary anti-Set2 antibody diluted in blocking solution overnight at 4°C.
-
Wash the tissues three times with PBT for 15 minutes each.
-
Incubate the tissues with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.
-
Wash the tissues three times with PBT for 15 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the tissues on a microscope slide in a drop of mounting medium containing DAPI to counterstain the nuclei.
-
Gently place a coverslip over the tissues, avoiding air bubbles.
-
Seal the coverslip and visualize the staining using a fluorescence microscope.
-
These protocols provide a starting point for investigating the role of this compound in various biological contexts. Optimization may be required depending on the specific animal model, tissue, and antibodies used.
References
- 1. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. google.com [google.com]
- 4. origene.com [origene.com]
- 5. setd2 knockout zebrafish is viable and fertile: differential and developmental stress-related requirements for Setd2 and histone H3K36 trimethylation in different vertebrate animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. setd2 knockout zebrafish is viable and fertile: differential and developmental stress-related requirements for Setd2 and histone H3K36 trimethylation in different vertebrate animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Eye Phenotypes for Functional Genetic Studies Using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Eye Phenotypes for Functional Genetic Studies Using Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Flynotyper 2.0: an updated tool for rapid quantitative assessment of Drosophila eye phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SETD2 Deficiency Confers Sensitivity to Dual Inhibition of DNA Methylation and PARP in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR Analysis of Set2 Target Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Set2, a histone methyltransferase conserved from yeast to humans (where it is known as SETD2), plays a critical role in maintaining chromatin structure and regulating gene expression.[1] It specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a modification tightly linked to active transcription.[1] this compound associates with the elongating form of RNA Polymerase II (RNAPII), depositing the H3K36me3 mark within the body of actively transcribed genes. This epigenetic mark serves as a platform to recruit other protein complexes, such as the Rpd3S histone deacetylase complex, which prevents spurious or "cryptic" transcription initiation from within gene bodies, thus ensuring transcriptional fidelity.[2][3][4]
Dysregulation of this compound function and H3K36me3 levels has been implicated in various diseases, including cancer, making it an important target for therapeutic development.[5][6][7] Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique to study the effects of this compound on its target genes. This application note provides detailed protocols for two key qPCR-based methods:
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR): To quantify the enrichment of H3K36me3 at specific gene loci.
-
Reverse Transcription qPCR (RT-qPCR): To measure changes in the mRNA expression levels of this compound target genes.
These protocols, along with guidance on data analysis and presentation, will enable researchers to robustly investigate the function of this compound and the consequences of its modulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated transcriptional regulation and the general experimental workflow for its analysis using qPCR.
Caption: this compound-mediated transcriptional regulation pathway.
Caption: Experimental workflow for qPCR analysis of this compound targets.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP-qPCR) Protocol
This protocol details the procedure for assessing the levels of H3K36me3 at specific genomic loci.
Materials:
-
Yeast strains (e.g., wild-type and this compoundΔ)
-
YPD medium
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Antibody against H3K36me3
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
qPCR primers for target and control regions
-
qPCR master mix
Procedure:
-
Cell Culture and Cross-linking:
-
Grow yeast cultures to mid-log phase (OD600 ≈ 0.6-0.8).
-
Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse cells using glass beads or a bead beater.
-
Shear chromatin to an average size of 200-1000 bp using sonication. Confirm shearing efficiency by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the anti-H3K36me3 antibody overnight at 4°C with rotation. A no-antibody or IgG control should be included.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-links and DNA Purification:
-
Add Proteinase K and incubate at 42°C for 2 hours, followed by incubation at 65°C overnight to reverse the cross-links.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the coding regions of target genes and a control region (e.g., a heterochromatic region with low transcription).
-
Analyze the data using the "Percent Input" method.
-
Reverse Transcription qPCR (RT-qPCR) Protocol
This protocol is for quantifying the mRNA expression levels of this compound target genes.
Materials:
-
Yeast strains (e.g., wild-type and this compoundΔ)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
qPCR primers for target and housekeeping genes
-
qPCR master mix
Procedure:
-
RNA Extraction and DNase Treatment:
-
Harvest yeast cells from mid-log phase cultures.
-
Extract total RNA using a standard method (e.g., hot acid phenol or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and random hexamers.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify a region of the target gene's mRNA.
-
Include primers for one or more validated housekeeping genes for normalization (e.g., ALG9, TAF10, TFC1, UBC6).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: ChIP-qPCR Analysis of H3K36me3 Enrichment
| Gene Target | Primer Location | Strain | Average Ct (Input) | Average Ct (IP) | % Input | Fold Enrichment (vs. This compoundΔ) |
| PMA1 | Coding Region | Wild-Type | 25.2 | 28.5 | 1.25 | 10.4 |
| This compoundΔ | 25.3 | 32.1 | 0.12 | 1.0 | ||
| ADH1 | Coding Region | Wild-Type | 26.1 | 29.8 | 0.98 | 9.8 |
| This compoundΔ | 26.0 | 33.1 | 0.10 | 1.0 | ||
| STE11 (Cryptic) | Coding Region | Wild-Type | 28.5 | 34.2 | 0.08 | 0.2 |
| This compoundΔ | 28.6 | 32.5 | 0.41 | 1.0 | ||
| Control Region | Heterochromatin | Wild-Type | 27.8 | 35.1 | 0.04 | 1.1 |
| This compoundΔ | 27.9 | 35.4 | 0.04 | 1.0 |
Data are presented as mean of three biological replicates. % Input is calculated as 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100. Fold enrichment is calculated relative to the this compoundΔ strain.
Table 2: RT-qPCR Analysis of Target Gene Expression
| Gene Target | Strain | Average Ct (Target) | Average Ct (Housekeeping) | ΔCt | ΔΔCt | Fold Change (vs. WT) |
| PMA1 | Wild-Type | 22.1 | 21.5 | 0.6 | 0.0 | 1.0 |
| This compoundΔ | 22.3 | 21.6 | 0.7 | 0.1 | 0.9 | |
| ADH1 | Wild-Type | 23.5 | 21.4 | 2.1 | 0.0 | 1.0 |
| This compoundΔ | 23.6 | 21.5 | 2.1 | 0.0 | 1.0 | |
| STE11 (Cryptic) | Wild-Type | 29.8 | 21.6 | 8.2 | 0.0 | 1.0 |
| This compoundΔ | 26.5 | 21.5 | 5.0 | -3.2 | 9.2 |
Data are presented as the mean of three biological replicates. Housekeeping gene used for normalization is ALG9. Fold change is calculated as 2^(-ΔΔCt).
Discussion
The provided protocols and example data illustrate how qPCR-based methods can be effectively used to investigate the role of this compound in gene regulation. The ChIP-qPCR data in Table 1 demonstrates the expected enrichment of H3K36me3 in the coding regions of actively transcribed genes like PMA1 and ADH1 in wild-type cells, and a significant reduction in this mark in the this compoundΔ strain. Conversely, a gene prone to cryptic transcription, such as STE11, shows low H3K36me3 levels in wild-type cells, which can increase upon deletion of this compound due to aberrant transcriptional activation.
The RT-qPCR data in Table 2 complements the ChIP-qPCR findings. For constitutively expressed genes where this compound primarily functions to suppress cryptic initiation, such as PMA1 and ADH1, deletion of this compound may not significantly alter their overall mRNA levels. However, for genes with internal cryptic promoters that are normally repressed by the this compound/Rpd3S pathway, such as STE11, a this compoundΔ mutation can lead to a significant increase in the measured transcript levels, reflecting the expression from the cryptic start site.[2]
By combining these two powerful qPCR techniques, researchers can gain a comprehensive understanding of how this compound and the H3K36me3 mark contribute to the precise control of gene expression, providing valuable insights for basic research and the development of novel therapeutic strategies targeting epigenetic pathways.
References
- 1. Shaping the cellular landscape with this compound/SETD2 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin-sensitive cryptic promoters putatively drive expression of alternative protein isoforms in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin- and Transcription-Related Factors Repress Transcription from within Coding Regions throughout the Saccharomyces cerevisiae Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Modification Pathways Suppressing Cryptic Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 6. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Set2 ChIP-seq: A Technical Support Guide
Welcome to the technical support center for optimizing your Set2 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible data for the histone methyltransferase this compound and its associated mark, H3K36me3.
Troubleshooting Guide
This section addresses common issues encountered during this compound ChIP-seq experiments in a question-and-answer format.
Q1: Why is my ChIP DNA yield consistently low?
A1: Low DNA yield is a frequent problem in ChIP-seq experiments. Several factors could be contributing to this issue:
-
Insufficient Starting Material: The number of cells used is critical. For histone modifications like H3K36me3, which are relatively abundant, a minimum of 1 million cells is often recommended, though starting with 4 million or more can improve yields.[1] For transcription factors, which are less abundant, even more starting material may be necessary.
-
Inefficient Cell Lysis: If cells are not properly lysed, the chromatin will not be accessible for downstream steps. Ensure your lysis buffer is fresh and consider optimizing incubation times or using mechanical disruption methods like douncing.
-
Over-crosslinking: Excessive cross-linking with formaldehyde can mask epitopes on the target protein, preventing efficient immunoprecipitation by the antibody.[2][3] This can also make the chromatin more resistant to shearing.
-
Suboptimal Sonication: Incomplete chromatin shearing will result in large DNA fragments that are not efficiently immunoprecipitated. Conversely, over-sonication can damage epitopes and lead to a loss of signal.[4][5]
-
Poor Antibody Performance: The antibody may have low affinity or may not be specific to the target protein. It is crucial to use a ChIP-validated antibody.
Q2: I'm observing high background in my ChIP-seq data. What are the likely causes and solutions?
A2: High background can obscure true signal and make data analysis challenging. Here are some common causes and how to address them:
-
Nonspecific Antibody Binding: The antibody may be cross-reacting with other proteins or binding nonspecifically to the beads or DNA.
-
Solution: Use a highly specific, ChIP-validated monoclonal or recombinant antibody. Perform thorough antibody validation, including western blots and testing for cross-reactivity. Including a pre-clearing step with protein A/G beads before immunoprecipitation can also help.
-
-
Insufficient Washing: Inadequate washing of the immunoprecipitated complexes can leave behind nonspecifically bound chromatin.
-
Solution: Increase the number and/or stringency of your wash steps. Ensure wash buffers have the correct salt concentrations.
-
-
Too Much Antibody: Using an excessive amount of antibody can lead to increased nonspecific binding.
-
Solution: Titrate your antibody to determine the optimal concentration that maximizes specific signal while minimizing background.
-
-
Contaminated Reagents: Buffers and other reagents can be a source of contamination.
-
Solution: Prepare fresh buffers for each experiment and use high-quality reagents.
-
Q3: My peak calling for H3K36me3 is not working well, resulting in poorly defined or absent peaks. How can I improve this?
A3: H3K36me3 is a "broad" histone mark, meaning it covers wide genomic regions, often entire gene bodies.[6][7] This requires a different approach to peak calling compared to "narrow" peaks from transcription factors.
-
Incorrect Peak Calling Algorithm: Using a peak caller designed for narrow peaks will likely fail to identify broad domains of enrichment.
-
Solution: Use a peak calling software that has a mode specifically for broad peaks, such as MACS2 with the --broad flag or SICER.[6]
-
-
Low Signal-to-Noise Ratio: If the enrichment of H3K36me3-containing chromatin is weak, it will be difficult for any peak caller to identify significant regions.
-
Solution: Address the potential causes of low signal and high background mentioned in the previous questions. Ensure you have sufficient sequencing depth to capture the broad nature of the mark.
-
-
Inappropriate Controls: A proper input control is essential for accurate peak calling.
-
Solution: Use a well-matched input DNA control that has been processed and sequenced alongside your ChIP samples. This allows the peak caller to distinguish true enrichment from background noise and biases in chromatin fragmentation.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal cross-linking time for this compound/H3K36me3 ChIP-seq?
A: For histone modifications in cultured cells, a 10-minute cross-linking with 1% formaldehyde at room temperature is generally sufficient.[2] For tissue samples, a slightly longer time of up to 15-20 minutes may be beneficial to ensure efficient cross-linking.[2] However, it is crucial to avoid over-crosslinking, which can negatively impact the experiment.
Q: What is the ideal sonication fragment size for H3K36me3 ChIP-seq?
A: For ChIP-seq applications, a DNA fragment size range of 200-500 base pairs is generally recommended.[8] This size range provides good resolution for mapping the broad H3K36me3 mark. It is essential to optimize sonication conditions for your specific cell type and equipment to achieve this fragment size consistently.
Q: How do I choose the right antibody for this compound or H3K36me3 ChIP-seq?
A: Antibody selection is arguably the most critical factor for a successful ChIP-seq experiment.
-
Validation: Always use an antibody that has been specifically validated for ChIP-seq. Check the manufacturer's data and look for publications that have successfully used the antibody for this application.
-
Specificity: The antibody must be highly specific to the target protein or modification. For H3K3K36me3, it's important to ensure the antibody does not cross-react with other histone modifications. Antibody specificity can be validated using peptide arrays or by performing ChIP-qPCR on known positive and negative control loci.
-
Recombinant vs. Polyclonal: Recombinant monoclonal antibodies often provide higher lot-to-lot consistency and specificity compared to polyclonal antibodies.
Q: What are the key quality control steps in a this compound ChIP-seq experiment?
A: Rigorous quality control is essential at multiple stages:
-
Chromatin Fragmentation: After sonication, run an aliquot of your sheared chromatin on an agarose gel or use a Bioanalyzer to confirm that the fragment size is within the optimal range (200-500 bp).
-
ChIP Efficiency (ChIP-qPCR): Before proceeding to sequencing, perform qPCR on your immunoprecipitated DNA to check for enrichment at known positive and negative control genomic loci. This validates that your immunoprecipitation was successful.
-
Sequencing Data Quality: After sequencing, assess the quality of your raw reads using tools like FastQC. Check for metrics like base quality scores, GC content, and adapter contamination.
-
Alignment and Peak Calling Metrics: After aligning reads to the genome, evaluate metrics like the fraction of reads in peaks (FRiP score), which indicates the signal-to-noise ratio of your experiment.[6]
Data Summary Tables
Table 1: Recommended Cross-linking Conditions
| Parameter | Cultured Cells | Tissue Samples |
| Formaldehyde Concentration | 1% (final) | 1% (final) |
| Incubation Time | 10 minutes[2] | 15-20 minutes[2] |
| Quenching Agent | Glycine (final concentration 125 mM) | Glycine (final concentration 125 mM) |
Table 2: Sonication Parameter Optimization
| Parameter | Starting Recommendation | Optimization Strategy |
| Cell Density | 1-10 x 10^6 cells/mL | Keep consistent across experiments |
| Sonication Cycles | 10-15 cycles (e.g., 30s ON, 30s OFF) | Perform a time course to find the optimal number of cycles |
| Amplitude/Power | Medium setting | Adjust to avoid foaming and overheating |
| Fragment Size Goal | 200-500 bp[8] | Verify with gel electrophoresis or Bioanalyzer |
Table 3: Key Quality Control Metrics for this compound ChIP-seq Data
| QC Metric | Description | Acceptable Range |
| ChIP-qPCR Enrichment | Fold enrichment at positive loci over negative loci | >10-fold |
| Sequencing Read Depth | Number of mapped reads | >20 million reads per sample |
| Alignment Rate | Percentage of reads mapping to the reference genome | >80% |
| FRiP Score | Fraction of reads in called peaks | >1% for broad marks |
Experimental Protocols & Workflows
Detailed Methodology: Cross-linking and Chromatin Preparation
-
Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
Cross-linking: Resuspend the cell pellet in fresh culture medium. Add 37% formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Pellet the cells and wash twice with ice-cold PBS. Resuspend the pellet in cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.
-
Nuclear Lysis: Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in nuclear lysis buffer with protease inhibitors.
-
Sonication: Sonicate the nuclear lysate to shear the chromatin to an average size of 200-500 bp. Keep the sample on ice throughout the sonication process to prevent overheating.[4][8]
-
Clarification: Centrifuge the sonicated lysate at high speed to pellet cell debris. The supernatant contains the soluble chromatin fraction to be used for immunoprecipitation.
Diagram: this compound ChIP-seq Experimental Workflow
Caption: A streamlined workflow for this compound/H3K36me3 ChIP-seq experiments.
Diagram: Logic for Troubleshooting Low Signal in this compound ChIP-seq
Caption: A decision tree for troubleshooting low signal issues in this compound ChIP-seq.
References
Technical Support Center: Set2 Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common problems encountered with Set2 antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody specificity important?
Q2: What are the most common issues with this compound and H3K36me3 antibody specificity?
The most frequently encountered problems include:
-
Cross-reactivity with other histone modifications: Antibodies may recognize other methyl-lysine marks on histone H3 (e.g., H3K4me3, H3K9me3, H3K27me3) or on other histones.
-
Inability to distinguish between methylation states: An antibody intended for H3K36me3 might also bind to H3K36me1 or H3K36me2.
-
Off-target binding to non-histone proteins: The antibody may bind to other nuclear proteins, leading to false-positive signals.
-
Lot-to-lot variability: Different batches of the same antibody can exhibit significant differences in performance, affecting reproducibility.[1] Polyclonal antibodies are particularly susceptible to this as they are generated from different host immune responses.[2][3]
Q3: How can I validate the specificity of my this compound or H3K36me3 antibody?
Several validation strategies are recommended:
-
Peptide Array/Dot Blot: Test the antibody against an array of synthetic histone peptides with various modifications to assess its binding profile and identify cross-reactivity.[4]
-
Western Blot: Perform a Western blot on histone extracts and whole-cell lysates. A specific antibody should recognize a single band at the correct molecular weight for histone H3 (approximately 17 kDa).
-
Knockout/Knockdown Validation: Use cell lines or organisms where the SETD2 gene (the mammalian homolog of yeast this compound) has been knocked out or its expression knocked down. A specific antibody should show a significantly reduced or absent signal in these samples.
-
Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to its target in your experimental application. However, this method should be used in conjunction with other validation techniques.[5]
-
Orthogonal Validation: Compare your antibody-based results with a non-antibody-based method, such as mass spectrometry, to confirm the presence and abundance of the H3K36me3 mark.
Troubleshooting Guides
High Background in Western Blot
| Potential Cause | Troubleshooting Step |
| Antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a strong signal without high background. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk, as milk contains proteins that can be recognized by phospho-specific antibodies). |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate. |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer. |
No Signal or Weak Signal in Western Blot
| Potential Cause | Troubleshooting Step |
| Low protein abundance | Increase the amount of histone extract or nuclear lysate loaded onto the gel. |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. For small proteins like histones, use a smaller pore size membrane (e.g., 0.2 µm) and optimize transfer time and voltage.[6] |
| Primary antibody not working | Ensure you are using an antibody validated for Western Blotting. Test a different, validated antibody if possible. |
| Incorrect secondary antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Inactive HRP or substrate | Use fresh HRP-conjugated secondary antibody and chemiluminescent substrate. |
Non-Specific Bands in Western Blot
| Potential Cause | Troubleshooting Step |
| Primary antibody cross-reactivity | Validate the antibody using peptide arrays or dot blots. If cross-reactive, consider using a more specific monoclonal antibody. |
| Protein degradation | Prepare lysates with fresh protease inhibitors and keep samples on ice. |
| Post-translational modifications | Other modifications on the histone tail can affect antibody binding or protein migration. |
| Antibody concentration too high | Reduce the concentration of the primary antibody. |
High Background in ChIP-seq
| Potential Cause | Troubleshooting Step |
| Too much antibody | Titrate the antibody to find the optimal amount for your chromatin input. Excessive antibody can lead to non-specific binding.[7] |
| Insufficient blocking of beads | Pre-block protein A/G beads with salmon sperm DNA and BSA to reduce non-specific binding of chromatin. |
| Incomplete cell lysis | Ensure complete cell and nuclear lysis to release chromatin. |
| Improper chromatin shearing | Optimize sonication or enzymatic digestion to obtain fragments primarily in the 200-500 bp range. |
| Inadequate washing | Increase the number and stringency of washes after immunoprecipitation. |
Low Yield in ChIP-seq
| Potential Cause | Troubleshooting Step |
| Inefficient immunoprecipitation | Ensure you are using a ChIP-validated antibody. Increase the incubation time with the antibody. |
| Low abundance of the target | Increase the amount of starting chromatin. |
| Harsh chromatin fragmentation | Over-sonication can damage epitopes. Optimize fragmentation conditions. |
| Inefficient elution | Ensure complete elution of the chromatin from the beads. |
| Loss of material during washes | Be careful not to aspirate the beads during wash steps. |
Quantitative Data Summary
Table 1: Representative Lot-to-Lot Variability in Antibody Performance
| Antibody Target | Lot 1 Performance (Relative Signal Intensity) | Lot 2 Performance (Relative Signal Intensity) | Percent Difference | Application |
| Histone Modification X | 1.0 | 1.25 | +25% | Flow Cytometry |
| Histone Modification Y | 1.0 | 0.80 | -20% | Flow Cytometry |
| Histone Modification Z | 1.0 | 1.60 | +60% | Flow Cytometry |
Note: This table is illustrative of the potential variability that can be observed between different lots of the same antibody, as reported in studies on antibody consistency.[8] Specific quantitative data for commercial this compound antibodies is often proprietary. Researchers should perform their own lot-to-lot validation.
Table 2: Antibody Specificity Validation Criteria
| Validation Method | Passing Criteria | Reference |
| Western Blot | The specific histone band should be at least 50% of the total nuclear signal and at least 10-fold more intense than any other single band. | [9][10] |
| Dot Blot/Peptide Array | At least 75% of the total signal should be specific to the target peptide modification. | [6] |
| ChIP-seq | Pearson correlation of >0.8 between two independent ChIP experiments from different preparations. | [6] |
| Mutant/RNAi Validation | Antibody signal should be reduced to below 10% of wild-type signal in mutant/RNAi samples. | [10] |
Experimental Protocols
Detailed Western Blot Protocol for Histone Modifications
-
Sample Preparation:
-
Gel Electrophoresis:
-
Prepare a 15% SDS-PAGE gel for better resolution of low molecular weight histones.[4]
-
Load samples and a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front is near the bottom of the gel.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Set2 or anti-H3K36me3 antibody in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with vigorous agitation.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
Detailed Chromatin Immunoprecipitation (ChIP) Protocol
-
Cross-linking:
-
Harvest cultured cells and resuspend in fresh media.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Add the ChIP-grade anti-Set2 or anti-H3K36me3 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours. Also, treat the input sample in the same way.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or prepare libraries for ChIP-seq analysis.
-
Visualizations
Caption: this compound/SETD2 signaling pathway.
Caption: Key experimental workflows.
Caption: Troubleshooting decision tree.
References
- 1. [PDF] Binding of different histone marks differentially regulates the activity and specificity of polycomb repressive complex 2 (PRC2) | Semantic Scholar [semanticscholar.org]
- 2. db.cngb.org [db.cngb.org]
- 3. This compound Antibody (N-term) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article recommendations for Confidence Scoring for AI-Predicted Antibody–Antigen Complexes: AntiConf as a Precision-driven Metric | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistlive.com [scientistlive.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Histone isolation and Western blotting [bio-protocol.org]
Technical Support Center: Recombinant Set2 Protein Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant Set2 protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein expression is very low. What are the first troubleshooting steps I should take?
A1: Low expression of recombinant this compound can be caused by several factors. Here are the initial steps to troubleshoot this issue:
-
Verify your construct: Ensure your expression vector contains the correct this compound gene sequence without any mutations that could lead to premature termination or a truncated, unstable protein. DNA sequencing of your plasmid is highly recommended.
-
Optimize codon usage: The codon usage of the this compound gene (originally from yeast) may not be optimal for expression in E. coli. Synthesizing the gene with codons optimized for your expression host can significantly improve translation efficiency and protein yield.[1][2]
-
Check your culture conditions:
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). While a high concentration might seem intuitive for strong induction, it can sometimes lead to toxicity and reduced protein yield. Test a range of concentrations (e.g., 0.1 mM to 1 mM IPTG).[3][4]
-
Induction Time and Temperature: Inducing protein expression at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 16-24 hours) can slow down protein synthesis, allowing for proper folding and reducing the metabolic burden on the host cells.[5][6]
-
Growth Phase: Induce expression during the mid-logarithmic growth phase (OD600 of 0.6-0.8) to ensure the cells are metabolically active.
-
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Insoluble protein in the form of inclusion bodies is a common challenge. Here are several strategies to enhance the solubility of your recombinant this compound protein:
-
Lower Expression Temperature: As mentioned above, reducing the temperature after induction (e.g., to 16-20°C) is one of the most effective methods to improve protein solubility.[5][6]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility.
-
Choose a Different E. coli Strain:
-
Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes, which can improve the translation of eukaryotic proteins like this compound.[1][2]
-
ArcticExpress(DE3): This strain co-expresses chaperonins from a psychrophilic bacterium, which are more active at lower temperatures and can assist in proper protein folding.
-
BL21(DE3)pLysS: This strain contains a plasmid that produces T7 lysozyme, which inhibits the basal level of T7 RNA polymerase, leading to tighter control of protein expression and potentially reducing toxicity and insolubility.
-
-
Co-express Chaperones: Co-transforming your expression plasmid with a separate plasmid that expresses molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your target protein.
Q3: Which affinity tag is best for purifying recombinant this compound protein?
A3: The choice of affinity tag depends on the desired purity, yield, and downstream application of your this compound protein. Here are a few common options:
-
Polyhistidine-tag (His-tag): This is a small, commonly used tag that allows for purification via Immobilized Metal Affinity Chromatography (IMAC). It is generally considered to have a minimal impact on protein structure and function.
-
Calmodulin-Binding Peptide (CBP-tag): This tag allows for purification on a calmodulin resin, which is a gentle purification method. Elution is achieved by adding a chelating agent like EGTA to remove calcium, which disrupts the binding. This method has been successfully used for this compound purification.
-
Glutathione S-Transferase (GST-tag): This larger tag can enhance solubility and allows for purification on a glutathione-agarose resin. Elution is performed with a buffer containing reduced glutathione.
-
Strep-tag II: This is a small peptide tag that binds with high specificity to a specially engineered streptavidin resin. Elution is performed with a buffer containing desthiobiotin.
It is often recommended to test different tags to determine which one provides the best balance of yield and purity for your specific this compound construct.
Troubleshooting Guides
Issue: No or Very Low Protein Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell lysis by trying different methods (sonication, French press, chemical lysis) or optimizing the parameters of your current method. Add lysozyme to your lysis buffer to aid in breaking down the bacterial cell wall. |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer immediately before use. Keep your protein samples on ice or at 4°C throughout the purification process. |
| Incorrect Buffer Composition for Affinity Chromatography | Verify the pH and composition of your binding, wash, and elution buffers. For His-tagged proteins, ensure that your lysis and binding buffers do not contain chelating agents like EDTA, which will strip the Ni2+ or Co2+ from the IMAC resin. If using a low concentration of imidazole in your binding and wash buffers to reduce non-specific binding, ensure it is not too high, as this can prevent your His-tagged protein from binding. |
| Column Overloading | Do not exceed the binding capacity of your affinity resin. Consult the manufacturer's instructions for the specific binding capacity of your resin. |
| Fusion Tag is Inaccessible | The affinity tag may be buried within the folded protein. Consider moving the tag to the other terminus of the protein or adding a longer, flexible linker between the tag and the protein. |
Issue: Protein is Present in the Insoluble Fraction (Inclusion Bodies)
| Possible Cause | Troubleshooting Steps |
| High Rate of Protein Expression | Lower the induction temperature to 16-20°C and extend the induction time. Reduce the concentration of the inducer (e.g., IPTG). Use a weaker promoter or a lower copy number plasmid. |
| Suboptimal Codon Usage | Use a codon-optimized gene for expression in E. coli. |
| Lack of Proper Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES). Use an E. coli strain engineered for enhanced protein folding, such as ArcticExpress(DE3). |
| Disulfide Bond Formation Issues (if applicable) | Express the protein in the periplasm or use a strain like SHuffle(DE3) that has an oxidizing cytoplasm to promote disulfide bond formation. |
| High Hydrophobicity of the Protein | Add a highly soluble fusion partner like MBP or GST. |
Data Presentation
Table 1: Illustrative Comparison of Recombinant this compound Yield in Different E. coli Strains.
Disclaimer: The following data is illustrative and based on general principles of recombinant protein expression. Actual yields may vary depending on the specific construct and experimental conditions.
| E. coli Strain | Key Features | Expected Soluble this compound Yield (mg/L of culture) | Notes |
| BL21(DE3) | Standard strain, protease deficient (Lon, OmpT). | 1-5 | A good starting point, but may have issues with codon bias for eukaryotic proteins. |
| Rosetta(DE3) | BL21(DE3) derivative with a plasmid for rare tRNAs.[1][2] | 5-15 | Often improves the yield of eukaryotic proteins by overcoming codon bias.[1][2] |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperones. | 8-20 | Particularly useful for improving solubility and yield at low temperatures. |
Table 2: Illustrative Effect of Fusion Tags on Recombinant this compound Solubility and Yield.
Disclaimer: The following data is illustrative and based on general principles of recombinant protein expression. Actual yields may vary depending on the specific construct and experimental conditions.
| Fusion Tag | Size (kDa) | Expected Soluble Fraction (%) | Expected Final Yield (mg/L of culture) |
| 6xHis-tag | ~0.8 | 20-40% | 2-8 |
| GST-tag | ~26 | 60-80% | 10-25 |
| MBP-tag | ~42 | 70-90% | 15-35 |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
-
Transformation: Transform the expression plasmid containing the this compound gene into a suitable E. coli expression host strain (e.g., Rosetta(DE3)). Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of CBP-tagged this compound using Calmodulin Affinity Chromatography
-
Cell Lysis: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM MgOAc, 2 mM CaCl2, 0.1% NP-40) supplemented with a protease inhibitor cocktail and lysozyme. Sonicate the cell suspension on ice until it is no longer viscous.
-
Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet the cell debris. Carefully transfer the supernatant to a clean tube.
-
Binding: Add the clarified lysate to a column containing calmodulin affinity resin pre-equilibrated with Binding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM CaCl2). Allow the lysate to flow through the column by gravity.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM CaCl2) to remove non-specifically bound proteins.
-
Elution: Elute the bound CBP-tagged this compound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EGTA). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
Mandatory Visualization
Caption: A generalized workflow for recombinant protein expression and purification.
Caption: The signaling pathway of this compound-mediated H3K36 trimethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased levels of recombinant human proteins with the Escherichia coli strain Rosetta(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Comparison of BL21(DE3) and Rosetta strains | by KMD Bioscience | Medium [medium.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Set2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Set2/SETD2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound/SETD2 and why is it a target in drug discovery?
A1: SETD2 (Set Domain Containing 2) is a histone methyltransferase, and the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals. This compound is the yeast homolog. This epigenetic mark is crucial for transcriptional regulation, DNA repair, and RNA splicing. Due to its role in maintaining genomic stability, and its frequent mutation in various cancers like clear cell renal cell carcinoma, SETD2 has emerged as a significant target for therapeutic intervention.[1]
Q2: What are the common off-target effects observed with this compound/SETD2 inhibitors?
A2: Off-target effects of this compound/SETD2 inhibitors can arise from their interaction with other cellular proteins, particularly other methyltransferases or kinases that have structurally similar active sites. These unintended interactions can lead to confounding experimental results and potential cellular toxicity. For example, some inhibitors may show cross-reactivity with other histone methyltransferases like G9a, GLP, or EZH2, or with various protein kinases. It is crucial to profile inhibitors against a panel of related enzymes to understand their selectivity.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of SETD2 and not an off-target effect?
A3: To confirm that the observed phenotype is due to on-target SETD2 inhibition, a multi-pronged approach is recommended:
-
Use multiple, structurally distinct inhibitors: If different inhibitors targeting SETD2 produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of SETD2 should rescue the phenotype caused by the inhibitor.
-
Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to SETD2 in cells.
-
Assessment of downstream target modulation: A hallmark of SETD2 inhibition is a decrease in global H3K36me3 levels. This can be assessed by western blotting or mass spectrometry.
-
Genetic knockdown/knockout: Compare the phenotype from inhibitor treatment with that from siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of SETD2.
Troubleshooting Guides
Cellular Assays
Problem: I am not observing a decrease in H3K36me3 levels after treating my cells with a SETD2 inhibitor.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Poor cell permeability of the inhibitor. | Ensure the inhibitor is soluble in your cell culture medium. If permeability is a known issue, consider using a different inhibitor or a delivery agent. |
| Rapid inhibitor metabolism. | Some cell lines may metabolize the inhibitor quickly. Consider more frequent dosing or using a more stable analog if available. |
| Low SETD2 expression or activity in the cell line. | Confirm SETD2 expression levels in your cell line by western blot or qPCR. Choose a cell line with robust SETD2 activity for initial experiments. |
| Antibody issues in western blotting. | See the "Western Blotting for H3K36me3" troubleshooting section below. |
Problem: My SETD2 inhibitor shows high cytotoxicity at concentrations required to inhibit H3K36me3.
| Possible Cause | Troubleshooting Step |
| Significant off-target effects. | Profile the inhibitor against a kinase panel (e.g., KINOMEscan) and a panel of other methyltransferases to identify potential off-targets that could be causing toxicity. |
| On-target toxicity. | The cellular phenotype of SETD2 inhibition may be inherently cytotoxic in your chosen cell line. Consider using a lower concentration for a longer duration or exploring synthetic lethality approaches by combining the SETD2 inhibitor with other targeted agents. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.5%). |
Biochemical Assays
Problem: Inconsistent IC50 values for my SETD2 inhibitor in in vitro methyltransferase assays.
| Possible Cause | Troubleshooting Step |
| Substrate concentration. | IC50 values are dependent on the concentration of the substrate (histone peptide) and cofactor (S-adenosylmethionine, SAM). Ensure these are kept constant across experiments. |
| Enzyme activity. | The activity of recombinant SETD2 can vary between batches. Always qualify a new batch of enzyme before use. |
| Assay interference. | Some compounds can interfere with the assay technology (e.g., fluorescence quenching/enhancement). Run control experiments with the compound in the absence of the enzyme or substrate to check for interference. |
| Compound instability. | Ensure the inhibitor is stable under the assay conditions (buffer, temperature, time). |
Quantitative Data on Inhibitor Selectivity
The following table summarizes the IC50 values of selected inhibitors against SETD2 and a panel of off-target methyltransferases and kinases. This data is essential for selecting the most appropriate tool compound for your research and for interpreting experimental results.
| Inhibitor | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Fold) |
| EZM0414 | SETD2 | 12 | EZH2 | >50,000 | >4167 |
| G9a | >50,000 | >4167 | |||
| SMYD2 | >50,000 | >4167 | |||
| EPZ-719 | SETD2 | 3.3 | EZH2 | >25,000 | >7575 |
| G9a | >25,000 | >7575 | |||
| SMYD2 | >25,000 | >7575 | |||
| (R)-PFI-3 | SETD2 | 4 | SMYD3 | >100,000 | >25000 |
| G9a | >100,000 | >25000 | |||
| EZH2 | >100,000 | >25000 | |||
| Compound C13 | SETD2 | 25,000 | - | - | - |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. The absence of a value indicates data was not available.
Experimental Protocols
Western Blotting for H3K36me3
This protocol is for assessing the on-target activity of SETD2 inhibitors by measuring the global levels of H3K36me3.
1. Cell Lysis and Histone Extraction: a. Treat cells with the SETD2 inhibitor or vehicle control for the desired time. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. For histone extraction, an acid extraction protocol is recommended. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. e. Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.
2. SDS-PAGE and Western Blotting: a. Determine protein concentration using a BCA assay. b. Denature protein samples by boiling in Laemmli buffer. c. Load equal amounts of protein onto a 15% SDS-PAGE gel and run until adequate separation is achieved. d. Transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against H3K36me3 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize bands using an ECL substrate and an imaging system. k. Normalize the H3K36me3 signal to total Histone H3 or a loading control like beta-actin.
-
Weak or no signal: Increase the amount of protein loaded, use a fresh antibody dilution, or try a more sensitive ECL substrate.
-
High background: Increase the number and duration of wash steps, optimize the blocking conditions, or use a different blocking agent.[2][3][4]
-
Non-specific bands: Ensure the primary antibody is specific for H3K36me3 and use the recommended dilution.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with SETD2 in a cellular context.[5]
1. Cell Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of the SETD2 inhibitor or vehicle control for 1-2 hours.
2. Thermal Challenge: a. Aliquot the cell suspension into PCR tubes or a PCR plate. b. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Quantify the amount of soluble SETD2 in the supernatant using western blotting or an ELISA-based method.
4. Data Analysis: a. Plot the amount of soluble SETD2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Visualizations
Caption: SETD2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Characterizing this compound/SETD2 Inhibitors.
Caption: Troubleshooting Logic for Lack of H3K36me3 Inhibition.
References
- 1. Combined functional genomic and chemical screens identify SETD8 as a therapeutic target in MYC-driven medulloblastoma [ouci.dntb.gov.ua]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 2.2.9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Troubleshooting Set2 Western Blot Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Set2 western blotting, specifically when bands appear at an incorrect molecular weight.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound band appearing at a lower molecular weight than expected?
An this compound band appearing lower than its predicted size is often an indication of protein degradation.[1] This can be caused by endogenous proteases released during cell lysis.[2][3] To mitigate this, it is crucial to work quickly, keep samples on ice, and use a fresh protease inhibitor cocktail in your lysis buffer.[4][5][6]
Another possibility is the existence of different isoforms of this compound due to alternative splicing, which could result in a smaller protein product.
Q2: Why is my this compound band appearing at a higher molecular weight than expected?
A band appearing higher than the expected molecular weight can be attributed to several factors, most commonly post-translational modifications (PTMs).[7] Glycosylation, for example, can cause proteins to appear larger than their predicted size.[1] this compound is also known to be phosphorylated, which can affect its migration in the gel.[8][9]
Incomplete denaturation of the protein sample can also lead to a higher apparent molecular weight. Ensure your samples are fully denatured by heating them in loading buffer containing SDS and a reducing agent.[4][5] Additionally, protein aggregation can cause the protein to run higher in the gel.[10]
Q3: What are the expected molecular weights for this compound in different species?
The predicted molecular weight of this compound can vary between species. It is important to consult resources like UniProt for the specific molecular weight of the protein in your organism of interest.
| Species | Gene Name | UniProt Accession | Predicted Molecular Weight (kDa) |
| Homo sapiens (Human) | SETD2 | Q9BYW2 | 288.5 |
| Saccharomyces cerevisiae (Yeast) | This compound | P46921 | 83.1 |
| Schizosaccharomyces pombe (Fission Yeast) | This compound | O14026 | 90.7 |
Note: The observed molecular weight in a western blot may differ from the predicted molecular weight due to the factors discussed in this guide.
Q4: How can I prevent protein degradation during sample preparation for this compound Western blotting?
Preventing protein degradation is critical for obtaining accurate western blot results.[11] Key steps include:
-
Work quickly and on ice: Perform all sample preparation steps on ice to minimize protease activity.[4][5]
-
Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2][3][12]
-
Proper storage: Store your lysates at -80°C for long-term storage to prevent degradation.[6]
Q5: What are the optimal gel conditions for resolving this compound?
The choice of gel percentage is important for achieving good resolution of your protein of interest. For a large protein like human this compound (~288 kDa), a lower percentage acrylamide gel (e.g., 6-8%) is recommended. For smaller versions of this compound, such as in yeast (~83-91 kDa), a higher percentage gel (e.g., 10-12%) may be more appropriate.[13] Using a gradient gel (e.g., 4-15%) can also be effective for separating a wide range of protein sizes.
Q6: Could post-translational modifications be affecting the migration of my this compound protein?
Yes, post-translational modifications (PTMs) can significantly alter the migration of a protein during SDS-PAGE.[7] this compound is known to be a histone methyltransferase that is involved in transcriptional elongation and interacts with the phosphorylated form of RNA Polymerase II.[8][9] This suggests that this compound itself is likely subject to PTMs such as phosphorylation, which can cause a shift in its apparent molecular weight.[9] If you suspect PTMs are affecting your results, you can try treating your samples with enzymes that remove these modifications (e.g., phosphatases) before running the gel.
Troubleshooting Guide: Incorrect this compound Band Size
| Observation | Potential Cause | Recommended Solution |
| Band is at a lower MW | Protein Degradation | Add a fresh protease inhibitor cocktail to the lysis buffer. Keep samples on ice at all times.[3][4][5] |
| Alternative Splicing Isoforms | Check protein databases (e.g., UniProt) for known isoforms of this compound in your species. | |
| Band is at a higher MW | Post-Translational Modifications (e.g., phosphorylation, glycosylation) | Treat lysate with appropriate enzymes (e.g., phosphatase, deglycosylase) prior to loading.[7][14] |
| Incomplete Denaturation | Ensure complete denaturation by heating the sample at 95-100°C for 5-10 minutes in loading buffer with SDS and a reducing agent.[4][5] | |
| Protein Aggregation | Reduce the amount of protein loaded on the gel. Ensure the sample is fully solubilized in the lysis buffer.[10] | |
| Multiple Bands | Non-specific antibody binding | Optimize primary and secondary antibody concentrations. Ensure the blocking step is sufficient.[1] |
| Protein Degradation | See "Band is at a lower MW" solutions. | |
| Splice Variants or PTMs | See "Alternative Splicing Isoforms" and "Post-Translational Modifications" solutions. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
-
Wash cultured cells twice with ice-cold PBS.[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail (1X final concentration).[4][12]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[15]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.[15]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4][5]
Protocol 2: Sample Preparation for SDS-PAGE
-
Based on the protein concentration, dilute the lysate to the desired concentration with lysis buffer.
-
Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysate to a final concentration of 1X.[4]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][5]
-
Briefly centrifuge the samples to collect the condensate.
-
Load equal amounts of protein into each well of the SDS-PAGE gel.[6]
Visualizations
Caption: Troubleshooting workflow for incorrect this compound band size.
Caption: Post-translational modifications affecting this compound migration.
References
- 1. bosterbio.com [bosterbio.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 8. The histone 3 lysine 36 methyltransferase, this compound, is involved in transcriptional elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Domain in this compound Mediates RNA Polymerase II Interaction and Couples Histone H3 K36 Methylation with Transcript Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Set2 Gene Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and reliability of Set2 gene knockdown experiments.
Understanding this compound
This compound (SET Domain Containing 2), and its human ortholog SETD2, is a crucial histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic mark is intrinsically linked with active transcription, as SETD2 is recruited by the elongating form of RNA Polymerase II. The presence of H3K36me3 helps to suppress spurious transcription initiation within gene bodies, ensures proper splicing, and is involved in DNA mismatch repair.[1][3] Given its fundamental role, accurately modulating this compound levels is vital for functional genomics and therapeutic target validation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound knockdown experiments using RNA interference (RNAi) or CRISPR-based technologies.
Issue 1: Low Knockdown Efficiency of this compound
Question: I have performed an siRNA/shRNA transfection or CRISPRi experiment to knockdown this compound, but my qPCR and Western blot results show minimal reduction in mRNA or protein levels. What should I do?
Answer:
Low knockdown efficiency is a frequent challenge. The flowchart below outlines a systematic approach to identify and resolve the issue.
Caption: Troubleshooting flowchart for low this compound knockdown efficiency.
Potential Causes & Solutions:
-
Inefficient Delivery: Your siRNA, shRNA, or CRISPR components may not be entering the cells effectively.
-
Suboptimal Reagent Design: The siRNA or guide RNA (gRNA) sequence may not be effective.
-
Solution: It is highly recommended to test multiple siRNA or gRNA sequences targeting different regions of the this compound gene.[5] Not all sequences will yield the same knockdown efficiency. Use validated, pre-designed reagents when possible. If designing your own, use reputable design tools that predict on-target efficiency and potential off-targets.[6][7]
-
-
Long Protein Half-Life: You may achieve good mRNA knockdown, but the this compound protein can be stable and persist in the cell for an extended period.
-
Solution: Extend the time course of your experiment. Assess protein levels at 48, 72, and even 96 hours post-transfection to allow for protein turnover.
-
-
Incorrect Validation: Your qPCR primers or antibodies may not be specific or sensitive enough.
-
Solution: Validate your qPCR primers for efficiency and specificity using a melt curve analysis. For Western blotting, ensure your anti-SETD2 antibody is validated for the application and species. Always include a positive control (lysate from cells known to express this compound) and a negative control.
-
Issue 2: Significant Off-Target Effects
Question: My this compound knockdown is efficient, but I'm observing unexpected phenotypic changes or alterations in the expression of unrelated genes. How can I minimize off-target effects?
Answer:
Off-target effects are a known complication of RNAi and CRISPR technologies.[8] They can arise from the siRNA/gRNA having partial sequence homology to other transcripts.
Potential Causes & Solutions:
-
High siRNA/gRNA Concentration: Using excessive amounts of knockdown reagents is a primary cause of off-target effects.
-
Sequence-Dependent Off-Targeting: The "seed region" of an siRNA (nucleotides 2-8) is a major driver of off-target effects.
-
Solution:
-
Use multiple siRNAs: The most robust approach is to use at least two or three different siRNAs that target different sequences of the this compound mRNA. A consistent phenotype observed with multiple independent siRNAs is much less likely to be an off-target effect.
-
Perform rescue experiments: Re-introduce a form of the this compound gene that is resistant to your knockdown reagent (e.g., by silent mutations in the target sequence). If the original phenotype is reversed, it confirms the effect was on-target.
-
Use bioinformatics: Use tools like NCBI BLAST to check your siRNA/gRNA sequences for potential homology with other genes.
-
-
Issue 3: High Cell Toxicity or Death Post-Transfection
Question: My cells are dying after I transfect them with this compound knockdown reagents. What is the cause?
Answer:
Cell death can be caused by the delivery method, the knockdown reagent itself, or the biological consequence of depleting this compound.
Potential Causes & Solutions:
-
Transfection Reagent Toxicity: Many lipid-based transfection reagents can be toxic to sensitive cell lines.
-
Innate Immune Response: Double-stranded RNAs can trigger an interferon response, a cellular antiviral defense mechanism that can lead to a global shutdown of translation and cell death.[8]
-
Solution: Use the lowest effective concentration of siRNA. Ensure your siRNA is high quality. Modern siRNA designs often include chemical modifications to reduce the likelihood of activating these pathways.
-
-
On-Target Toxicity: this compound is essential for maintaining genomic integrity. Its depletion can lead to DNA damage and cell cycle arrest, which may result in cell death in certain cell lines.
-
Solution: This is a genuine biological outcome. Confirm that the cell death is correlated with the degree of this compound knockdown. You may need to use a system that allows for inducible or partial knockdown to study the effects before widespread cell death occurs.
-
Frequently Asked Questions (FAQs)
Q1: How do I best validate the knockdown of this compound? A1: The gold standard is to validate at both the mRNA and protein level.
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure this compound transcript levels. Always compare to a non-targeting control and normalize to a stable housekeeping gene.
-
Protein Level: Use Western blotting to measure SETD2 protein levels. This is crucial as mRNA levels do not always correlate perfectly with protein levels.[10]
-
Functional Validation: Since SETD2 is the primary H3K36 trimethyltransferase, a functional validation involves checking for a reduction in global H3K36me3 levels via Western blot.[1][11] This confirms that the knockdown has had the expected downstream molecular effect.
Q2: Should I use siRNA, shRNA, or CRISPRi for this compound knockdown? A2: The choice depends on your experimental goals.
-
siRNA: Best for transient (short-term) knockdown in easily transfectable cells. Ideal for initial screens and short-term assays.
-
shRNA: Delivered via a vector (plasmid or virus), it allows for stable, long-term knockdown. This is suitable for generating stable cell lines or for use in animal models.
-
CRISPRi (Interference): Uses a catalytically dead Cas9 (dCas9) fused to a repressor domain to block transcription. It provides specific, reversible, and titratable gene knockdown. It is an excellent alternative to RNAi, especially for multiplexed gene repression.[12]
Q3: How long after transfection should I wait to see maximum this compound knockdown? A3: This is cell-type and protein-dependent.
-
mRNA: Knockdown is typically maximal between 24 and 48 hours post-transfection.
-
Protein: Due to protein stability, maximum knockdown is often observed later, between 48 and 96 hours. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line.
Q4: Can I use a CRISPR/Cas9 knockout kit for this compound? A4: Yes, CRISPR/Cas9 can be used to create a permanent knockout of the this compound gene by introducing frameshift mutations.[1][11] This is different from a knockdown, which is a temporary reduction in gene expression. Knockout is ideal for studying the effects of a complete loss of function. Several commercially available kits provide gRNAs targeting this compound.[13][14]
Data Presentation: Comparison of Knockdown Reagents
The following tables provide examples of quantitative data for different this compound knockdown reagents. Note that efficiency can vary significantly between cell lines and experimental conditions.
Table 1: Example Efficiency of siRNA Reagents Targeting Human SETD2 (Note: This is illustrative data based on typical experimental outcomes.)
| Reagent ID | Target Sequence (5' to 3') | Transfection Conc. (nM) | % mRNA Reduction (at 48h) | % Protein Reduction (at 72h) |
| siSETD2-1 | GCAUCAGAUUUGGAGCUAAUU | 10 | 85 ± 5% | 78 ± 7% |
| siSETD2-2 | CUGAAGAGCUUGCAGAAUGAU | 10 | 92 ± 4% | 88 ± 6% |
| siSETD2-3 | GGAAAUACCUGCUGAACAAUU | 10 | 71 ± 8% | 60 ± 11% |
| Non-Targeting | Scrambled Control | 10 | 0 ± 3% | 0 ± 4% |
Table 2: Example Efficiency of CRISPR Reagents Targeting Human SETD2 (Note: Data derived from published literature and presented for illustrative purposes.)
| Reagent Type | Target Sequence (5' to 3') | Cell Line | Validation Method | Outcome | Reference |
| CRISPR/Cas9 KO | ACTCTGATCGTCGCTACCAT | 786-0 | Western Blot (H3K36me3) | Ablation of H3K36me3 | [1][15] |
| CRISPR/Cas9 KO | TAGAATATGATGACCCTCGT | HAP1 | Western Blot (H3K36me3) | Global depletion of H3K36me3 | [2] |
| CRISPRi KD | (Targets TSS region) | K562 | qPCR | >80% mRNA reduction | [12] (General system efficacy) |
Experimental Protocols & Workflows
Protocol: siRNA Transfection for this compound Knockdown
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is required.
Materials:
-
Cells plated to be 50-70% confluent on the day of transfection.
-
This compound-targeting siRNA and a non-targeting control siRNA (20 µM stock).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Complete growth medium.
Procedure:
-
Cell Plating: The day before transfection, plate cells in 2 mL of antibiotic-free complete growth medium per well of a 6-well plate.
-
Prepare siRNA-Lipid Complexes (per well):
-
Tube A (siRNA): Dilute 62.5 pmol of siRNA (e.g., 3.1 µL of a 20 µM stock) into 250 µL of serum-free medium. Mix gently.
-
Tube B (Lipid): Dilute 7.5 µL of transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine: Add the diluted siRNA (Tube A) to the diluted lipid (Tube B). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form. The final siRNA concentration will be 25 nM.
-
Transfection: Add the 500 µL siRNA-lipid complex mixture dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate cells at 37°C in a CO2 incubator.
-
Harvest:
-
For mRNA analysis (qPCR) , harvest cells 24-48 hours post-transfection.
-
For protein analysis (Western Blot) , harvest cells 48-96 hours post-transfection.
-
Experimental Workflow Diagram
Caption: General experimental workflow for a this compound knockdown experiment.
This compound Signaling Pathway Context
Caption: Simplified pathway of SETD2 function in transcription.
References
- 1. SETD2 Deficiency Confers Sensitivity to Dual Inhibition of DNA Methylation and PARP in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD2 loss-of-function uniquely sensitizes cells to epigenetic targeting of NSD1-directed H3K36 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Systematic perturbations of SETD2, NSD1, NSD2, NSD3, and ASH1L reveal their distinct contributions to H3K36 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting siRNA efficacy based on multiple selective siRNA representations and their combination at score level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone methyltransferase Setd2 is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR interference [horizondiscovery.com]
- 13. origene.com [origene.com]
- 14. origene.com [origene.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mycoplasma Contamination and Set2/SETD2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Set2/SETD2-related experiments potentially due to Mycoplasma contamination.
Frequently Asked Questions (FAQs)
General
Q1: What is Mycoplasma and why is it a problem in cell culture?
Mycoplasma is a genus of bacteria that are among the smallest self-replicating organisms.[1] They lack a cell wall, which makes them resistant to common antibiotics like penicillin that target cell wall synthesis.[1] Mycoplasma contamination is a major issue in cell culture because it is difficult to detect, can spread easily to other cultures, and significantly alters the host cells' physiology, leading to unreliable and irreproducible experimental results.[2]
Q2: What are the common signs of Mycoplasma contamination?
Unlike typical bacterial or fungal contamination, Mycoplasma does not usually cause turbidity in the culture medium.[1] Signs of contamination are often subtle and can include:
-
A reduction in cell proliferation rate.
-
Changes in cell morphology.
-
Increased cellular stress and apoptosis.[3]
Q3: How does Mycoplasma contamination spread in a lab?
Mycoplasma can be introduced into a lab through various sources, including contaminated cell lines, reagents (especially serum), and laboratory personnel.[1] It can then spread from one culture to another via aerosols generated during routine cell culture manipulations.[2]
Impact on this compound/SETD2 and Epigenetics
Q4: How can Mycoplasma contamination affect my this compound/SETD2 experiments?
While direct experimental evidence specifically linking Mycoplasma contamination to altered this compound/SETD2 function is not extensively documented, there are several indirect mechanisms through which your experiments could be affected:
-
Alteration of the Epigenetic Landscape: Some species of Mycoplasma can introduce their own DNA methyltransferases into host cells, leading to aberrant DNA methylation patterns and subsequently altering the host's epigenetic landscape and gene expression.[4][5][6] This can create a cellular environment where the normal function and regulation of histone methyltransferases like this compound/SETD2 are disrupted.
-
Nutrient Depletion: Mycoplasma has a high metabolic rate and can deplete essential nutrients from the culture medium.[2] Notably, some species are known to metabolize arginine.[7] Arginine is a precursor for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including histone methylation by this compound/SETD2. A reduction in the intracellular SAM pool could lead to a global decrease in histone methylation, including H3K36 trimethylation (H3K36me3), the mark deposited by this compound/SETD2.
-
Altered Gene Expression: Mycoplasma contamination can lead to significant changes in the expression of hundreds of host cell genes.[1] This could include the upregulation or downregulation of genes that encode for this compound/SETD2 itself, other histone modifying enzymes, or proteins that regulate their activity.
Q5: Can Mycoplasma directly methylate histones?
Current research primarily highlights the ability of Mycoplasma to introduce DNA methyltransferases that act on the host cell's DNA.[4][5][6] There is no direct evidence to suggest that Mycoplasma introduces its own histone methyltransferases that would directly compete with or mimic the activity of this compound/SETD2. The impact on histone methylation is more likely to be indirect, through the mechanisms described above.
Troubleshooting Guides
Issue: I am observing unexpected changes in H3K36me3 levels in my experiments.
If you are seeing inconsistent or lower-than-expected levels of H3K36me3 in your western blots or chromatin immunoprecipitation (ChIP) experiments, consider the possibility of Mycoplasma contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected H3K36me3 results.
Issue: My cells are growing slowly and my this compound/SETD2 knockdown/knockout phenotype is inconsistent.
Slow cell growth and experimental variability are classic signs of Mycoplasma contamination.[3] The physiological stress induced by the contamination can mask or alter the true phenotype of your genetic perturbations.
Logical Troubleshooting Steps:
-
Quarantine: Immediately isolate the suspicious cell culture to prevent cross-contamination.
-
Test for Mycoplasma: Use a reliable detection method to confirm the presence of Mycoplasma.
-
Decision Point:
-
If positive and the cell line is replaceable: It is highly recommended to discard the contaminated culture and start with a fresh, uncontaminated vial of cells. This is the safest and most scientifically sound approach.
-
If positive and the cell line is precious/irreplaceable: Proceed with an elimination protocol. Be aware that elimination is not always 100% effective and may alter the cells.
-
-
Post-Elimination Verification: After the elimination procedure, culture the cells for several passages without antibiotics and re-test for Mycoplasma to ensure the treatment was successful.
-
Preventative Measures: Implement routine Mycoplasma testing (e.g., monthly) for all cell lines in your lab.
Data Presentation
Table 1: Comparison of Common Mycoplasma Detection Methods
| Detection Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplification of Mycoplasma-specific DNA. | High sensitivity and specificity; rapid results. | Can detect DNA from non-viable organisms; risk of false positives from contamination. |
| ELISA | Detection of Mycoplasma antigens or antibodies. | Relatively fast and easy to perform. | Lower sensitivity than PCR; may not detect all species. |
| DNA Staining (e.g., DAPI) | Visualization of extranuclear DNA. | Inexpensive and can be done with a fluorescence microscope. | Lower sensitivity; interpretation can be subjective and difficult. |
| Microbiological Culture | Growth of Mycoplasma on specific agar plates. | "Gold standard" - detects only viable organisms. | Very slow (can take up to 4 weeks); requires specialized media and expertise. |
Experimental Protocols
Protocol 1: PCR-Based Mycoplasma Detection
This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Preparation:
-
Culture cells to a high density.
-
Collect 1 mL of the cell culture supernatant.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet the Mycoplasma.
-
Discard the supernatant and resuspend the pellet in the PCR lysis buffer provided with the kit.
-
-
PCR Amplification:
-
Add the prepared sample DNA to the PCR master mix containing primers specific for Mycoplasma 16S rRNA genes.
-
Include a positive control (containing Mycoplasma DNA) and a negative control (water instead of sample DNA).
-
Run the PCR reaction according to the kit's recommended cycling conditions.
-
-
Analysis:
-
Visualize the PCR products on an agarose gel.
-
A band of the expected size in the sample lane indicates a positive result.
-
Protocol 2: Mycoplasma Elimination using Antibiotics
This protocol is a general guideline. The choice of antibiotic and duration of treatment may vary.
-
Treatment:
-
Culture the contaminated cells in their standard growth medium supplemented with a Mycoplasma-eliminating antibiotic (e.g., a fluoroquinolone like ciprofloxacin at 10 µg/mL or a commercially available proprietary reagent).
-
Continue the treatment for 2-3 weeks, passaging the cells as needed.
-
-
Recovery:
-
After the treatment period, culture the cells for at least two passages in antibiotic-free medium.
-
-
Verification:
-
Test the cells for the presence of Mycoplasma using a sensitive method like PCR to confirm successful elimination.
-
Visualizations
Signaling Pathway Diagram
References
- 1. qscience.com [qscience.com]
- 2. youtube.com [youtube.com]
- 3. Mycoplasma CG- and GATC-specific DNA methyltransferases selectively and efficiently methylate the host genome and alter the epigenetic landscape in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Mycoplasma CG- and GATC-specific DNA methyltransferases selectively and efficiently methylate the host genome and alter the epigenetic landscape in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycoplasma growth inhibition by arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Life on Arginine for Mycoplasma hominis: Clues from Its Minimal Genome and Comparison with Other Human Urogenital Mycoplasmas | PLOS Genetics [journals.plos.org]
Technical Support Center: Optimizing Buffer Conditions for Set2 Enzymatic Assays
Welcome to the technical support center for Set2 enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer composition for a this compound enzymatic assay?
A1: A commonly used buffer for in vitro this compound histone methyltransferase (HMT) assays consists of 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl2, and 1 mM DTT. It is crucial to also include the methyl donor, S-adenosylmethionine (SAM), typically at a concentration of 1-10 µM.
Q2: How does salt concentration affect this compound activity?
A2: Salt concentration can significantly impact this compound enzymatic activity. While some salt is necessary to maintain enzyme stability and substrate solubility, high concentrations can be inhibitory. Full-length this compound shows a preference for nucleosomal substrates under low salt conditions. It is recommended to optimize the NaCl concentration within a range of 25 mM to 150 mM to find the optimal balance for your specific assay conditions and substrate.
Q3: What is the optimal pH for this compound enzymatic activity?
A3: The optimal pH for most histone methyltransferases, including this compound, is generally in the slightly alkaline range, typically between 7.5 and 8.5. A starting pH of 8.0 is a good initial condition for this compound assays.
Q4: Are there any specific cofactors required for this compound activity?
A4: The primary cofactor for this compound, like other histone methyltransferases, is S-adenosylmethionine (SAM), which serves as the methyl group donor. While not a cofactor in the traditional sense, the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II is known to be important for the recruitment and activity of this compound in vivo.
Q5: What are some known inhibitors of this compound?
A5: Currently, there are no highly specific and potent inhibitors that exclusively target this compound. However, general inhibitors of SET domain-containing methyltransferases, such as Sinefungin (a SAM analog), can inhibit this compound activity. It is important to note that these inhibitors are not specific to this compound and will affect other methyltransferases as well.
Troubleshooting Guides
Problem: Low or no this compound enzyme activity.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Verify the pH of your buffer is between 7.5 and 8.5. Optimize the NaCl concentration (try a range from 25 mM to 150 mM). Ensure fresh DTT is added to the buffer to maintain a reducing environment. |
| Enzyme Instability | Keep the enzyme on ice at all times. Avoid repeated freeze-thaw cycles. Consider adding a stabilizing agent like glycerol (5-10%) to the storage buffer. |
| Inactive Substrate | Use high-quality histone or nucleosome preparations. If using nucleosomes, ensure they are properly folded and not aggregated. Full-length this compound shows higher activity on nucleosomal substrates compared to free histones. |
| Degraded SAM | SAM is unstable, especially at neutral or alkaline pH. Prepare fresh solutions of SAM or aliquot and store at -80°C. Thaw on ice just before use. |
Problem: High background signal.
| Possible Cause | Recommended Solution |
| Non-enzymatic Methylation | Run a control reaction without the enzyme to determine the level of non-enzymatic methylation. If high, consider purifying the substrate. |
| Contaminating Methyltransferases | If using a crude enzyme preparation, purify the this compound enzyme to remove other methyltransferases that may be contributing to the signal. |
| Detection Antibody Specificity | If using an antibody-based detection method, ensure the antibody is specific for the desired methylation mark (H3K36me) and does not cross-react with other modifications. |
Problem: Poor reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and SAM. |
| Variable Incubation Times | Use a timer and ensure all reactions are incubated for the same duration. |
| Temperature Fluctuations | Ensure a stable and consistent incubation temperature. Use a water bath or a calibrated incubator. |
Data Presentation
Table 1: Recommended Buffer Components for this compound Enzymatic Assays
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent to maintain optimal pH |
| NaCl | 25 - 150 mM | To maintain ionic strength and enzyme stability |
| MgCl2 | 5 mM | Cofactor for some ATP-dependent processes, can aid stability |
| DTT | 1 mM | Reducing agent to prevent oxidation |
| S-adenosylmethionine (SAM) | 1 - 10 µM | Methyl group donor |
Experimental Protocols
Detailed Methodology for a Standard In Vitro this compound Enzymatic Assay
This protocol is a starting point and may require optimization for your specific experimental goals.
-
Prepare the Reaction Buffer:
-
Prepare a 2X reaction buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl2, and 2 mM DTT.
-
On the day of the experiment, add fresh DTT to the buffer.
-
-
Prepare the Substrate:
-
Reconstitute or dilute your substrate (e.g., recombinant nucleosomes or core histones) in a compatible buffer (e.g., 1X reaction buffer without SAM).
-
A typical substrate concentration is in the range of 1-5 µM.
-
-
Prepare the Enzyme:
-
Dilute the this compound enzyme in a suitable dilution buffer (e.g., 1X reaction buffer without SAM, supplemented with 0.1 mg/mL BSA to prevent non-specific binding).
-
The optimal enzyme concentration will depend on its activity and should be determined empirically. A starting concentration could be in the range of 50-200 nM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the following components in this order:
-
Nuclease-free water to bring the final volume to 20 µL.
-
10 µL of 2X reaction buffer.
-
Substrate (e.g., 2 µL of 10 µM nucleosomes for a final concentration of 1 µM).
-
Enzyme (e.g., 2 µL of 1 µM this compound for a final concentration of 100 nM).
-
-
Mix the components gently by pipetting up and down.
-
-
Initiate the Reaction:
-
Add S-adenosylmethionine (SAM) to a final concentration of 1-10 µM.
-
Mix gently and immediately start the incubation.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes. Alternatively, for other detection methods, follow the specific quenching instructions.
-
-
Detection:
-
Analyze the reaction products using your desired method, such as:
-
Western Blotting: Use an antibody specific for the H3K36 methylation mark.
-
Radiometric Assay: Use [3H]-SAM and measure the incorporation of radioactivity into the substrate.
-
Mass Spectrometry: Directly measure the methylation state of the histone substrate.
-
-
Mandatory Visualizations
Caption: this compound methyltransferase signaling pathway.
Caption: Workflow for a this compound enzymatic assay.
Caption: Troubleshooting decision tree for low this compound activity.
Set2 Plasmid Transfection Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Set2 plasmid transfection. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides & FAQs
Low Transfection Efficiency
Q1: My transfection efficiency with the this compound plasmid is very low. What are the common causes and how can I troubleshoot this?
A1: Low transfection efficiency is a common issue that can be attributed to several factors. Here are the key areas to investigate:
-
Plasmid DNA Quality and Quantity: The purity and integrity of your this compound plasmid DNA are critical. Contaminants such as endotoxins, which are lipopolysaccharides from bacteria, can significantly reduce transfection efficiency, especially in sensitive cell lines.[1] Ensure your plasmid preparation is of high quality. Supercoiled plasmid DNA is generally more efficient for transient transfection.[1]
-
Cell Health and Confluency: For optimal results, cells should be healthy, actively dividing, and at an appropriate confluency at the time of transfection.[2][3] For most adherent cell lines, a confluency of 70-90% is recommended.[3] Cells that are overgrown may exhibit contact inhibition, making them less receptive to DNA uptake.[2] It is also crucial to use cells with a low passage number (<50) as their characteristics can change over time.[2]
-
Suboptimal DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is a critical parameter that needs to be optimized for each cell line and plasmid combination.[1][3] A suboptimal ratio can lead to inefficient complex formation and reduced uptake.
-
Presence of Serum and Antibiotics: Some transfection reagents are inhibited by components in serum. While many modern reagents are compatible with serum-containing media, it is a factor to consider, especially if you are seeing poor results.[2] Antibiotics can sometimes contribute to cell stress and toxicity during transfection.[4]
High Cell Death/Toxicity
Q2: I am observing significant cell death after transfecting my cells with the this compound plasmid. What could be the reason and how can I mitigate it?
A2: Post-transfection cytotoxicity can be a significant hurdle. Here are the primary causes and potential solutions:
-
Toxicity of the Expressed Protein: Overexpression of certain proteins can be toxic to cells. This compound is a histone methyltransferase that plays a crucial role in regulating gene expression through chromatin modification.[5] Overexpression of histones themselves has been shown to be cytotoxic.[6] It is possible that high levels of this compound expression could disrupt normal chromatin dynamics and lead to cell death. Consider using an inducible promoter to control the expression level of this compound.[1]
-
Toxicity of the Transfection Reagent: Cationic lipid-based transfection reagents can be inherently toxic to some cell lines, especially at high concentrations.[7] It is important to optimize the amount of transfection reagent to find a balance between high efficiency and low toxicity.
-
High Amount of Plasmid DNA: Using too much plasmid DNA can also contribute to cytotoxicity.[8]
-
Poor Cell Health Pre-transfection: Transfecting cells that are not in optimal health can exacerbate the toxic effects of the transfection process.[9]
This compound-Specific Issues
Q3: Are there any specific challenges I should be aware of when overexpressing the this compound protein?
A3: Yes, the function of this compound presents unique considerations. Studies on its human homolog, SETD2, have shown that the protein is robustly degraded by the ubiquitin-proteasome pathway following transfection.[10] This suggests that achieving stable, high-level expression of this compound might be challenging and that the cell tightly regulates its levels. Dysregulation of histone methylation by overexpressing a methyltransferase like this compound could lead to widespread changes in gene expression, potentially causing cellular stress or toxicity.[6][11]
Q4: My Western blot shows very low or no expression of my tagged this compound protein, even with a successful transfection reporter. Why might this be?
A4: As mentioned, the human homolog of this compound, SETD2, is subject to rapid degradation.[10] It is possible that your this compound protein is being expressed but then quickly degraded. To test this, you can treat your transfected cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting the cell lysate. If the protein is being degraded, you should see an accumulation of your this compound protein after inhibitor treatment.
Quantitative Data Summary
For successful and reproducible this compound plasmid transfection, it is crucial to optimize several quantitative parameters. The following tables provide recommended starting points and ranges for key experimental variables.
Table 1: Plasmid DNA Quality Control
| Parameter | Recommended Value | Rationale |
| A260/A280 Ratio | 1.7 - 1.9 | Indicates purity of DNA from protein contamination. |
| Endotoxin Level | As low as possible | Endotoxins are potent inhibitors of transfection.[1] |
| DNA Topology | Predominantly supercoiled | Supercoiled DNA is more efficiently transfected in transient experiments.[1] |
Table 2: Cell Culture Conditions for Transfection
| Parameter | Recommended Range | Rationale |
| Cell Confluency (Adherent Cells) | 70 - 90% | Ensures cells are in a logarithmic growth phase and receptive to DNA uptake.[3] |
| Cell Viability | > 90% | Healthy cells are more resilient to the stress of transfection.[2] |
| Passage Number | < 50 | High passage numbers can lead to altered cell characteristics and reduced transfection efficiency.[2] |
Table 3: Optimization of Transfection Parameters (for a 24-well plate)
| Parameter | Starting Recommendation | Optimization Range |
| Plasmid DNA (µg) | 0.5 | 0.25 - 1.0 |
| Transfection Reagent (µL) | 1.0 - 1.5 | 0.5 - 2.0 |
| DNA:Reagent Ratio (µg:µL) | 1:2 - 1:3 | 1:1 - 1:5 |
Experimental Protocols
Detailed Methodology for Lipid-Based this compound Plasmid Transfection into HEK293 Cells
This protocol provides a general guideline for transfecting a this compound expression plasmid into HEK293 cells using a commercially available lipid-based transfection reagent. Optimization is recommended for different cell lines and plasmids.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
High-quality, endotoxin-free this compound plasmid DNA (concentration of 1 µg/µL)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
P3000™ Reagent (if using Lipofectamine™ 3000)
-
Sterile microcentrifuge tubes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 0.5–2 × 10^5 cells per well).[12]
-
Incubate the cells overnight at 37°C in a CO2 incubator.
-
-
Complex Formation (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of the this compound plasmid DNA in 25 µL of serum-free medium. Add 1 µL of P3000™ Reagent and mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 0.75 - 1.5 µL of the lipid-based transfection reagent in 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Add the diluted DNA from Tube A to Tube B and mix gently by pipetting up and down.
-
Incubate the DNA-lipid complex mixture for 10-15 minutes at room temperature to allow complexes to form.[12]
-
-
Transfection:
-
Gently add the 50 µL of the DNA-lipid complex mixture dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Return the plate to the 37°C, CO2 incubator.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours. The optimal time for analysis will depend on the expression dynamics of the this compound protein and the specific assay being performed.
-
If high toxicity is observed, the medium can be changed after 4-6 hours of incubation with the transfection complexes.
-
Analyze gene or protein expression as required.
-
Mandatory Visualizations
This compound-Mediated H3K36 Methylation Pathway
Caption: this compound recruitment and H3K36 methylation during transcription elongation.
General Troubleshooting Workflow for Low Transfection Efficiency
Caption: A logical workflow for troubleshooting low transfection efficiency.
References
- 1. Guidelines for transfection of DNA [qiagen.com]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Histone - Wikipedia [en.wikipedia.org]
- 6. Excess histone levels mediate cytotoxicity via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. signagen.com [signagen.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Dysregulation of histone methyltransferases in breast cancer – Opportunities for new targeted therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Set2 Mutant Models
Welcome to the technical support center for researchers working with Set2/SETD2 mutant models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound/SETD2?
This compound (in yeast) and its human homolog SETD2 is a histone methyltransferase. Its best-known function is to catalyze the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2][3] This modification is crucial for several cellular processes, including:
-
Transcription Elongation: SETD2 associates with the elongating form of RNA polymerase II, and H3K36me3 is deposited in the body of actively transcribed genes.[1][4][5]
-
DNA Damage Repair: SETD2 and H3K36me3 are essential for the DNA damage response (DDR), including the recruitment of repair proteins like RAD51 to sites of double-strand breaks (DSBs).[6][7][8][9][10]
-
RNA Processing: H3K36me3 helps direct the splicing machinery to intron/exon boundaries.[9]
-
Repression of Cryptic Transcription: By promoting histone deacetylation, H3K36me3 helps to suppress inappropriate transcription initiation within gene bodies.[3]
SETD2 is recognized as the sole enzyme responsible for H3K36 trimethylation in mammals.[2] Mutations or loss of SETD2 are frequently observed in various cancers, including clear cell renal cell carcinoma (ccRCC), leukemia, and lung cancer, establishing it as a tumor suppressor.[1][11][12]
Q2: I've knocked out SETD2, but I still detect an H3K36me3 signal by Western blot. Why?
This is a common issue that can arise from several factors:
-
Incomplete Knockout: The knockout may not be 100% efficient at the cellular level. A small population of cells might still express functional SETD2, leading to a detectable H3K36me3 signal. It is crucial to verify the knockout efficiency at both the genomic and protein levels.
-
Antibody Cross-Reactivity: The antibody used for Western blotting might be cross-reacting with other histone modifications or proteins. Ensure your antibody is highly specific for H3K36me3. Test its specificity using peptide dot blots with various modified and unmodified histone peptides.
-
Compensatory Mechanisms: While SETD2 is considered the primary H3K36 trimethyltransferase, some studies suggest potential redundancy or compensatory mechanisms in certain contexts, although this is not the prevailing view.[2]
-
Slow Histone Turnover: Histone modifications can be very stable. Depending on the cell type and the specific genomic location, the turnover rate of H3K36me3 might be slow. It may take several cell divisions for the existing H3K36me3 mark to be diluted out.
Q3: My ChIP-seq data in a SETD2 mutant shows residual H3K36me3 peaks. What could be the cause?
Observing residual H3K36me3 peaks in ChIP-seq data from SETD2 mutants can be perplexing. Here are potential explanations:
-
Technical Artifacts: ChIP-seq experiments can be prone to artifacts. Common issues include:
-
Inadequate Controls: Using an inappropriate control, like IgG instead of input DNA for histone modifications, can lead to false-positive peaks.[13]
-
PCR Bias: During library preparation, certain genomic regions may be amplified more efficiently than others.
-
"Blacklist" Regions: Some genomic regions, such as satellite repeats and telomeres, are known to be artifact-prone in sequencing experiments and can be mistakenly identified as enriched peaks.[13]
-
-
Biological Heterogeneity: The cell population used for the experiment might not be homogenous. A subpopulation of cells could have retained SETD2 expression, contributing to the observed signal.
-
Slow Turnover at Specific Loci: The dynamics of histone modification turnover can vary across the genome. Some regions might retain H3K36me3 for longer periods after the loss of SETD2.
Q4: I am observing a phenotype that is not directly related to transcription or DNA repair in my this compound mutant. Is this expected?
Yes, this is increasingly recognized. SETD2 has functions beyond its canonical roles in transcription and DNA repair. These are often referred to as non-canonical functions and can lead to unexpected phenotypes. Examples include:
-
Regulation of Cell Size: SETD2 has been identified as a negative regulator of global protein synthesis rates and cell size.[14]
-
Methylation of Non-Histone Substrates: SETD2 can methylate proteins other than histones. A key example is α-tubulin, where methylation by SETD2 is important for mitotic spindle integrity and genome stability.[3][15] Loss of this function can lead to mitotic abnormalities.[9]
-
Metabolic Reprogramming: SETD2 deficiency has been shown to induce metabolic reprogramming in various tumors, for instance, by affecting lipid metabolism.[1][12]
These non-canonical functions mean that phenotypes observed in this compound mutants may not be solely attributable to changes in histone methylation and gene expression.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for H3K36me3
Problem: Weak, diffuse, or high background bands for H3K36me3 in Western blots.
| Potential Cause | Troubleshooting Steps |
| Poor Protein Extraction | For histones, a whole-cell lysate using RIPA buffer may not be optimal. Consider performing an acid extraction of histones or a nuclear protein extraction to enrich for your target.[16] |
| Inappropriate Gel Percentage | Histones are small proteins (H3 is ~15 kDa). Use a higher percentage polyacrylamide gel (e.g., 15% or a gradient gel) to achieve better resolution in the low molecular weight range.[16][17] |
| Suboptimal Transfer Conditions | For small proteins like histones, optimize the transfer time and voltage. Over-transferring is a common issue. Consider using a 0.22 µm PVDF membrane.[16] |
| Antibody Issues | Use a well-validated, ChIP-grade antibody for H3K36me3. Incubate with the primary antibody for a shorter duration at room temperature to reduce background.[16] |
| Loading Amount | Ensure you are loading sufficient amounts of protein. For histone modifications, 10-20 µg of total protein from a nuclear extract is a good starting point.[16] |
Guide 2: Discrepancies Between ChIP-seq and Phenotype
Problem: Changes in H3K36me3 levels from ChIP-seq do not correlate with the observed cellular phenotype.
| Potential Cause | Troubleshooting Steps |
| Focus on Global vs. Local Changes | A global reduction in H3K36me3 might not reflect critical changes at specific genes that drive the phenotype. Analyze H3K36me3 levels at promoters, gene bodies, and enhancers of genes known to be involved in the observed phenotype. |
| Non-Canonical SETD2 Functions | The phenotype may be due to SETD2's non-histone targets (e.g., α-tubulin) or its role in processes like metabolic regulation.[3][12][15] Investigate these alternative pathways. For example, assess mitotic spindle integrity or key metabolic pathways. |
| Redundancy with other Modifications | The epigenetic landscape is complex. The loss of H3K36me3 might be compensated for by other histone modifications. Consider performing ChIP-seq for other relevant marks (e.g., H3K4me3, H3K27me3). |
| Downstream Effectors | The phenotype might be a secondary or tertiary effect of the loss of H3K36me3. Map the signaling pathways downstream of the genes most affected by the loss of H3K36me3. |
Experimental Protocols
Protocol 1: Western Blotting for Histone Modifications
This protocol is optimized for the detection of histone modifications from cell lysates.
-
Histone Extraction (Acid Extraction Method):
-
Harvest 1-5 x 10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).
-
Resuspend the pellet in 1 ml of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).
-
Lyse cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Decant the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
-
Acid extract the histones overnight at 4°C with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 15-20 µg of histone extract per lane on a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.22 µm PVDF membrane. Use a wet transfer system at 100V for 60 minutes at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the histone modification of interest (e.g., anti-H3K36me3) overnight at 4°C. Use a validated antibody at the recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for ChIP experiments to analyze H3K36me3 occupancy.
-
Cross-linking:
-
To 1x10^7 cells in culture, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average size of 200-1000 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the cleared chromatin with an anti-H3K36me3 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial ChIP DNA cleanup kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR for specific target loci or by preparing libraries for high-throughput sequencing (ChIP-seq).
-
Visualizations
Caption: Key signaling pathways and cellular processes regulated by SETD2.
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Logical workflow for troubleshooting unexpected phenotypes in SETD2 mutants.
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. SETD2: an epigenetic modifier with tumor suppressor functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2: from chromatin modifier to multipronged regulator of the genome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Histone - Wikipedia [en.wikipedia.org]
- 6. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETD2 alterations impair DNA damage recognition and lead to resistance to chemotherapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 9. ashpublications.org [ashpublications.org]
- 10. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability. — Department of Oncology [oncology.ox.ac.uk]
- 11. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 12. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. A missense SNP in the tumor suppressor SETD2 reduces H3K36me3 and mitotic spindle integrity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of a New Set2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors for histone methyltransferases (HMTs) is a critical area of research, offering potential therapeutic avenues for various diseases, including cancer. Set2, a histone H3 lysine 36 (H3K36) methyltransferase, plays a crucial role in transcriptional elongation and regulation, DNA damage repair, and RNA splicing.[1] Consequently, potent and selective this compound inhibitors are valuable tools for both basic research and clinical applications. This guide provides a framework for validating the specificity of a novel this compound inhibitor, "NewSet2i," by comparing its performance against an established selective inhibitor and a panel of other HMT inhibitors.
Biochemical Specificity Profiling
The initial and most critical step in validating a new inhibitor is to determine its potency and selectivity against a panel of relevant enzymes in biochemical assays.
Data Presentation: Inhibitor Potency (IC50, nM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for "NewSet2i" and a panel of known HMT inhibitors against various methyltransferases. Lower IC50 values indicate higher potency.
| Inhibitor | This compound (IC50, nM) | EZH2 (IC50, nM) | G9a (IC50, nM) | PRMT5 (IC50, nM) | Dot1L (IC50, nM) |
| NewSet2i | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| EZM0414 (this compound-selective)[1][2] | 10 | >10,000 | >10,000 | >10,000 | >10,000 |
| Tazemetostat (EZH2 inhibitor)[3][4] | >10,000 | 2.5 | >10,000 | >10,000 | >10,000 |
| A-366 (G9a inhibitor)[5][6] | >10,000 | >10,000 | 3.3 | >10,000 | >10,000 |
| GSK3326595 (PRMT5 inhibitor)[7] | >10,000 | >10,000 | >10,000 | 5 | >10,000 |
| Pinometostat (Dot1L inhibitor)[8][9] | >10,000 | >10,000 | >10,000 | >10,000 | 0.08 |
Experimental Protocols: Biochemical HMT Assays
A variety of assay formats can be employed to determine the IC50 values. A common and robust method is a radiometric assay using ³H-S-adenosyl-L-methionine (³H-SAM) as the methyl donor.
Radiometric Filter-Binding Assay Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the specific HMT enzyme, its corresponding histone peptide or nucleosome substrate, and ³H-SAM in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., "NewSet2i") or control inhibitors to the reaction mixture. Include a DMSO control (vehicle).
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 60 minutes) to allow for methyl transfer.
-
Quenching and Filtration: Stop the reaction by adding a quenching buffer. Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).
-
Washing: Wash the filter membranes extensively to remove unincorporated ³H-SAM.
-
Detection: Measure the amount of incorporated ³H on the filter membranes using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement
Demonstrating that the inhibitor engages its intended target within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Data Presentation: Cellular Thermal Shift Assay (CETSA®)
The following table shows the shift in the melting temperature (ΔTm) of this compound in cells treated with "NewSet2i" compared to vehicle-treated cells. A positive ΔTm indicates target engagement and stabilization.
| Compound | Target Protein | Cell Line | Concentration (µM) | ΔTm (°C) |
| NewSet2i | This compound | [e.g., HEK293T] | 1 | [Insert Data] |
| EZM0414 | This compound | [e.g., HEK293T] | 1 | +X.X |
| Vehicle (DMSO) | This compound | [e.g., HEK293T] | - | 0 |
Experimental Protocols: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with the test inhibitor ("NewSet2i") or a positive control (EZM0414) at a desired concentration for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble this compound at each temperature point by Western blotting using a specific anti-Set2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble this compound as a function of temperature for both the inhibitor-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates the extent of target stabilization by the inhibitor.
Cellular Activity and Off-Target Effects
Assessing the functional consequences of this compound inhibition in cells and evaluating potential off-target toxicity are essential for a comprehensive specificity validation.
Data Presentation: Cellular Assays
The following tables summarize the effects of "NewSet2i" on a key downstream marker of this compound activity (H3K36 trimethylation) and its general cytotoxicity.
Table 3a: Inhibition of H3K36 Trimethylation in Cells
| Inhibitor | Cell Line | Concentration (µM) | H3K36me3 Reduction (%) |
| NewSet2i | [e.g., A549] | 1 | [Insert Data] |
| EZM0414 | [e.g., A549] | 1 | ~90% |
| Vehicle (DMSO) | [e.g., A549] | - | 0% |
Table 3b: Cytotoxicity (MTT Assay)
| Inhibitor | Cell Line | 72h EC50 (µM) |
| NewSet2i | [e.g., HepG2] | [Insert Data] |
| Doxorubicin (Positive Control) | [e.g., HepG2] | ~0.1 |
Experimental Protocols
Western Blot for H3K36 Trimethylation:
-
Cell Treatment: Treat cells with "NewSet2i" or control inhibitors for a defined period (e.g., 48-72 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for H3K36me3 and a loading control (e.g., total Histone H3).
-
Data Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the total H3 signal. Calculate the percentage reduction in H3K36me3 compared to the vehicle control.
MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "NewSet2i" or a cytotoxic positive control (e.g., Doxorubicin) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the EC50 value by fitting the data to a dose-response curve.
Visualizing the Validation Workflow and Biological Context
Diagrams can effectively illustrate the experimental process and the biological pathway in which the new inhibitor is expected to function.
Caption: Experimental workflow for validating the specificity of a new this compound inhibitor.
Caption: Simplified signaling pathway of this compound-mediated H3K36 methylation.
By following this comprehensive validation guide, researchers can rigorously assess the specificity and cellular activity of a new this compound inhibitor, providing a solid foundation for its use as a chemical probe or its further development as a therapeutic agent.
References
- 1. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Comparative Analysis of Set2 and Other H3K36 Methyltransferases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of histone H3 lysine 36 (H3K36) methylation is critical for deciphering complex cellular processes and identifying novel therapeutic targets. This guide provides a comparative analysis of Set2/SETD2 and other key H3K36 methyltransferases, including the NSD family and ASH1L. We present a summary of their biochemical properties, substrate specificities, and roles in cellular signaling, supported by experimental data and detailed protocols.
Introduction to H3K36 Methylation
Histone H3 lysine 36 (H3K36) methylation is a crucial epigenetic modification associated with a variety of cellular processes, including transcriptional activation, suppression of cryptic transcription, pre-mRNA splicing, and DNA repair.[1] This methylation is deposited by a class of enzymes known as H3K36 methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of the lysine 36 residue on histone H3. The methylation state of H3K36 can exist as mono- (me1), di- (me2), or tri-methylation (me3), with each state having distinct biological functions and genomic localizations.[2][3]
In yeast, this compound is the sole enzyme responsible for all three H3K36 methylation states.[2] In mammals, the landscape of H3K36 methylation is more complex, with several enzymes contributing to the different methylation states. The primary H3K36 trimethyltransferase is SETD2, the human ortholog of yeast this compound.[4] The mono- and dimethylation of H3K36 are primarily catalyzed by the Nuclear Receptor SET Domain (NSD) family of proteins (NSD1, NSD2, and NSD3) and ASH1L.[3][5]
Dysregulation of H3K36 methyltransferases is frequently implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] This guide will delve into a comparative analysis of these key enzymes to provide a clear understanding of their distinct and overlapping functions.
Comparative Overview of H3K36 Methyltransferases
The following table summarizes the key characteristics of this compound/SETD2 and other prominent H3K36 methyltransferases.
| Feature | This compound (Yeast) / SETD2 (Mammals) | NSD Family (NSD1, NSD2, NSD3) | ASH1L |
| Primary Product(s) | H3K36me3 (also me1, me2 in yeast)[2][4] | H3K36me1, H3K36me2[3][6] | H3K36me1, H3K36me2[5] |
| Substrate Preference | Nucleosomes | Nucleosomes[7] | Nucleosomes |
| Genomic Localization | Bodies of actively transcribed genes[3][4] | Broad intergenic regions (NSD1/2), active promoters and enhancers (NSD3)[5][8] | Regulatory elements of developmentally relevant genes[5][8] |
| Recruitment Mechanism | Interaction with the C-terminal domain of elongating RNA Polymerase II[3][4] | Engagement with nucleosomes; DNA can act as an allosteric effector for NSD2.[7] | Potentially recruited by transcription factors such as PBX2.[5] |
| Key Biological Roles | Suppression of cryptic transcription, pre-mRNA splicing, DNA repair.[1] | Prevention of H3K27me3 spreading, regulation of enhancer activity.[2] | Regulation of developmental gene expression.[5] |
| Disease Association | Mutations and deletions in various cancers (e.g., clear cell renal carcinoma).[1] | Overexpression, mutations, or translocations in cancers (e.g., multiple myeloma for NSD2) and developmental disorders (e.g., Sotos syndrome for NSD1).[4][5] | Implicated in certain cancers. |
Product Specificity and Enzymatic Activity
A key distinction among H3K36 methyltransferases lies in their product specificity. SETD2 is the only known human enzyme to catalyze H3K36 trimethylation, a mark tightly linked to active transcription.[4] In contrast, the NSD family and ASH1L are primarily responsible for mono- and dimethylation.
Studies have revealed a hierarchy of activity for the deposition of H3K36me1/2, with NSD1 exhibiting the highest activity, followed by NSD2, NSD3, and ASH1L.[8][9] While direct comparative in vitro kinetic data such as Kcat and Km values are not consistently available across all enzymes in the literature, cellular studies clearly indicate these distinct roles and relative contributions. For instance, knockdown of NSD1 or NSD2 leads to a significant global reduction in H3K36me2 levels, whereas SETD2 knockdown specifically ablates H3K36me3.[6]
The enzymatic activity of the NSD family is notably stimulated by a nucleosomal substrate, and for NSD2, the presence of DNA acts as an allosteric effector, enhancing its specificity for H3K36.[10] This suggests that the chromatin context is a critical determinant of their function.
Signaling Pathways and Functional Crosstalk
H3K36 methylation does not function in isolation but is part of a complex network of epigenetic modifications. One of the most well-characterized relationships is the antagonistic crosstalk between H3K36 methylation and H3K27 trimethylation, a repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2).[1] H3K36me2, in particular, is thought to create a chromatin environment that is non-permissive for PRC2 activity, thereby preventing the spread of H3K27me3 and maintaining a balance between active and repressed chromatin states.[6]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted for a radioactive filter-binding assay to measure the activity of H3K36 methyltransferases.
Materials:
-
Recombinant H3K36 methyltransferase (e.g., SETD2, NSD1)
-
Histone H3 substrate (recombinant or peptide) or nucleosomes
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
5x HMT reaction buffer (e.g., 250 mM Tris-HCl pH 8.0, 50 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
5 µL of 5x HMT reaction buffer
-
1 µg of histone H3 substrate
-
1 µL of [³H]-SAM (specific activity will determine the final amount)
-
1-100 ng of recombinant H3K36 methyltransferase
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto a P81 filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Drying: Air dry the filter paper completely.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Implications for Drug Development
The distinct roles of H3K36 methyltransferases in cancer and other diseases make them compelling targets for drug development.[1] For example, inhibitors targeting the overactive NSD2 in multiple myeloma could be a promising therapeutic strategy. The development of potent and selective inhibitors has been challenging due to the conserved nature of the SAM-binding pocket. However, alternative approaches, such as targeting the protein-protein interaction domains that mediate the recruitment of these enzymes to chromatin, are being explored.[1] A thorough understanding of the comparative biology of these enzymes, as outlined in this guide, is essential for the rational design of specific and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Inherent Processivity of the Human de Novo Methyltransferase 3A (DNMT3A) Is Enhanced by DNMT3L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. youtube.com [youtube.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Set2 vs. EZH2 in Transcriptional Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of epigenetic regulation, two histone methyltransferases, Set2 (and its human ortholog SETD2) and EZH2, play pivotal but opposing roles in controlling gene expression. While both enzymes catalyze the methylation of histone H3, their distinct substrate specificities and downstream signaling pathways lead to contrary transcriptional outcomes. This guide provides an objective comparison of this compound and EZH2, supported by experimental data, to illuminate their functions in transcriptional regulation and their implications in disease, particularly in cancer.
At a Glance: Key Differences
| Feature | This compound/SETD2 | EZH2 |
| Primary Function | Transcriptional Elongation & Activation | Transcriptional Repression |
| Histone Mark | H3K36me3 | H3K27me3 |
| Role in Cancer | Tumor Suppressor | Oncogene |
| Typical Expression in Cancer | Downregulated or mutated | Overexpressed |
| Enzymatic Complex | Associates with RNA Polymerase II | Catalytic subunit of Polycomb Repressive Complex 2 (PRC2) |
Enzymatic Activity and Substrate Specificity
This compound and EZH2 are both SET domain-containing histone lysine methyltransferases, yet they exhibit exquisite specificity for different lysine residues on histone H3.
This compound/SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). This modification is predominantly associated with actively transcribed gene bodies. The enzymatic activity of SETD2 is tightly coupled to transcription elongation, as it is recruited by the phosphorylated C-terminal domain (CTD) of RNA Polymerase II.
EZH2 , as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3). This mark is a hallmark of facultative heterochromatin and is primarily associated with the silencing of target genes, including many tumor suppressors.[1][2]
A crucial point of interaction is the direct regulation of EZH2 by SETD2. SETD2 can methylate EZH2 at lysine 735, which promotes EZH2's degradation and thereby prevents the establishment of a hyper-repressive H3K27me3 state.[2] This cross-talk highlights a dynamic interplay between these two opposing regulatory arms.
Comparative Performance in Transcriptional Regulation
The opposing histone marks deposited by this compound and EZH2 lead to distinct transcriptional outcomes.
This compound/SETD2 and Transcriptional Activation: The H3K36me3 mark deposited by SETD2 serves as a docking site for various reader proteins that promote transcriptional elongation and maintain chromatin fidelity. This mark is crucial for preventing spurious transcription initiation within gene bodies and for regulating alternative splicing. Loss of SETD2 function is associated with genomic instability and aberrant transcription.
EZH2 and Transcriptional Repression: The H3K27me3 mark laid down by EZH2 recruits Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and solidifies the repressed state. EZH2-mediated gene silencing is critical during development for cell fate decisions. However, in cancer, its overexpression leads to the silencing of tumor suppressor genes, promoting cell proliferation and metastasis.[1]
While the primary role of EZH2 is transcriptional repression, some studies suggest it can also act as a transcriptional co-activator in specific contexts, such as in castration-resistant prostate cancer, independent of its PRC2 activity.[3]
Experimental Data: A Comparative Overview
While direct head-to-head quantitative comparisons of this compound and EZH2 in the same experimental system are limited in the literature, data from various studies using similar models, particularly in prostate cancer, allow for a comparative assessment.
Global Gene Expression (RNA-seq)
| Condition | Effect on Global Gene Expression | Key Gene Sets Affected |
| SETD2 Knockdown/Inhibition | Upregulation of genes involved in epithelial-mesenchymal transition (EMT) and metastasis.[2] | Downregulation of tumor suppressor genes. |
| EZH2 Knockdown/Inhibition | Upregulation of tumor suppressor genes and genes involved in differentiation.[4] | Downregulation of oncogenic pathways. |
Genome-wide Localization (ChIP-seq)
| Target | Genomic Localization | Correlation with Gene Expression |
| H3K36me3 (via SETD2) | Enriched over the bodies of actively transcribed genes. | Positive correlation |
| H3K27me3 (via EZH2) | Enriched at the promoters of silenced genes, often in broad domains. | Negative correlation |
Signaling Pathways and Regulation
The activities of SETD2 and EZH2 are regulated by distinct upstream signaling pathways.
SETD2 Signaling Pathway: SETD2 expression can be stimulated by the AMPK signaling pathway via FOXO3. This links cellular metabolic status to epigenetic regulation. For instance, the diabetes drug metformin can activate this pathway, leading to increased SETD2 expression and subsequent EZH2 degradation.[5]
EZH2 Signaling Pathway: EZH2 is a downstream target of multiple oncogenic signaling pathways, including PI3K-AKT and Ras-NF-κB.[1] In prostate cancer, androgen receptor signaling can also regulate EZH2. Furthermore, phosphorylation of EZH2 by AKT at Ser21 can modulate its activity and substrate specificity, sometimes leading to non-canonical functions independent of PRC2.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are overviews of key experimental workflows used to study this compound and EZH2.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide localization of histone modifications like H3K36me3 and H3K27me3, or the binding sites of proteins like SETD2 and EZH2.
Key Protocol Steps:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller, manageable pieces.
-
Immunoprecipitation: An antibody specific to the protein or histone modification of interest is used to pull down the associated chromatin fragments.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation: Sequencing adapters are ligated to the DNA fragments.
-
Sequencing: The DNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks representing enriched regions are identified.
RNA Sequencing (RNA-seq)
RNA-seq is used to quantify the transcriptome of a cell, providing a snapshot of gene expression levels. This is critical for understanding the functional consequences of altering this compound or EZH2 activity.
Key Protocol Steps:
-
RNA Isolation: Total RNA is extracted from cells or tissues.
-
Library Preparation: Ribosomal RNA (rRNA) is typically depleted. The remaining RNA is fragmented, converted to cDNA, and sequencing adapters are added.
-
Sequencing: The cDNA library is sequenced.
-
Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome, and the expression level of each gene is quantified. Statistical analysis is then performed to identify differentially expressed genes between different conditions.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of this compound or EZH2 on their respective histone substrates in a controlled, cell-free environment.
Key Protocol Steps:
-
Enzyme and Substrate Preparation: Recombinant this compound or EZH2/PRC2 complex and histone H3 substrates (full-length, tails, or peptides) are purified.
-
Reaction Setup: The enzyme, substrate, and a methyl donor (S-adenosylmethionine, often radiolabeled) are incubated together in a reaction buffer.
-
Reaction Quenching: The reaction is stopped after a specific time.
-
Detection of Methylation: The transfer of the methyl group to the substrate is detected, often through scintillation counting (for radiolabeled methyl groups) or by using specific antibodies in an ELISA-based format.
Therapeutic Implications
The opposing roles of SETD2 and EZH2 in cancer have led to the development of distinct therapeutic strategies.
EZH2 Inhibitors: Given its oncogenic role, several EZH2 inhibitors have been developed and are in clinical trials for various cancers, including prostate cancer and lymphomas.[6][7] These inhibitors block the catalytic activity of EZH2, leading to the reactivation of tumor suppressor genes.
SETD2-Targeted Therapies: As a tumor suppressor, strategies involving SETD2 focus on restoring its function or targeting downstream vulnerabilities created by its loss. The development of direct SETD2 inhibitors is also being explored for certain contexts where it may have a pro-survival role.[8][9][10] The interplay between SETD2 and EZH2 suggests that combining EZH2 inhibition with therapies that can be enhanced by restored SETD2 function could be a promising avenue for future cancer treatments.[2]
Conclusion
This compound/SETD2 and EZH2 represent a fascinating example of the yin-yang of epigenetic regulation. Their opposing activities in marking histone H3 for either transcriptional activation or repression have profound consequences for cell fate and disease. For researchers and drug development professionals, a thorough understanding of their distinct mechanisms, regulatory pathways, and points of intersection is paramount for developing novel and effective therapeutic strategies that target the epigenome. The continued exploration of their complex relationship will undoubtedly uncover new vulnerabilities in cancer and other diseases.
References
- 1. SETD2 and EZH2: Two epigenetic drivers of prostate cancer [jcancer.org]
- 2. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Oncogenic Activity in Castration Resistant Prostate Cancer Cells is Polycomb-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Set2 Target Genes: A Comparative Guide to RNA-seq and ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase Set2 (and its human ortholog SETD2) plays a critical role in regulating gene expression by catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for maintaining transcriptional fidelity, preventing cryptic transcription, and ensuring proper cell cycle progression.[1] Consequently, identifying the direct and indirect target genes of this compound is paramount for understanding its function in normal physiology and its dysregulation in diseases like cancer. This guide provides a comparative overview of two powerful techniques, RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), for identifying and confirming this compound target genes.
Comparing RNA-seq and ChIP-seq for this compound Target Gene Identification
RNA-seq and ChIP-seq are complementary high-throughput sequencing techniques that provide different yet synergistic insights into gene regulation by this compound. RNA-seq quantifies the abundance of RNA transcripts, offering a global view of gene expression changes that occur as a consequence of this compound activity or its absence. In contrast, ChIP-seq identifies the specific genomic regions where this compound-mediated H3K36me3 is present, indicating the direct targets of this compound's enzymatic activity.
The integration of both datasets provides a more robust confirmation of this compound target genes. Genes that are both differentially expressed in a this compound mutant (identified by RNA-seq) and show altered H3K36me3 levels in their gene bodies (identified by ChIP-seq) are strong candidates for being direct this compound targets.
| Feature | RNA-seq | ChIP-seq for H3K36me3 |
| Principle | Quantifies the transcriptome by sequencing cDNA reverse-transcribed from RNA. | Identifies DNA fragments bound by a specific protein (or histone modification) after immunoprecipitation. |
| Information Provided | Relative abundance of all transcripts in a sample, revealing differentially expressed genes. | Genome-wide localization of the H3K36me3 mark, indicating regions of active transcription and potential this compound targets. |
| Nature of Targets | Identifies both direct and indirect targets of this compound (i.e., genes whose expression is affected by downstream effectors). | Primarily identifies the direct genomic loci of this compound's enzymatic activity. |
| Confirmation of Direct Targets | Indirectly suggests targets based on expression changes. | Directly demonstrates the presence of the this compound-mediated histone mark on a gene. |
| Typical Use Case for this compound | Comparing gene expression between wild-type and this compoundΔ mutant cells to identify genes with altered expression. | Mapping the distribution and levels of H3K36me3 across the genome in wild-type and this compoundΔ cells. |
| Strengths | Provides a comprehensive view of the functional consequences of this compound activity on the entire transcriptome. | Provides direct physical evidence of this compound's enzymatic activity at specific genomic locations. |
| Limitations | Does not distinguish between direct and indirect targets. | Does not provide information about the transcriptional output of the marked genes. |
Experimental Protocols
RNA-seq for Differential Gene Expression Analysis in Yeast this compoundΔ Mutants
This protocol outlines the key steps for performing RNA-seq to compare gene expression between wild-type and this compoundΔ yeast strains.
-
Yeast Strain and Culture Conditions:
-
Grow wild-type (e.g., BY4741) and this compoundΔ mutant yeast strains in appropriate liquid medium (e.g., YPD) at 30°C with shaking to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest cells by centrifugation and flash-freeze the cell pellets in liquid nitrogen.
-
-
Total RNA Extraction:
-
Extract total RNA from yeast cells using a hot acidic phenol-chloroform method or a commercially available kit designed for yeast.[2][3]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
mRNA Library Preparation and Sequencing:
-
Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, end-repair, A-tail, and ligate sequencing adapters.
-
Perform PCR amplification to enrich the library.
-
Assess the quality and quantity of the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).[2]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the yeast reference genome.
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential expression analysis between wild-type and this compoundΔ samples to identify genes with statistically significant changes in expression.
-
ChIP-seq for H3K36me3 in Mammalian Cells
This protocol describes the general workflow for performing ChIP-seq to map H3K36me3 in mammalian cells.
-
Cell Culture and Cross-linking:
-
Culture mammalian cells to an appropriate density.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and wash the cells.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for H3K36me3 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Prepare the sequencing library by end-repairing, A-tailing, ligating sequencing adapters, and PCR amplifying the ChIP DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of H3K36me3 enrichment.
-
Annotate the peaks to identify the associated genes.
-
Perform differential binding analysis between different experimental conditions if applicable.
-
Visualizing Workflows and Pathways
Experimental Workflow for Confirming this compound Target Genes
References
- 1. This compound‐mediated H3K36 methylation states redundantly repress the production of antisense transcripts: role in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for RNA-seq Expression Analysis in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to SETD2 Antibodies: A Comparative Analysis
For researchers in cellular biology, epigenetics, and drug development, selecting a highly specific and efficient antibody is paramount for reliable experimental outcomes. This guide provides a comparative analysis of commercially available antibodies targeting SETD2 (also known as Set2), a crucial histone methyltransferase. The focus is on cross-reactivity and performance in key applications, supported by available experimental data.
Performance Comparison of SETD2 Antibodies
The following tables summarize the available data on SETD2 antibodies from various vendors. The selection prioritizes antibodies with strong validation data, such as knockout (KO) or knockdown (KD) verification, which is the gold standard for demonstrating specificity.
Table 1: SETD2 Antibody Performance in Western Blotting (WB)
| Vendor | Catalog Number | Antibody Type | Immunogen | Validation Data | Recommended Dilution | Observations |
| Abcam | ab239350 | Rabbit Monoclonal (EPR20927-67) | Recombinant fragment | Knockout (KO) validated in mouse samples.[1] | 1:1000 | Published data in Nature Communications (2022) shows a specific band at the expected molecular weight in wild-type lysates, which is absent in KO lysates.[1] |
| Abcam | ab31358 | Rabbit Polyclonal | Synthetic peptide | Knockout (KO) validated in mouse samples.[1] | Not specified in review | Published data in Nature (2019) demonstrates specificity through KO validation.[1] |
| Cell Signaling Technology | 80290 (E4W8Q) | Rabbit Monoclonal | Recombinant protein | Knockdown (KD) validated in 293T cells. | 1:1000 | Vendor data shows a clear band in wild-type 293T cell lysates and a significant reduction or absence of the band in SETD2 knockdown lysates.[2] |
| Proteintech | 55377-1-AP | Rabbit Polyclonal | Not specified | siRNA knockdown validated in U2-OS cells. | 1:500 | Vendor data shows specific detection of SETD2 in various cell lysates and reduced signal in siRNA-transfected cells. |
| Boster Bio | A00660 | Rabbit Polyclonal | Not specified | Validated in various cell line extracts. | 1:500 - 1:1000 | Vendor data shows a band at the expected molecular weight in mouse spleen extracts. |
Table 2: SETD2 Antibody Performance in Immunoprecipitation (IP) and Chromatin Immunoprecipitation (ChIP)
| Vendor | Catalog Number | Antibody Type | Application | Validation Data | Recommended Dilution/Amount | Observations |
| Cell Signaling Technology | 84384 (E9H7P) | Rabbit Monoclonal | ChIP, ChIP-seq | Validated using SimpleChIP® Enzymatic Chromatin IP Kits. | 1:50 (10 µl per IP with 10 µg of chromatin) | Recommended for optimal ChIP and ChIP-seq results. |
| Proteintech | 55377-1-AP | Rabbit Polyclonal | IP | Validated in Jurkat cell lysates. | Not specified | Vendor data shows successful immunoprecipitation of SETD2. |
| Boster Bio | A00660 | Rabbit Polyclonal | IP | Validated in cell lysates. | Not specified | Vendor data indicates suitability for IP. |
Experimental Methodologies
Detailed protocols are crucial for reproducing and comparing experimental results. Below are representative protocols for key applications used to validate SETD2 antibodies.
Western Blotting Protocol
This protocol outlines the general steps for assessing antibody specificity using wild-type and SETD2 knockout/knockdown cell lysates.
-
Lysate Preparation:
-
Harvest wild-type and SETD2 KO/KD cells.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary SETD2 antibody (at the vendor-recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Immunoprecipitation Protocol
This protocol describes the immunoprecipitation of SETD2 from cell lysates.
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol. .
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with the primary SETD2 antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using the same or a different SETD2 antibody.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for validating SETD2 antibody specificity.
Signaling Pathway Context
SETD2 plays a critical role in transcriptional elongation. The following diagram illustrates its canonical pathway.
References
A Comparative Guide: Efficacy of Set2 Inhibitors Versus Standard Chemotherapy in Oncology
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, epigenetic modulators, particularly Set2 inhibitors, are emerging as a promising class of targeted agents. This guide provides a comprehensive comparison of the efficacy of this compound inhibitors against standard chemotherapy regimens in various cancer types, supported by preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapies.
Executive Summary
This compound inhibitors, which target histone methyltransferases, offer a mechanism-based approach to cancer treatment by modulating gene expression. This guide focuses on the efficacy of prominent this compound inhibitors, such as the EZH2 inhibitor tazemetostat and the DOT1L inhibitor pinometostat, and compares their performance with established standard-of-care chemotherapy. The available data, primarily from preclinical models and clinical trials in hematological malignancies and solid tumors, suggest that while this compound inhibitors show significant activity, particularly in genetically defined patient populations, their most promising role may be in combination with standard chemotherapy and other targeted agents. Direct head-to-head monotherapy comparisons remain limited in publicly available literature.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound inhibitors compared to or in combination with standard chemotherapy.
Table 1: In Vitro Efficacy of Tazemetostat in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | EZH2 Mutation Status | Tazemetostat IC50 (nM) | Doxorubicin IC50 (nM) | Data Source |
| KARPAS-422 | Y646N | 9 | Not Reported in Study | Preclinical Study |
| SU-DHL-6 | Y646F | 12 | Not Reported in Study | Preclinical Study |
| WSU-DLCL2 | Y646N | 15 | Not Reported in Study | Preclinical Study |
| SU-DHL-4 | Wild-Type | 3,800 | Not Reported in Study | Preclinical Study |
| SU-DHL-10 | Wild-Type | 7,500 | Not Reported in Study | Preclinical Study |
| OCI-LY19 | Wild-Type | >10,000 | Not Reported in Study | Preclinical Study |
Table 2: Clinical Efficacy of Tazemetostat in Combination with R-CHOP in Newly Diagnosed DLBCL (Epi-RCHOP Phase II Study)
| Efficacy Endpoint | Tazemetostat + R-CHOP (n=122) | Historical R-CHOP Efficacy (for comparison) |
| Complete Metabolic Response (CMR) Rate | 75.4% | ~60-75% |
| 18-month Progression-Free Survival (PFS) | 77.7% | ~55-70% |
| 18-month Overall Survival (OS) | 88.8% | ~70-80% |
Historical R-CHOP efficacy data is provided for context and is not from a direct head-to-head comparison within the Epi-RCHOP study.
Table 3: Preclinical Efficacy of Pinometostat in MLL-Rearranged Leukemia
| Cancer Model | Treatment Group | Outcome |
| MLL-r Xenograft | Pinometostat | Inhibition of tumor growth and reduction of H3K79 methylation[1] |
| MLL-r Cell Lines | Pinometostat | IC50 values for cell growth in the <1 µM range[2] |
| MLL-r Xenograft | Pinometostat (SC) | Inhibition of tumor growth with thrice daily dosing[3] |
Note: Direct comparison with standard chemotherapy (e.g., cytarabine) was not detailed in the available abstracts.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Cell Viability (IC50 Determination)
Protocol:
-
Cell Culture: DLBCL cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the this compound inhibitor (e.g., tazemetostat) or standard chemotherapy agent for a specified duration (e.g., 7-11 days for tazemetostat, 72 hours for doxorubicin).
-
Viability Assay: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Studies
Protocol:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
-
Cell Implantation: Human cancer cell lines (e.g., MLL-rearranged leukemia cells or DLBCL cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. The this compound inhibitor is administered orally or via injection (e.g., subcutaneous), and the standard chemotherapy is typically administered intravenously or intraperitoneally, following a defined dosing schedule and duration.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Overall survival may also be monitored. At the end of the study, tumors are often excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Clinical Trial Protocol: Tazemetostat in Combination with R-CHOP (NCT02889523)
Study Design: A phase Ib/II, open-label, multicenter study.[4][5][6][7] Patient Population: Newly diagnosed patients with high-risk follicular lymphoma or diffuse large B-cell lymphoma.[4][7] Treatment Regimen:
-
R-CHOP: Standard 21-day cycle of Rituximab (375 mg/m² IV, Day 1), Cyclophosphamide (750 mg/m² IV, Day 1), Doxorubicin (50 mg/m² IV, Day 1), Vincristine (1.4 mg/m² IV [max 2 mg], Day 1), and Prednisone (40 mg/m² PO, Days 1-5).[4]
-
Tazemetostat: Administered orally twice daily (BID) at the recommended phase II dose of 800 mg, starting on Day 2 of Cycle 1.[4][8] Treatment Duration: Up to 8 cycles of combination therapy.[4] Primary Endpoints:
-
Phase Ib: Recommended Phase II dose (RP2D) of tazemetostat in combination with R-CHOP.[4][7]
-
Phase II: Complete Metabolic Response (CMR) rate as assessed by PET-CT.[8] Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety.[8]
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and Inhibition
Experimental Workflow for In Vivo Xenograft Study
Conclusion
The current body of evidence indicates that this compound inhibitors, such as tazemetostat and pinometostat, represent a significant advancement in the treatment of specific cancers, particularly those with defined genetic alterations like EZH2 mutations or MLL rearrangements. While preclinical data demonstrate potent anti-tumor activity, clinical data, especially direct monotherapy comparisons with standard chemotherapy, are still emerging. The most compelling clinical results to date highlight the efficacy of this compound inhibitors in combination with standard-of-care chemotherapy, suggesting a synergistic effect that can improve patient outcomes. Future research, including head-to-head clinical trials, will be crucial to fully delineate the therapeutic positioning of this compound inhibitors in the oncology armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring drug delivery for the DOT1L inhibitor pinometostat (EPZ-5676): Subcutaneous administration as an alternative to continuous IV infusion, in the pursuit of an epigenetic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ichgcp.net [ichgcp.net]
- 5. NCT02889523 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. A LYSA Phase Ib Study of Tazemetostat (EPZ-6438) plus R-CHOP in Patients with Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL) with Poor Prognosis Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. ashpublications.org [ashpublications.org]
A Guide to Orthogonal Validation of Set2 Protein Interactions
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of orthogonal methods to validate protein-protein interactions involving the Set2 histone methyltransferase. It includes experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate validation strategies.
This compound, a histone H3 lysine 36 (H3K36) methyltransferase, plays a crucial role in regulating chromatin structure and gene transcription. Its function is intrinsically linked to its interactions with other proteins, most notably the C-terminal domain (CTD) of RNA polymerase II (RNAPII). Validating these interactions with high confidence is essential for deciphering the molecular mechanisms of this compound-mediated gene regulation and for the development of targeted therapeutics. This guide explores three widely used orthogonal methods for validating this compound protein interactions: Co-immunoprecipitation (Co-IP), GST Pull-down, and Yeast Two-Hybrid (Y2H).
Comparative Overview of Validation Methods
To facilitate a clear comparison, the following table summarizes the key features and data outputs of the three validation methods.
| Method | Principle | Data Type | Advantages | Limitations |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). | Qualitative (Western Blot) or Quantitative (Mass Spectrometry) | In vivo interaction; captures native protein complexes. | Antibody dependent; may miss transient or weak interactions; cannot distinguish direct from indirect interactions. |
| GST Pull-down | A recombinant "bait" protein fused to Glutathione S-transferase (GST) is immobilized on glutathione beads and used to "pull down" interacting "prey" proteins from a lysate. | Semi-quantitative (Western Blot) | In vitro interaction; can confirm direct binding; relatively easy to perform. | In vitro artifacts possible; requires purified recombinant protein. |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein in yeast activates a reporter gene, allowing for selection and quantification of the interaction. | Qualitative or semi-quantitative (reporter gene activity) | High-throughput screening of potential interactors; detects in vivo interactions. | High rate of false positives and negatives; interactions must occur in the yeast nucleus. |
In-Depth Analysis of Validation Methods
Co-immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate protein-protein interactions within a cellular context. The interaction between this compound and the Rpb1 subunit of RNAPII is a well-established example that can be validated using this method.
Experimental Data:
While specific quantitative data from a single definitive Co-IP experiment for this compound and Rpb1 is often presented as representative Western blots, the relative abundance of the co-immunoprecipitated protein can be quantified using densitometry. For a more comprehensive and quantitative analysis, Co-IP can be coupled with mass spectrometry (Co-IP-MS) to identify a broader range of interacting proteins and their relative abundances. For instance, a study employing affinity purification of Halo-tagged human SETD2 (a this compound ortholog) fragments followed by mass spectrometry provided quantitative data in the form of distributed normalized spectral abundance factors (dNSAFs) for interacting proteins.
Experimental Protocol: Co-immunoprecipitation of this compound and Rpb1
-
Cell Lysis:
-
Grow yeast cells expressing endogenous or tagged this compound and Rpb1 to mid-log phase.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Lyse cells by vortexing with glass beads or using a French press.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate 1-2 mg of the clarified cell lysate with 1-2 µg of an anti-Set2 antibody (or an antibody against the tag if using a tagged protein) for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µl of pre-washed Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 ml of ice-cold wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against Rpb1 and this compound to detect the co-immunoprecipitated proteins.
-
Workflow for Co-immunoprecipitation
Caption: Workflow for Co-immunoprecipitation of this compound and Rpb1.
GST Pull-down Assay
The GST pull-down assay is an in vitro method ideal for confirming a direct interaction between two proteins. The interaction between the this compound-Rpb1 interacting (SRI) domain of this compound and the phosphorylated CTD of RNAPII can be effectively studied using this technique.
Experimental Data:
A study investigating the interaction between the human this compound (hthis compound) SRI domain and the hyperphosphorylated CTD (PCTD) of Rpb1 utilized a GST-fusion protein of the hthis compound fragment. Far-Western blotting confirmed the binding of this fusion protein to the PCTD. Further analysis using surface plasmon resonance (Biacore) provided quantitative binding affinity data, which is a powerful way to characterize the strength of the interaction.
Experimental Protocol: GST Pull-down of this compound SRI Domain and Phosphorylated RNAPII CTD
-
Protein Expression and Purification:
-
Express the this compound SRI domain as a GST-fusion protein in E. coli.
-
Purify the GST-SRI fusion protein using glutathione-agarose beads.
-
Express and purify the phosphorylated CTD of Rpb1 (or use a synthetic phosphorylated CTD peptide).
-
-
Immobilization of Bait Protein:
-
Incubate the purified GST-SRI fusion protein with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait.
-
Wash the beads to remove unbound GST-SRI.
-
As a negative control, use beads with only GST bound.
-
-
Binding Reaction:
-
Incubate the immobilized GST-SRI beads with the purified phosphorylated Rpb1 CTD in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them three to five times with the binding buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the Rpb1 CTD (or a tag if the CTD is tagged).
-
Workflow for GST Pull-down Assay
A Comparative Guide to Set2 Function in Yeast and Mammals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone methyltransferase Set2 in Saccharomyces cerevisiae (yeast) and its mammalian homolog, SETD2. We explore their conserved and divergent functions in chromatin regulation, transcription, and DNA repair, supported by experimental data and detailed protocols for key analytical techniques.
Core Functional Comparison: this compound vs. SETD2
This compound/SETD2 is a histone methyltransferase crucial for maintaining genomic integrity.[1][2] Its primary and most conserved function is the methylation of histone H3 at lysine 36 (H3K36), a mark tightly linked to active transcription.[1][3][4] This modification is critical for orchestrating a variety of cellular processes, including the suppression of inappropriate transcription, regulation of pre-mRNA splicing, and DNA damage repair.[1][2]
While the fundamental role of this compound/SETD2 is conserved, significant differences exist between yeast and mammals, particularly concerning the complexity of H3K36 methylation regulation and the downstream pathways influenced by this mark.
Quantitative and Functional Data Summary
The following table summarizes the key similarities and differences between yeast this compound and mammalian SETD2.
| Feature | Yeast (Saccharomyces cerevisiae) | Mammals (e.g., Humans, Mice) |
| Primary Homolog | This compound | SETD2 (also known as HYPB)[1][5] |
| H3K36 Methylation | Solely responsible for all H3K36 methylation states (mono-, di-, and tri-methylation).[6][7] | Primarily responsible for H3K36 trimethylation (H3K36me3).[5][6][7] Other enzymes (NSD1/2/3, ASH1L, SMYD2) handle mono- and di-methylation.[1][7] |
| Interaction with RNA Pol II | Binds to the C-terminal domain (CTD) of RNA Polymerase II phosphorylated at Serine 2 (Ser2) via its this compound-Rpb1 Interacting (SRI) domain.[8][9][10] | Interacts with the hyperphosphorylated CTD of RNA Pol II, also via a conserved SRI domain, ensuring co-transcriptional deposition of H3K36me3.[2][8] |
| Role in Transcription | Suppresses cryptic transcription from within gene bodies by recruiting the Rpd3S histone deacetylase (HDAC) complex via the Eaf3 subunit, which binds H3K36me2/3.[3][11] | Represses cryptic transcription, but the mechanism appears distinct from yeast and independent of histone deacetylation in some contexts.[3] H3K36me3 also recruits DNA methyltransferases to gene bodies.[1] |
| Role in RNA Splicing | H3K36me2 is required for proper co-transcriptional splicing of some genes by promoting the recruitment of spliceosome components.[1][3] | SETD2 and H3K36me3 are involved in regulating alternative mRNA splicing by recruiting splicing factors.[1][3] |
| Role in DNA Repair | Facilitates transcription-coupled nucleotide excision repair (TC-NER) and is involved in DNA double-strand break (DSB) repair.[3][12][13] | Promotes DNA double-strand break repair, primarily via homologous recombination (HR), and is required for ATM activation and p53-mediated checkpoints.[3][8][14] |
| Non-Histone Substrates | Primarily studied for its role on histones. | Methylates non-histone proteins, including α-tubulin, which contributes to maintaining genome stability.[3] |
| Involvement in Disease | Serves as a model for understanding fundamental processes. Loss of this compound is linked to a decreased lifespan in aging yeast cells.[1] | SETD2 is a prominent tumor suppressor.[15][16] Loss-of-function mutations are frequently found in various cancers, especially clear cell renal cell carcinoma (ccRCC), as well as in leukemia, gliomas, and breast cancer.[8][15][16][17] |
Signaling and Functional Pathways
The core mechanism of this compound/SETD2 involves its recruitment to actively transcribing genes through its interaction with RNA Polymerase II. This leads to the deposition of H3K36 methylation marks, which then act as a platform to recruit downstream effector proteins that regulate chromatin structure and gene expression.
Experimental Protocols
Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K36me3 Mapping
ChIP-seq is used to identify the genome-wide distribution of specific histone modifications like H3K36me3. This protocol outlines the key steps.
Workflow Diagram:
Methodology:
-
Cell Crosslinking:
-
Harvest cells (e.g., ~10-20 million mammalian cells or equivalent yeast cells).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse cells using appropriate buffers to isolate nuclei.
-
Resuspend nuclei in a sonication buffer (e.g., containing SDS).
-
Shear chromatin into fragments of 200-500 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing sheared chromatin. Save a small aliquot as "Input" control.
-
-
Immunoprecipitation (IP):
-
Dilute chromatin in ChIP dilution buffer.
-
Add a high-quality ChIP-grade antibody specific for H3K36me3 (e.g., 3-5 µg per IP) and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. Treat the "Input" sample in parallel.
-
Treat samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.[18]
-
-
Library Preparation and Sequencing:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA and Input DNA.[18]
-
Amplify the library by PCR for a limited number of cycles (e.g., 12-15 cycles).[18]
-
Perform size selection to obtain fragments in the desired range (e.g., 250-550 bp).
-
Sequence the libraries on a high-throughput sequencing platform.[18][19]
-
-
Data Analysis:
-
Align sequenced reads to the appropriate reference genome.[20]
-
Use peak-calling software (e.g., MACS2) to identify regions of H3K36me3 enrichment in the IP sample relative to the Input control.[20]
-
Annotate peaks to genomic features to determine the distribution of H3K36me3 across gene bodies, promoters, and intergenic regions.
-
RNA-sequencing (RNA-seq) for Differential Gene Expression Analysis
RNA-seq is used to quantify the transcriptome and identify changes in gene expression, such as those caused by the knockout of this compound or SETD2.
Methodology:
-
RNA Extraction:
-
Grow wild-type (WT) and this compound/SETD2 knockout (KO) cells under desired conditions. Harvest at least three biological replicates per condition.
-
Lyse cells and extract total RNA using a TRIzol-based method or a column-based kit.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNAs. Alternatively, for a more comprehensive view including non-coding RNAs, ribosomal RNA (rRNA) can be depleted.[21]
-
Fragment the enriched RNA into smaller pieces using enzymatic or chemical methods.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters. These adapters often contain barcodes to allow for multiplexing of samples.
-
Amplify the cDNA library via PCR.
-
-
Sequencing:
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner like STAR or HISAT2.[23]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the read counts and identify genes that are significantly up- or down-regulated in the KO samples compared to the WT controls.[23] This analysis can reveal genes whose expression is directly or indirectly regulated by this compound/SETD2, including the potential emergence of cryptic transcripts.
-
References
- 1. Shaping the cellular landscape with this compound/SETD2 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SETD2: from chromatin modifier to multipronged regulator of the genome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone - Wikipedia [en.wikipedia.org]
- 5. embopress.org [embopress.org]
- 6. eeb.lu.lv [eeb.lu.lv]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fine-tuning of gene expression dynamics by the this compound-Rpd3S pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound histone methyltransferase regulates transcription coupled-nucleotide excision repair in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 16. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. SETD2 SET domain containing 2, histone lysine methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Chromatin immunoprecipitation sequencing (ChIP-seq) [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. ChIP-seq analysis [bio-protocol.org]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
Navigating the Nuances of SETD2 Research: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of published findings is paramount for advancing scientific discovery and developing effective therapeutics. This guide provides a comparative analysis of research on SETD2, a histone methyltransferase implicated in cancer, with a focus on areas of conflicting and consistent findings. We delve into the experimental data and methodologies to offer a clear perspective on the current state of SETD2 research.
The histone methyltransferase SETD2 plays a crucial role in regulating gene expression and maintaining genomic stability.[1] Its frequent mutation and functional loss in various cancers have positioned it as a significant tumor suppressor and a potential therapeutic target.[1] However, as with many areas of scientific inquiry, not all published findings on SETD2 are easily reproduced, leading to a complex and sometimes contradictory body of literature. This guide aims to dissect these complexities, providing a clear-eyed view for researchers navigating this field.
The Contentious Role of SETD2 in DNA Methylation
One of the most prominent areas of conflicting findings in SETD2 research is its role in DNA methylation. While it is established that the SETD2-mediated H3K36me3 mark can recruit DNA methyltransferases, the ultimate effect of SETD2 loss on the DNA methylome is a subject of debate.[2][3]
A key point of contention is whether the loss of SETD2 leads to a decrease (hypomethylation) or an increase (hypermethylation) in DNA methylation. One study by Neri et al. demonstrated that knocking out SETD2 resulted in reduced recruitment of DNMT3B and subsequent loss of gene body DNA methylation.[2] Conversely, another study reported that the depletion of H3K36me3 through SETD2 knockdown did not lead to a reduction in DNA methylation.[2] Further complicating the picture, some research indicates that both long-term (knockout) and acute (siRNA knockdown) depletion of SETD2 can induce a DNA hypermethylation phenotype.[4]
These discrepancies may stem from variations in experimental systems and methodologies. The choice between genetic knockout, which represents a permanent loss of the protein, and siRNA-mediated knockdown, which leads to a transient and potentially incomplete depletion, can significantly impact the observed phenotype.[2][4] Additionally, the specific cell lines and cancer types under investigation likely contribute to the divergent outcomes.[2]
Below is a summary of key findings from studies with conflicting results on the role of SETD2 in DNA methylation:
| Study (Lead Author, Year) | Experimental Model | Method of SETD2 Perturbation | Key Finding on DNA Methylation | Citation |
| Neri et al. (cited in[2]) | Not specified in abstract | Knockout | Reduced gene body methylation | [2] |
| Unnamed study (cited in[2]) | Not specified in abstract | Knockdown | No reduction in DNA methylation | [2] |
| Gibbons et al. (2016) | 786-O renal cell carcinoma cells, NCCIT embryonic carcinoma cells | CRISPR/Cas9 Knockout, siRNA Knockdown | DNA hypermethylation | [4] |
| Ghamari et al. (2023) | Pan-cancer analysis (TCGA data) | Mutation and reduced expression analysis | Both gene body hypomethylation and promoter hypermethylation | [2] |
Experimental Protocols for Investigating DNA Methylation
To critically evaluate and potentially reproduce these findings, a detailed understanding of the methodologies is essential. Key techniques employed in these studies include:
-
Bisulfite Sequencing: This is the gold standard for single-base resolution of DNA methylation. It involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent sequencing reveals the methylation status of each CpG site.
-
Methylated DNA Immunoprecipitation (MeDIP-Seq): This technique uses an antibody to enrich for methylated DNA fragments, which are then sequenced. It provides a genome-wide overview of DNA methylation patterns but with lower resolution than bisulfite sequencing.
-
Chromatin Immunoprecipitation (ChIP-Seq): While primarily used for histone modifications and transcription factor binding, ChIP-seq for DNA methyltransferases (e.g., DNMT3A, DNMT3B) can provide insights into their recruitment to specific genomic regions.
The following diagram illustrates a generalized workflow for investigating the impact of SETD2 loss on DNA methylation.
A More Consistent Picture: SETD2's Role in DNA Damage Repair
In contrast to the conflicting data on DNA methylation, the role of SETD2 in DNA damage repair appears to be a more reproducible finding. Multiple studies have provided evidence that SETD2 is required for the efficient repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[5][6][7]
Depletion of SETD2 has been shown to impair the recruitment of key HR proteins, such as RAD51, to sites of DNA damage.[7] This leads to increased genomic instability and sensitivity to DNA-damaging agents.[8][9] The general consensus from these studies is that the SETD2- H3K36me3 axis acts as a chromatin platform to facilitate the recruitment of the DNA repair machinery.
The following table summarizes consistent findings regarding the role of SETD2 in DNA damage repair:
| Study (Lead Author, Year) | Experimental Model | Key Finding on DNA Damage Repair | Citation |
| Carvalho et al. (2014) | Human cell lines | SETD2 is required for ATM activation and homologous recombination repair. | [5][7] |
| Pfister et al. (2014) | Human cell lines | SETD2 depletion impairs the recruitment of CtIP and RAD51 to DSBs. | [6][9] |
| Mar et al. (2017) | Leukemia models | SETD2 loss diminishes the DNA damage response and leads to chemotherapy resistance. | [8] |
Experimental Protocols for Assessing DNA Damage Repair
Key experiments to investigate the role of SETD2 in DNA damage repair include:
-
RAD51 Foci Formation Assay: This immunofluorescence-based assay visualizes the accumulation of RAD51 protein at sites of DNA damage, which is a hallmark of homologous recombination. A reduction in RAD51 foci after DNA damage induction in SETD2-depleted cells indicates a defect in HR.
-
Comet Assay (Single-Cell Gel Electrophoresis): This technique measures DNA fragmentation in individual cells. An increase in the "comet tail" length in SETD2-deficient cells following treatment with a DNA-damaging agent suggests impaired DNA repair.
-
Clonogenic Survival Assay: This assay assesses the ability of single cells to proliferate and form colonies after exposure to DNA-damaging agents. Increased sensitivity (reduced survival) of SETD2-deficient cells points to a role in DNA repair.
The signaling pathway below illustrates the established role of SETD2 in homologous recombination repair.
Emerging Frontiers: Non-Histone Substrates and SETD2 Inhibitors
Research into SETD2 is expanding beyond its canonical role as a histone methyltransferase. Several non-histone substrates of SETD2 have been identified, including α-tubulin and STAT1.[3][10][11] However, the validation of these substrates and the functional consequences of their methylation are still in the early stages, and findings will require independent replication. For instance, one study was unable to detect methylation of α-tubulin and STAT1 at the peptide level.[10]
The development of small molecule inhibitors targeting SETD2 is another active area of research.[12] Preclinical studies have shown that SETD2 inhibitors can have anti-proliferative effects in certain cancer models.[12] However, the reproducibility of these findings in different preclinical models and ultimately in clinical trials remains to be established.
Conclusion
The reproducibility of research findings is a cornerstone of scientific progress. In the case of SETD2, while its role as a tumor suppressor and its importance in DNA damage repair are supported by consistent evidence, its impact on DNA methylation is a subject of ongoing investigation with conflicting reports. These discrepancies highlight the importance of meticulous experimental design, detailed reporting of methodologies, and the need for independent validation studies. For researchers in both academia and industry, a critical and nuanced understanding of the existing literature is essential for building upon previous work and translating scientific discoveries into tangible clinical benefits. As the field moves forward, a continued focus on rigorous and transparent research practices will be crucial for resolving existing controversies and unlocking the full therapeutic potential of targeting SETD2.
References
- 1. SETD2, an epigenetic tumor suppressor: a focused review on GI tumor [imrpress.com]
- 2. A role for SETD2 loss in tumorigenesis through DNA methylation dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability. — Department of Oncology [oncology.ox.ac.uk]
- 7. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 8. SETD2 alterations impair DNA damage recognition and lead to resistance to chemotherapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Set2 Antagonist and Agonist Effects on TRPV2 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of antagonists and agonists on the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. As "Set2" is a known selective antagonist of TRPV2, this guide will compare its inhibitory effects with the activational effects of the well-characterized TRPV2 agonist, probenecid. This objective comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways.
Data Presentation: Quantitative Comparison of this compound and Probenecid
The following table summarizes the key quantitative data for the TRPV2 antagonist this compound and the agonist probenecid, providing a clear comparison of their potency.
| Compound | Modulator Type | Parameter | Value | Cell Line | Reference |
| This compound | Antagonist | IC50 | 0.46 μM | HEK293 cells expressing TRPV2 | [1] |
| Probenecid | Agonist | EC50 | 31.9 μM | HEK293T cells expressing TRPV2 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Patch-Clamp Electrophysiology for Measuring TRPV2 Currents
This protocol is essential for directly measuring the ion channel activity of TRPV2 in response to agonists and antagonists.
Objective: To record whole-cell currents from HEK293T cells transiently expressing TRPV2 to assess the effects of this compound and probenecid.
Materials:
-
HEK293T cells transfected with a TRPV2 expression vector
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
Probenecid and this compound stock solutions in DMSO
Procedure:
-
Culture and transfect HEK293T cells with the TRPV2 expression plasmid 24-48 hours before the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single transfected cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 200 ms to elicit TRPV2 currents.
-
To test the agonist effect, perfuse the cell with the external solution containing varying concentrations of probenecid.
-
To test the antagonist effect, first apply a baseline activating concentration of an agonist (e.g., 2-APB or probenecid) and then co-perfuse with varying concentrations of this compound.
-
Record and analyze the current-voltage (I-V) relationships to determine the EC50 for the agonist and the IC50 for the antagonist.[3][4][5][6][7]
Calcium Imaging for Assessing TRPV2 Channel Activity
This method allows for the measurement of intracellular calcium influx, a direct consequence of TRPV2 channel opening.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in TRPV2-expressing cells in response to probenecid and this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
TRPV2-expressing cells (e.g., HEK293 or prostate cancer cells)
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
-
Probenecid and this compound
Procedure:
-
Seed cells on glass-bottom dishes.
-
Load the cells with 2-5 μM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[8]
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To measure agonist effects, perfuse with a solution containing probenecid.
-
For antagonist effects, pre-incubate cells with this compound before stimulating with a TRPV2 agonist.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated and used to determine the intracellular calcium concentration.[9][10][11]
Cell Migration Assay (Wound Healing Assay)
This assay is used to investigate the role of TRPV2 in cell motility, a process relevant to cancer metastasis.
Objective: To assess the effect of TRPV2 modulation by this compound on the migration of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
6-well plates
-
200 μL pipette tips
-
Cell culture medium with and without serum
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Seed prostate cancer cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile 200 μL pipette tip.[12]
-
Wash the cells with PBS to remove detached cells.
-
Incubate the cells with a serum-free medium containing either DMSO (vehicle control) or different concentrations of this compound.
-
Capture images of the wound at the beginning of the experiment (0 hours) and at various time points (e.g., 24 and 48 hours).
-
The rate of cell migration is quantified by measuring the change in the wound area over time.[13][14][15]
Signaling Pathways and Mechanisms of Action
TRPV2 Agonist (Probenecid) Signaling Pathway
Activation of TRPV2 by agonists like probenecid leads to an influx of Ca2+, which in turn triggers various downstream signaling cascades. In unstimulated cells, TRPV2 is primarily located in intracellular compartments like the endoplasmic reticulum.[16] Upon stimulation by certain growth factors or agonists, TRPV2 translocates to the plasma membrane, a process often dependent on the PI3K pathway.[17][18] Once at the plasma membrane, agonist binding facilitates channel opening and Ca2+ influx. This increase in intracellular calcium can activate several signaling pathways, including the calcineurin-NFATc3 pathway, which is implicated in processes like osteoclastogenesis.[16]
References
- 1. Blockade of TRPV2 is a Novel Therapy for Cardiomyopathy in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. frontiersin.org [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRPV2: A Calcium-Permeable Cation Channel Regulated by Insulin-Like Growth Factors - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of SETD2 Assay Kits: A Researcher's Guide
For researchers, scientists, and drug development professionals investigating the activity of the SETD2 methyltransferase, selecting the optimal assay kit is a critical first step. This guide provides a head-to-head comparison of three commercially available SETD2 assay methodologies: a chemiluminescent kit, an ELISA-based kit, and a radiometric assay service. We will delve into their underlying principles, experimental protocols, and available performance data to facilitate an informed decision for your research needs.
Data Presentation: Quantitative Comparison of SETD2 Assay Kits
The following table summarizes the key quantitative parameters of the compared SETD2 assay methodologies.
| Feature | BPS Bioscience SETD2 Chemiluminescent Assay Kit | MyBioSource Human SETD2 ELISA Kit | Reaction Biology SETD2 Radiometric Assay Service |
| Assay Principle | Chemiluminescence | Colorimetric (ELISA) | Radiometric (³H-SAM) |
| Detection Method | Antibody-based detection of H3K36me3 | Sandwich ELISA for SETD2 protein | Scintillation counting of incorporated ³H-methyl groups |
| Sample Type | Purified Enzyme | Serum, plasma, cell culture supernates, cell lysates, tissue homogenates | Purified Enzyme |
| Detection Range | Not explicitly stated | 0.05 ng/ml - 15 ng/ml | Not applicable (service-based) |
| Sensitivity | Not explicitly stated | 0.01 ng/ml | High (typical for radiometric assays) |
| Intra-Assay CV | Not explicitly stated | <8% | Not applicable (service-based) |
| Inter-Assay CV | Not explicitly stated | <10% | Not applicable (service-based) |
| Assay Time | ~3-4 hours | ~4-5 hours | Not applicable (service-based) |
| Throughput | 96-well format | 96-well format | High-throughput screening available |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the SETD2 signaling pathway and a generalized experimental workflow for measuring its activity.
Caption: SETD2 signaling pathway.
Caption: Generalized experimental workflow for SETD2 assays.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison.
BPS Bioscience SETD2 Chemiluminescent Assay
This assay measures the activity of SETD2 by quantifying the amount of methylated histone H3 at lysine 36 (H3K36me3) produced.
Materials:
-
SETD2 Chemiluminescent Assay Kit (BPS Bioscience, Cat. No. 52060)
-
Microplate luminometer
-
Adjustable pipettes and sterile tips
-
Deionized water
Protocol:
-
Thaw Reagents: Thaw all kit components on ice.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 4x HMT assay buffer 1, S-adenosylmethionine (SAM), and purified SETD2 enzyme.
-
Initiate Reaction: Add the master mix to the wells of the histone H3-coated 96-well plate.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow for the methylation reaction to occur.
-
Antibody Addition: Add the primary antibody specific for H3K36me3 to each well.
-
Second Incubation: Incubate at room temperature for 1 hour.
-
Wash: Wash the plate three times with 1x HMT assay buffer.
-
Secondary Antibody: Add the HRP-labeled secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Final Wash: Wash the plate three times with 1x HMT assay buffer.
-
Chemiluminescent Detection: Add the HRP substrate to each well and immediately read the chemiluminescence on a microplate luminometer.
MyBioSource Human SETD2 ELISA Kit
This assay is a sandwich enzyme-linked immunosorbent assay for the quantitative measurement of human SETD2 in various biological samples.[1]
Materials:
-
Human SETD2 ELISA Kit (MyBioSource, Cat. No. MBS166415)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and sterile tips
-
Deionized water
-
Wash buffer (provided in the kit)
Protocol:
-
Prepare Plate: Allow the pre-coated 96-well plate to reach room temperature.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells.
-
First Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
Wash: Aspirate and wash each well four times with wash buffer.
-
Add Detection Antibody: Add 100 µL of biotin-labeled detection antibody to each well.
-
Second Incubation: Cover and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as in step 4.
-
Add HRP-Streptavidin: Add 100 µL of HRP-streptavidin solution to each well.
-
Third Incubation: Cover and incubate for 1 hour at 37°C.
-
Final Wash: Repeat the wash step as in step 4.
-
Develop Color: Add 90 µL of TMB substrate to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm within 5 minutes.
Reaction Biology SETD2 Radiometric Assay (HotSpot™)
This method provides a direct measure of enzymatic activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a substrate.
Materials:
-
Purified SETD2 enzyme
-
Substrate (e.g., Histone H3 peptide or nucleosomes)
-
³H-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
-
Scintillation counter
Protocol:
-
Prepare Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing assay buffer, substrate, and purified SETD2 enzyme.
-
Initiate Reaction: Add ³H-SAM to each well to start the methylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Capture Substrate: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.
-
Wash: Wash the filter plate to remove unincorporated ³H-SAM.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate.
-
Measure Radioactivity: Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
References
Validating In Vitro Set2 Findings with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase Set2 (and its mammalian homolog SETD2) plays a crucial role in regulating chromatin structure and gene expression, primarily through the trimethylation of histone H3 at lysine 36 (H3K36me3). This modification is critical for transcriptional elongation, DNA repair, and mRNA splicing. Dysregulation of this compound/SETD2 has been implicated in various cancers, making it a key target for therapeutic development. Initial investigations into this compound's function and the effects of potential inhibitors are often conducted in vitro. However, it is essential to validate these findings in a more biologically relevant context using in vivo models. This guide provides a comparative overview of in vitro and in vivo approaches for studying this compound, supported by experimental data and detailed methodologies, to aid researchers in designing robust validation studies.
Data Presentation: Comparing In Vitro and In Vivo Findings
A direct quantitative comparison between the enzymatic activity of this compound mutants in vitro and their corresponding impact on H3K36 methylation levels in vivo is crucial for validating in vitro observations. Below is a summary of data from studies on yeast this compound mutants, illustrating how changes in protein domains affect methylation status in living cells.
| This compound Mutant | Domain Affected | In Vitro Activity (Qualitative) | In Vivo H3K36me2 Levels (Relative to WT) | In Vivo H3K36me3 Levels (Relative to WT) |
| Wild-Type (WT) | - | Active | 1.00 | 1.00 |
| This compound-R195C | SET domain (catalytic) | Dramatically reduced HMT activity | Unchanged | Complete loss |
| This compound-C201A | SET domain (catalytic) | Dramatically reduced HMT activity | - | Complete loss |
| This compound-R2510H | SRI domain (Rpb1 interacting) | No observable defect | - | - |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are protocols for key in vitro and in vivo assays used to study this compound function.
In Vitro Histone Methyltransferase (HMT) Assay for this compound
This assay measures the ability of this compound to transfer a methyl group from a donor to its histone substrate.
Materials:
-
Recombinant purified this compound protein (wild-type or mutant)
-
Histone substrates: recombinant histone H3, core histones, or reconstituted nucleosomes
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
Histone Methyltransferase (HMT) buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
SDS-PAGE gels and reagents
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HMT buffer, histone substrate (e.g., 1-5 µg), and recombinant this compound protein (e.g., 0.1-0.5 µg).
-
Initiation: Start the reaction by adding [³H]-SAM (e.g., 1 µCi). The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation and Detection: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie Brilliant Blue to visualize the histone bands.
-
Quantification: Excise the histone bands, add scintillation fluid, and measure the incorporation of the radioactive methyl group using a scintillation counter.
In Vivo Chromatin Immunoprecipitation (ChIP) for H3K36me3
ChIP is used to determine the genomic localization and abundance of histone modifications in living cells. This protocol is adapted for Saccharomyces cerevisiae.
Materials:
-
Yeast cell culture (wild-type and this compound mutants)
-
Formaldehyde (for cross-linking)
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Antibody against H3K36me3
-
Protein A/G magnetic beads
-
Wash buffers with increasing salt concentrations
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for specific genomic loci and a control region
Procedure:
-
Cross-linking: Treat yeast cells with 1% formaldehyde for 15-20 minutes to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K36me3 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for gene regions expected to be enriched with H3K36me3 (e.g., actively transcribed genes) and a control region expected to be devoid of this mark. Quantify the enrichment relative to an input control.
Mandatory Visualizations
This compound-Mediated Signaling in Transcription and DNA Damage Response
Caption: this compound's role in transcription and DNA damage response.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Unraveling the Dichotomy of SETD2 Mutations: A Comparative Analysis in Cancer and Developmental Disorders
For researchers, scientists, and drug development professionals, understanding the functional consequences of mutations in the histone methyltransferase SETD2 is paramount. This enzyme, a critical regulator of gene expression through its trimethylation of histone H3 at lysine 36 (H3K36me3), presents a fascinating duality. In the realm of oncology, SETD2 is predominantly a tumor suppressor, with inactivating mutations driving various cancers. Conversely, germline mutations in SETD2 are linked to neurodevelopmental disorders characterized by overgrowth. This guide provides a comparative analysis of SETD2 mutations in these distinct disease contexts, supported by experimental data and detailed methodologies.
The Dual Role of SETD2: A Tale of Two Disease Categories
SETD2 functions as the sole enzyme responsible for H3K36me3, a histone mark associated with active transcription, DNA repair, and mRNA splicing.[1][2] Loss-of-function mutations in SETD2 are frequently observed in a spectrum of cancers, including clear cell renal cell carcinoma (ccRCC), glioblastoma, and acute lymphoblastic leukemia.[3][4][5][6][7] In these malignancies, the absence of functional SETD2 leads to a global reduction in H3K36me3, genomic instability, and aberrant gene expression, ultimately promoting tumorigenesis.[3]
In stark contrast, heterozygous germline mutations in SETD2 give rise to a class of neurodevelopmental disorders, most notably Luscan-Lumish syndrome.[8][9] These disorders are often characterized by intellectual disability, overgrowth, and macrocephaly.[8][10][11] This suggests that the precise dosage and activity of SETD2 are critical for normal development, and that haploinsufficiency can have profound organismal consequences distinct from the complete loss of function seen in cancer.
Comparative Analysis of SETD2 Mutations and their Functional Impact
The functional consequences of SETD2 mutations are diverse and context-dependent. Below, we compare the effects of mutations observed in cancer versus those found in neurodevelopmental disorders.
Genotype-Phenotype Correlations
In neurodevelopmental disorders, a clear genotype-phenotype correlation is emerging. For instance, truncating mutations are often associated with the classic Luscan-Lumish syndrome phenotype.[1][11] Specific missense mutations, such as those at codon 1740, can lead to more severe and distinct clinical presentations, potentially through a gain-of-function or dominant-negative mechanism.[2][11][12]
In cancer, SETD2 mutations are typically inactivating and can be either truncating (nonsense or frameshift) or missense mutations within the catalytic SET domain.[3][13] These mutations lead to a loss of H3K36me3, which is a key event in tumorigenesis.[5][13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the impact of SETD2 mutations.
Table 1: Comparative Enzymatic Activity of Wild-Type vs. Mutant SETD2
| SETD2 Variant | Mutation Type | Disease Context | Substrate | Relative Activity (% of WT) | Reference |
| Wild-Type | - | - | Oligonucleosomes | 100 | [13] |
| R1625C | Missense (SET Domain) | Cancer | Oligonucleosomes | ~0 | [13] |
| F2478L | Missense (Catalytically Dead) | Experimental | - | Not specified | [14] |
Table 2: Cellular Proliferation Effects of SETD2 Status
| Cell Line | SETD2 Status | Assay | Observation | Reference |
| H1650, PC-9 | Overexpression of WT SETD2 | Proliferation Assay | Inhibition of cell growth | [14] |
| H1650, PC-9 | Overexpression of F2478L mutant | Proliferation Assay | No significant effect on cell growth | [14] |
| 786-O (ccRCC) | Deficient | Cell Proliferation Assay | Increased sensitivity to PI3Kβ inhibitor (AZD8186) | [15] |
| A498 (ccRCC) | Mutant | Cell Proliferation Assay | Increased sensitivity to PI3Kβ inhibitor (AZD8186) | [15] |
| C2C12 Myoblasts | Knockout | Proliferation Assay | Decreased proliferation rate | [16] |
| B-ALL cell lines | Knockout | Proliferation Assay | No difference in proliferation | [4] |
Table 3: IC50 Values of Inhibitors in the Context of SETD2 Mutations
| Compound | Target | Cell Line | SETD2 Status | IC50 (µM) | Reference |
| AZD8186 | PI3Kβ | 786-O | Proficient | 21 | [15] |
| AZD8186 | PI3Kβ | 786-O | Deficient | 0.29 | [15] |
| AZD8186 | PI3Kβ | A498 | Mutant | 0.01 | [15] |
| RITA | p53 activator | 786-O | Wild-Type | >1 | [17] |
| RITA | p53 activator | A498 | Mutant | ~0.1 | [17] |
| RITA | p53 activator | LB996 | Mutant | ~0.1 | [17] |
| UNC0642 | G9a | Mll-Af9/Setd2WT/WT | Wild-Type | ~1 | [18] |
| UNC0642 | G9a | Mll-Af9/Setd2F2478L/WT | Mutant | ~0.5 | [18] |
| A-366 | G9a | Mll-Af9/Setd2WT/WT | Wild-Type | ~2 | [18] |
| A-366 | G9a | Mll-Af9/Setd2F2478L/WT | Mutant | ~1 | [18] |
| EZM0414 | SETD2 | KMS-34 | Not specified | 0.041 (ICW) | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantifies the enzymatic activity of SETD2 by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.
-
Reaction Setup: Combine recombinant SETD2 enzyme (wild-type or mutant), histone substrate (e.g., oligonucleosomes), and S-adenosyl-L-[methyl-³H]methionine (³H-SAM) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the methylation reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching buffer, typically containing a high concentration of non-radiolabeled SAM.
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.[13]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is used to map the genome-wide distribution of H3K36me3 and identify regions where this mark is altered due to SETD2 mutations.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to H3K36me3. The antibody-histone-DNA complexes are then captured using magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which correspond to the locations of H3K36me3.
Cellular Proliferation Assay (Crystal Violet)
This assay is a simple and effective method to assess the effect of SETD2 mutations or inhibitor treatments on cell growth.
-
Cell Seeding: Seed cells into a multi-well plate at a low density.
-
Treatment: Treat the cells with the compound of interest or use cells with different SETD2 statuses (e.g., wild-type vs. knockout).
-
Incubation: Incubate the cells for a period of time (e.g., 5-7 days) to allow for cell proliferation.
-
Fixation and Staining: Wash the cells with PBS, fix them with a solution like methanol, and then stain with a crystal violet solution.
-
Destaining and Quantification: Wash away the excess stain, and then solubilize the bound crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Measurement: Measure the absorbance of the destained solution at a specific wavelength (e.g., 590 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[15]
Signaling Pathways and Therapeutic Implications
The loss of SETD2 function in cancer creates specific vulnerabilities that can be therapeutically exploited. For example, SETD2-deficient cells show increased reliance on alternative pathways for survival, such as the PI3K-AKT pathway. This dependency makes them particularly sensitive to inhibitors of PI3Kβ.[15]
Furthermore, the altered epigenetic landscape in SETD2-mutant cells can create dependencies on other chromatin-modifying enzymes. For instance, SETD2-mutant leukemia cells have shown increased sensitivity to inhibitors of the histone methyltransferase G9a.[18] These findings highlight the potential for synthetic lethality approaches in treating SETD2-deficient cancers.
In the context of neurodevelopmental disorders, the therapeutic strategies are less clear and would likely focus on restoring proper gene regulation rather than cell killing. Understanding the precise molecular consequences of different SETD2 mutations will be crucial for developing targeted therapies for these conditions.
This comparative guide underscores the critical and multifaceted role of SETD2 in human health and disease. The starkly different outcomes of SETD2 mutations in cancer and neurodevelopmental disorders highlight the importance of cellular context and the specific nature of the genetic alteration. Continued research into the fundamental mechanisms of SETD2 function and dysfunction will be essential for the development of novel and effective therapeutic interventions for both of these challenging disease areas.
References
- 1. epigenotype-genotype-phenotype-correlations-in-setd1a-and-setd2-chromatin-disorders - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. dev.usbio.net [dev.usbio.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 6. SETD2 mutation in renal clear cell carcinoma suppress autophagy via regulation of ATG12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 8. SETD2 Neurodevelopmental Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | A novel SETD2 variant causing global development delay without overgrowth in a Chinese 3-year-old boy [frontiersin.org]
- 10. Mutation pattern and genotype-phenotype correlations of SETD2 in neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Epigenotype-genotype-phenotype correlations in SETD1A and SETD2 chromatin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SETD2 loss sensitizes cells to PI3Kβ and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone methyltransferase Setd2 is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Understanding "Set2" in a Laboratory Context
Initial research indicates that "Set2" does not refer to a chemical reagent with specific disposal protocols but rather to a protein (a histone methyltransferase) involved in gene regulation in yeast and other eukaryotes.[1][2] In a laboratory setting, materials containing this compound protein, such as cell cultures or protein solutions, would be handled as biological waste. The appropriate disposal procedures would follow standard biosafety guidelines for non-pathogenic materials, which typically involve inactivation followed by disposal as regular waste.
Given the user's interest in detailed, procedural guidance for laboratory safety, this document will provide a comprehensive overview of the proper disposal procedures for a common and hazardous chemical used in molecular biology laboratories: Ethidium Bromide (EtBr) . This will serve as a practical example of the type of rigorous safety and disposal protocols required in a research environment.
Proper Disposal Procedures for Ethidium Bromide (EtBr) Waste
Ethidium bromide is a fluorescent dye widely used for visualizing nucleic acids in agarose gels. However, it is also a potent mutagen and must be handled and disposed of with extreme care. Improper disposal can pose a significant risk to human health and the environment.
There are two main categories of EtBr waste generated in a laboratory:
-
Solid Waste: Contaminated items such as gels, gloves, paper towels, and centrifuge tubes.
-
Liquid Waste: Buffer solutions and staining solutions containing EtBr.
I. Segregation and Collection
Proper segregation of EtBr waste is the first critical step in its safe disposal.
-
Solid Waste:
-
All solid waste contaminated with EtBr should be placed in a clearly labeled, leak-proof container designated for "Ethidium Bromide Waste."
-
This container should be kept separate from general laboratory trash and other chemical waste streams.
-
Sharps contaminated with EtBr (e.g., needles, razor blades) must be disposed of in a designated sharps container that is also labeled for EtBr waste.
-
-
Liquid Waste:
-
Aqueous solutions containing EtBr must be collected in a separate, leak-proof, and clearly labeled container.
-
It is crucial not to mix EtBr waste with other organic solvents or chemical waste, as this can create more hazardous waste and complicate the disposal process. Halogenated and non-halogenated solvents must always be kept separate.[3]
-
II. Decontamination and Disposal Methods
There are several approved methods for the decontamination of EtBr waste. The choice of method may depend on the concentration of EtBr, the volume of waste, and institutional guidelines.
A. Activated Charcoal Filtration
This is a common and effective method for removing EtBr from liquid waste.
-
Mechanism: Activated charcoal adsorbs EtBr from the solution.
-
Procedure:
-
Pass the EtBr-containing solution through a commercially available activated charcoal filter designed for EtBr removal.
-
Alternatively, add activated charcoal to the liquid waste, mix thoroughly, and allow it to sit for a specified time (refer to manufacturer's instructions).
-
The treated liquid can then be tested for residual EtBr and, if clean, disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
The activated charcoal, now contaminated with EtBr, is considered solid hazardous waste and must be disposed of accordingly.
-
B. Chemical Degradation
This method involves using chemical reactions to break down the EtBr molecule, rendering it non-mutagenic.
-
Mechanism: The most common method uses sodium hypochlorite (bleach) to oxidize EtBr.
-
Experimental Protocol (for 100 mL of a solution containing <0.5 mg/mL EtBr):
-
In a chemical fume hood, add 10 mL of fresh 5% sodium hypochlorite solution (household bleach) to the 100 mL of EtBr solution.
-
Stir the solution at room temperature for 2-3 hours.
-
After the incubation period, add 10 mL of 5% sodium bisulfite solution to neutralize any remaining bleach.
-
The final solution can be tested for mutagenicity and, if confirmed to be decontaminated, can be disposed of down the sanitary sewer with plenty of water, as permitted by local regulations.
-
Quantitative Data for EtBr Decontamination Methods
| Method | Application | Key Parameters | Efficacy |
| Activated Charcoal | Liquid Waste | Varies by product; follow manufacturer's guidelines for flow rate and capacity. | >99% removal |
| Chemical Degradation | Liquid Waste | For solutions <0.5 mg/mL EtBr, use 10% v/v bleach for 2-3 hours. | >99% degradation |
C. Disposal of Solid Waste
-
Gels: Small quantities of EtBr-containing gels can often be disposed of in the designated solid EtBr waste container. Some institutions may require gels to be incinerated.
-
Contaminated Items: Gloves, paper towels, and other disposable lab supplies contaminated with EtBr should be placed in the designated solid EtBr waste container.
-
Final Disposal: The sealed container of solid EtBr waste is typically collected by the institution's environmental health and safety (EHS) office for incineration.
III. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling EtBr and its waste.
-
Work Area: Handle EtBr in a designated area to prevent the contamination of the general laboratory space.
-
Spills: In case of a spill, decontaminate the area using a solution of soap and water, followed by a wipe-down with 70% ethanol. All materials used for cleanup must be disposed of as solid EtBr waste.
Visualizing the EtBr Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethidium Bromide waste.
Caption: Decision workflow for the proper segregation and disposal of Ethidium Bromide waste.
References
Personal protective equipment for handling Set2
This document provides crucial safety and logistical information for handling Set2, catering to researchers, scientists, and drug development professionals. The term "this compound" can refer to two distinct substances in a research context: a chemical compound that acts as a TRPV2 antagonist, and a protein, which is a histone H3-selective methyltransferase. This guide addresses the handling of both, ensuring comprehensive safety protocols are observed in the laboratory.
I. This compound: The Chemical Compound (TRPV2 Antagonist)
This compound as a chemical compound has the IUPAC name N-(furan-2-ylmethyl)-3-({4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl}sulfanyl)propanamide. According to available Safety Data Sheets (SDS), this substance is not classified as hazardous.[1] However, standard laboratory best practices for handling chemical compounds should always be followed.
Personal Protective Equipment (PPE) - Chemical Compound
| PPE Category | Item | Specification | Rationale |
| Minimum Requirement | Lab Coat | Standard laboratory coat | Protects skin and clothing from potential splashes.[2][3] |
| Safety Glasses | ANSI Z87.1-rated with side shields | Protects eyes from accidental splashes or aerosols.[2][3] | |
| Gloves | Disposable nitrile gloves | Prevents direct skin contact with the chemical.[2] | |
| Additional (Task-Dependent) | Face Shield | To be worn over safety glasses | Recommended when there is a significant risk of splashes.[2][3] |
Handling and Disposal Plan - Chemical Compound
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Handling:
-
Handle the compound in a well-ventilated area.
-
Avoid generating dust or aerosols.
-
If the compound is a solid, use appropriate tools (e.g., spatula) to handle it.
-
If in solution, avoid splashing.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes.[1]
-
Skin Contact: While the product is generally not considered a skin irritant, it is good practice to wash the affected area with soap and water.[1]
-
Inhalation: Move to fresh air. If you feel unwell, consult a doctor.[1]
-
Ingestion: If symptoms persist, seek medical advice.[1]
-
Disposal Plan:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
While not classified as hazardous, it is not recommended to dispose of chemical waste down the sink.
-
Collect waste in a designated, labeled container.
Experimental Workflow for Handling this compound (Chemical)
II. This compound: The Protein (Histone Methyltransferase)
This compound as a protein is a histone H3-selective methyltransferase.[4] While purified proteins for research are not typically classified under hazardous materials regulations in the same way as chemicals, they are biological materials and should be handled with appropriate care to avoid potential sensitization and to maintain protein integrity.[5][6]
Personal Protective Equipment (PPE) - Protein
| PPE Category | Item | Specification | Rationale |
| Minimum Requirement | Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing and skin.[7][8] |
| Safety Glasses | ANSI Z87.1-rated with side shields | Protects eyes from accidental splashes.[7][8] | |
| Gloves | Disposable nitrile gloves | Minimizes skin contact and prevents contamination of the protein sample.[7][8] | |
| Additional (Task-Dependent) | Respiratory Protection | N95 respirator or equivalent | Recommended if there is a risk of aerosol generation, especially with lyophilized powders.[6] |
Handling and Disposal Plan - Protein
Operational Plan:
-
Preparation: Work in a clean, designated area, ideally in a laminar flow hood if sterility is required for the experiment. Keep the protein on ice to maintain its stability.
-
Handling:
-
Avoid creating aerosols, especially when handling lyophilized protein.[6] Open vials carefully.
-
Use filtered pipette tips to prevent cross-contamination.
-
Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquot the protein solution upon first use.
-
-
First Aid:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area with soap and water. Proteolytic enzymes can cause skin irritation; while this compound is a methyltransferase, good hygiene should still be practiced.[6]
-
Inhalation: Move to fresh air.
-
Disposal Plan:
-
Liquid biological waste, such as leftover protein solutions and buffers, should be decontaminated before disposal, typically by treating with a 10% bleach solution or another appropriate disinfectant before being poured down the drain, in accordance with institutional guidelines.
-
Solid biological waste, including contaminated gloves, tubes, and pipette tips, should be collected in a designated biohazard waste container.[9] This waste is typically autoclaved before final disposal.
Experimental Workflow for Handling this compound (Protein)
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com.au [westlab.com.au]
- 4. file.glpbio.cn [file.glpbio.cn]
- 5. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 6. amano-enzyme.com [amano-enzyme.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
